molecular formula C22H24O9 B3028007 5-MethoxyPinocembroside

5-MethoxyPinocembroside

货号: B3028007
分子量: 432.4 g/mol
InChI 键: RRNVUIVTKIOLBO-YMTXFHFDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-MethoxyPinocembroside is a useful research compound. Its molecular formula is C22H24O9 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S)-5-methoxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O9/c1-28-15-7-12(29-22-21(27)20(26)19(25)17(10-23)31-22)8-16-18(15)13(24)9-14(30-16)11-5-3-2-4-6-11/h2-8,14,17,19-23,25-27H,9-10H2,1H3/t14-,17+,19+,20-,21+,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNVUIVTKIOLBO-YMTXFHFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1C(=O)C[C@H](O2)C3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-MethoxyPinocembroside: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and detailed methodologies for the isolation of 5-MethoxyPinocembroside, a flavonoid of growing interest for its potential therapeutic properties. This document is intended to serve as a practical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound, a glycosidic flavanone, has been identified in a limited number of plant species. The primary and most well-documented botanical source is Penthorum chinense Pursh. Another reported, though less detailed, source is Moringa oleifera Lam.

Natural SourcePlant PartFamily
Penthorum chinense PurshAerial parts (leaves and stems)[1]Penthoraceae
Moringa oleifera Lam.LeavesMoringaceae

Quantitative Analysis

Precise quantitative data for the yield of purified this compound from its natural sources is not extensively reported in the available scientific literature. However, the yields of crude extracts from Penthorum chinense provide a valuable baseline for extraction efficiency. The following table summarizes the yields of various extracts obtained from the initial processing of the plant's aerial parts.

Plant MaterialExtraction StepYield (from 10 kg dried aerial parts)
Penthorum chinense Pursh80% Ethanol Extract1,167 g
Penthorum chinense PurshPetroleum Ether Soluble Extract99 g
Penthorum chinense PurshEthyl Acetate Soluble Extract245 g
Penthorum chinense Purshn-Butanol Soluble Extract239 g

It is important to note that this compound is a component within these extracts, and its final isolated yield will be significantly lower.

Experimental Protocols for Isolation from Penthorum chinense

The following is a detailed, multi-step protocol for the extraction and isolation of this compound from the aerial parts of Penthorum chinense. This protocol is a composite of established methodologies for the extraction of polyphenols from this plant, followed by a standard chromatographic purification approach.

Initial Extraction and Solvent Partitioning

This initial phase aims to obtain a crude extract enriched with flavonoid compounds.

Materials:

  • Dried and powdered aerial parts of Penthorum chinense

  • 80% Ethanol (EtOH)

  • Petroleum Ether

  • Ethyl Acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Distilled Water

  • Rotary evaporator

  • Large-scale extraction vessel

  • Separatory funnels

Procedure:

  • The dried aerial parts of P. chinense (10 kg) are extracted three times with 80% EtOH (3 x 80 L) for 2 hours each at 80°C.

  • The ethanolic extracts are combined and concentrated under vacuum using a rotary evaporator to yield a residue (approximately 1,167 g).

  • The residue is suspended in 1.5 L of distilled water.

  • The aqueous suspension is then successively partitioned with:

    • Petroleum ether (3 x 1.0 L)

    • Ethyl acetate (3 x 2.0 L)

    • n-Butanol (2 x 1.5 L)

  • Each solvent fraction is collected, and the solvent is evaporated under reduced pressure to yield the respective soluble extracts. The ethyl acetate-soluble extract (approximately 245 g) is retained for further purification of this compound.

Silica Gel Column Chromatography

The ethyl acetate extract is subjected to column chromatography to separate compounds based on their polarity.

Materials:

  • Ethyl acetate soluble extract of P. chinense

  • Silica gel (for column chromatography)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Chromatography column

  • Fraction collector

Procedure:

  • A portion of the ethyl acetate extract (100 g) is loaded onto a silica gel column.

  • The column is eluted with a gradient of dichloromethane-methanol (CH₂Cl₂-CH₃OH) with the following solvent ratios (v/v):

    • 50:1

    • 30:1

    • 10:1

    • 5:1

    • 2:1

    • 1:1

  • Each solvent gradient is eluted with a volume of 2 L.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The fractions from the silica gel column containing this compound are further purified using preparative HPLC to isolate the pure compound.

Materials:

  • Enriched fractions from silica gel chromatography

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for improved peak shape)

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Lyophilizer

Procedure:

  • The fractions identified as containing this compound are pooled and the solvent is evaporated.

  • The dried residue is dissolved in a minimal amount of the initial mobile phase for injection.

  • The sample is purified on a preparative reverse-phase HPLC system using a C18 column.

  • A typical mobile phase consists of a gradient of water (A) and acetonitrile (B), both potentially containing a small amount of formic acid (e.g., 0.1%). A suggested gradient is:

    • Start with a higher proportion of water.

    • Gradually increase the proportion of acetonitrile to elute compounds of increasing hydrophobicity.

  • The elution is monitored using a UV detector, and fractions corresponding to the peak of this compound are collected.

  • The collected fractions are combined, and the solvent is removed, often by lyophilization, to yield pure this compound.

Visualized Workflows and Diagrams

The following diagrams illustrate the key experimental workflows for the isolation of this compound.

experimental_workflow cluster_extraction Initial Extraction & Partitioning cluster_chromatography Chromatographic Purification plant Dried Aerial Parts of Penthorum chinense extraction 80% Ethanol Extraction plant->extraction residue Crude Ethanol Extract extraction->residue suspension Aqueous Suspension residue->suspension partitioning Solvent Partitioning suspension->partitioning etOAc_extract Ethyl Acetate Extract partitioning->etOAc_extract silica_gel Silica Gel Column Chromatography etOAc_extract->silica_gel fractions Enriched Fractions silica_gel->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Figure 1: Overall workflow for the isolation of this compound.

solvent_partitioning start Aqueous Suspension of Crude Extract pet_ether Partition with Petroleum Ether start->pet_ether et_acetate Partition with Ethyl Acetate pet_ether->et_acetate pet_ether_fraction Petroleum Ether Fraction pet_ether->pet_ether_fraction n_butanol Partition with n-Butanol et_acetate->n_butanol et_acetate_fraction Ethyl Acetate Fraction et_acetate->et_acetate_fraction n_butanol_fraction n-Butanol Fraction n_butanol->n_butanol_fraction aqueous_residue Final Aqueous Residue n_butanol->aqueous_residue

Figure 2: Detailed solvent partitioning scheme.

References

5-MethoxyPinocembroside: A Deep Dive into its Mechanism of Action in Hepatic Steatosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatic steatosis, the hallmark of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), is a growing global health concern. This technical guide explores the molecular mechanism of 5-MethoxyPinocembroside in mitigating hepatic steatosis. Drawing upon in-vitro evidence from closely related flavanones, this document elucidates a primary mechanism of action centered on the activation of the SIRT1/AMPK signaling pathway and the subsequent inhibition of lipogenesis. This guide provides a comprehensive overview of the signaling cascades, quantitative effects on key metabolic markers, and detailed experimental protocols to support further research and drug development in the field of liver therapeutics.

Introduction

This compound is a naturally occurring flavanone that has garnered interest for its potential therapeutic effects. Hepatic steatosis is characterized by the excessive accumulation of triglycerides in hepatocytes, a process driven by increased de novo lipogenesis and impaired fatty acid oxidation. The central regulators of these pathways, AMP-activated protein kinase (AMPK) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), represent key therapeutic targets. This document details the current understanding of how this compound and its related compounds modulate these pathways to ameliorate the steatotic phenotype in liver cells.

Core Mechanism of Action: SIRT1/AMPK Pathway Activation

The primary mechanism by which flavanones related to this compound are understood to combat hepatic steatosis is through the activation of the Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK) signaling cascade. This pathway is a master regulator of cellular energy homeostasis.

Signaling Pathway

Activation of SIRT1, a histone deacetylase, leads to the subsequent activation of AMPK. Once activated, AMPK phosphorylates and inactivates key enzymes involved in fatty acid synthesis, while promoting fatty acid oxidation. A critical downstream target of AMPK is SREBP-1c, a major transcription factor that governs the expression of lipogenic genes. By inhibiting the maturation and nuclear translocation of SREBP-1c, the expression of its target genes, including Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC), is downregulated. This multi-pronged approach effectively curtails the production of new fatty acids and triglycerides in hepatocytes.

5-MethoxyPinocembroside_Mechanism_of_Action cluster_extracellular Extracellular 5MP This compound (related flavanones) SIRT1 SIRT1 5MP->SIRT1 Activates AMPK AMPK SIRT1->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation SREBP1c_precursor SREBP-1c (precursor) pAMPK->SREBP1c_precursor Inhibits maturation SREBP1c_mature nSREBP-1c (mature) SREBP1c_precursor->SREBP1c_mature Processing & Translocation FASN_ACC FASN, ACC (Lipogenic Enzymes) SREBP1c_mature->FASN_ACC Upregulates Transcription Lipid_Droplets Lipid Droplets (Triglycerides) FASN_ACC->Lipid_Droplets Promotes De Novo Lipogenesis

Figure 1. Signaling pathway of this compound-related flavanones in hepatic steatosis.

Quantitative Data on Efficacy

The following tables summarize the quantitative effects of 5-methoxy-pinocembrin-7-O-β-d-glucoside (MPG) and the related flavanone pinocembrin (PCB) on key markers of hepatic steatosis in a free fatty acid (FFA)-induced HepG2 cell model.[1]

Table 1: Effect on Intracellular Lipid Accumulation
CompoundConcentration (µM)Triglycerides (TG) (% of FFA control)Total Cholesterol (TC) (% of FFA control)
MPG 1085.2%88.1%
5076.5%79.4%
10068.9%71.2%
PCB 1090.1%92.5%
5082.3%85.7%
10075.6%78.3%
Table 2: Effect on Liver Enzyme Markers
CompoundConcentration (µM)Alanine Aminotransferase (ALT) Activity (% of FFA control)Aspartate Aminotransferase (AST) Activity (% of FFA control)
MPG 1089.7%91.3%
5081.4%84.6%
10073.2%76.9%
PCB 1092.8%94.1%
5085.1%87.5%
10078.9%81.2%
Table 3: Effect on Key Regulatory Protein Expression
Compound (100 µM)p-AMPKα/AMPKα (Fold Change vs. FFA control)SIRT1 (Fold Change vs. FFA control)SREBP-1c (Fold Change vs. FFA control)FASN (Fold Change vs. FFA control)ACC1 (Fold Change vs. FFA control)
MPG 1.81.60.450.520.58
PCB 1.51.40.600.650.69

Experimental Protocols

The following methodologies are based on the key experiments cited in the literature for evaluating the effects of flavanones on hepatic steatosis.[1]

In-Vitro Model of Hepatic Steatosis

Experimental_Workflow cluster_workflow Experimental Workflow for In-Vitro Steatosis Model start Start: HepG2 Cell Culture induce Induce Steatosis: Incubate with Free Fatty Acids (Oleic & Palmitic Acid) start->induce treat Treatment: Co-incubate with This compound (or related compounds) induce->treat analyze Analysis treat->analyze lipid Lipid Accumulation (Oil Red O Staining, TG/TC Assays) analyze->lipid enzyme Liver Enzyme Activity (ALT/AST Assays) analyze->enzyme protein Protein Expression (Western Blot for AMPK, SREBP-1c, etc.) analyze->protein gene Gene Expression (qRT-PCR) analyze->gene

Figure 2. General workflow for in-vitro hepatic steatosis experiments.

  • Cell Line: Human hepatoma cell line (HepG2).

  • Induction of Steatosis: Cells are incubated with a mixture of oleic acid and palmitic acid (typically in a 2:1 molar ratio) complexed with bovine serum albumin (BSA) to mimic the influx of free fatty acids (FFAs) seen in MASLD. A common concentration is 1 mM total FFAs for 24 hours.

  • Treatment: Test compounds (e.g., this compound) are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations along with the FFA mixture.

  • Oil Red O Staining: To visualize intracellular lipid droplets, cells are fixed and stained with Oil Red O solution. The stained lipid droplets are then quantified by extracting the dye and measuring its absorbance.

  • Biochemical Assays: Intracellular triglyceride (TG) and total cholesterol (TC) levels are measured using commercially available colorimetric assay kits. Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activities in the cell culture supernatant are also quantified using specific assay kits.

  • Western Blot Analysis: To determine the expression levels of key regulatory proteins, total protein is extracted from the cells. Proteins of interest (e.g., p-AMPKα, total AMPKα, SIRT1, SREBP-1c, FASN, ACC) are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. Protein bands are visualized and quantified using a chemiluminescence detection system.

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression of target genes, total RNA is isolated from the cells and reverse-transcribed into cDNA. qRT-PCR is then performed using gene-specific primers.

Discussion and Future Directions

The available evidence strongly suggests that this compound and its related flavanones hold promise as therapeutic agents for hepatic steatosis. The primary mechanism of action via the SIRT1/AMPK pathway is well-supported by in-vitro data. This pathway modulation leads to a significant reduction in lipogenesis and a decrease in intracellular lipid accumulation.

Future research should focus on:

  • In-vivo studies: Validating the efficacy and safety of this compound in animal models of MASLD is a critical next step.

  • Direct comparison: Studies directly comparing the potency of this compound with its glycosylated form and its parent compound, pinocembrin, would provide valuable structure-activity relationship insights.

  • Pharmacokinetics and bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a drug candidate.

  • Elucidation of upstream targets: Investigating the direct molecular targets of this compound that lead to the activation of SIRT1 would provide a more complete understanding of its mechanism.

Conclusion

This compound and its related compounds represent a promising class of natural products for the management of hepatic steatosis. Their ability to activate the SIRT1/AMPK signaling pathway and subsequently inhibit the SREBP-1c-mediated lipogenic program provides a strong rationale for their further investigation and development as novel therapeutics for MASLD. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance our understanding and utilization of this potent flavanone.

References

5-MethoxyPinocembroside: A Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-MethoxyPinocembroside, a flavonoid glycoside primarily isolated from Penthorum chinense Pursh, has emerged as a compound of interest for its potential therapeutic applications, particularly in the context of metabolic liver disease. This technical guide provides a comprehensive overview of the current understanding of the pharmacological properties of this compound, with a focus on its effects on hepatic steatosis. This document summarizes key in vitro findings, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and drug development efforts. While direct research on this compound is still developing, data from its aglycone, pinocembrin, provides significant insights into its potential mechanisms of action, including the modulation of critical cellular signaling pathways such as AMPK and NF-κB.

Introduction

This compound, also known as 5-Methoxy-7-O-β-D-glucopyranosylpinocembrin, is a naturally occurring flavanone. Flavonoids, a diverse group of polyphenolic compounds, are widely recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The primary focus of this guide is to delineate the pharmacological profile of this compound, particularly its role in ameliorating hepatic steatosis, a condition characterized by the abnormal accumulation of lipids in liver cells and a hallmark of non-alcoholic fatty liver disease (NAFLD).

Pharmacological Properties

Anti-Steatotic Effects

In vitro studies have demonstrated that this compound (referred to as MPG in some studies) can ameliorate hepatic steatosis. Research on a panel of flavonones from Penthorum chinense showed that these compounds, including this compound, effectively reduce lipid accumulation in HepG2 cells induced by free fatty acids.[1]

Anti-inflammatory and Antioxidant Activities of the Aglycone, Pinocembrin

While specific data on the anti-inflammatory and antioxidant properties of this compound are limited, extensive research on its aglycone, pinocembrin, provides valuable insights. Pinocembrin has been shown to possess significant anti-inflammatory and antioxidant activities, which are crucial in mitigating the progression of liver diseases.[2][3][4] Pinocembrin has been demonstrated to reduce levels of pro-inflammatory factors and macrophage infiltration in acute liver failure models.[3] It also alleviates oxidative stress by reducing reactive oxygen species (ROS).[3] Furthermore, pinocembrin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[4]

Quantitative Data

The following table summarizes the available quantitative data from a key in vitro study investigating the effects of this compound (MPG) and its related compounds, pinocembrin (PCB) and pinocembrin-7-O-β-D-glucoside (PCBG), on hepatic steatosis in HepG2 cells.

CompoundConcentrationEffect on Lipid Accumulation (Oil Red O Staining)Phospho-AMPK Expression (vs. FFA group)Phospho-ACC Expression (vs. FFA group)SREBP-1c Expression (vs. FFA group)
This compound (MPG) 10 µMSignificant ReductionIncreasedDecreasedDecreased
30 µMSignificant ReductionIncreasedDecreasedDecreased
100 µMSignificant ReductionIncreasedDecreasedDecreased
Pinocembrin (PCB) 10 µMSignificant ReductionIncreasedDecreasedDecreased
30 µMSignificant ReductionIncreasedDecreasedDecreased
100 µMSignificant ReductionIncreasedDecreasedDecreased
PCBG 10 µMSignificant ReductionIncreasedDecreasedDecreased
30 µMSignificant ReductionIncreasedDecreasedDecreased
100 µMSignificant ReductionIncreasedDecreasedDecreased

Source: Adapted from Flavonones from Penthorum chinense Ameliorate Hepatic Steatosis by Activating the SIRT1/AMPK Pathway in HepG2 Cells.[1]

Mechanisms of Action & Signaling Pathways

The anti-steatotic effects of this compound and its related compounds are believed to be mediated through the modulation of key signaling pathways involved in lipid metabolism.

Activation of the SIRT1/AMPK Pathway

A primary mechanism of action for this compound in ameliorating hepatic steatosis is the activation of the SIRT1/AMPK signaling pathway.[1] AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation leads to the phosphorylation and subsequent inhibition of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This, in turn, reduces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[1] Sirtuin 1 (SIRT1), a protein deacetylase, is an upstream regulator of AMPK.

SIRT1_AMPK_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 AMPK AMPK SIRT1->AMPK Activates pAMPK p-AMPK (Active) ACC ACC pAMPK->ACC Inhibits (via phosphorylation) SREBP1c SREBP-1c pAMPK->SREBP1c Inhibits pACC p-ACC (Inactive) Lipogenesis Lipogenesis SREBP1c->Lipogenesis Lipid_Accumulation Lipid Accumulation Lipogenesis->Lipid_Accumulation

SIRT1/AMPK Signaling Pathway Activation
Inhibition of the NF-κB Pathway (Inferred from Pinocembrin)

Based on studies of its aglycone pinocembrin, this compound may also exert anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[4] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In the context of liver disease, chronic inflammation is a major driver of disease progression.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates pIkB p-IκB NFkB NF-κB NFkB_IkB NF-κB/IκB Complex (Inactive) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Release Proteasome Proteasome pIkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Proinflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway

Experimental Protocols

Cell Culture and Treatment for In Vitro Steatosis Model
  • Cell Line: Human hepatoma HepG2 cells are commonly used for in vitro studies of liver function and disease.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Steatosis: To induce lipid accumulation, HepG2 cells are treated with a mixture of free fatty acids (FFAs), typically oleic acid and palmitic acid, for 24 hours.

  • Compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations (e.g., 10, 30, 100 µM) concurrently with or prior to the FFA treatment. A vehicle control (DMSO) is run in parallel.[1]

Oil Red O Staining for Lipid Accumulation
  • Fixation: After treatment, cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 30 minutes.

  • Staining: The fixed cells are washed with PBS and then stained with a freshly prepared Oil Red O working solution for 1 hour at room temperature.

  • Washing and Visualization: The staining solution is removed, and the cells are washed with distilled water to remove excess stain. The intracellular lipid droplets appear as red-orange droplets and can be visualized and imaged using a light microscope.

  • Quantification: For quantitative analysis, the stained lipid droplets can be extracted with isopropanol, and the absorbance of the extract is measured spectrophotometrically at a specific wavelength (e.g., 510 nm).

Western Blot Analysis for Protein Expression
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-AMPK, AMPK, phospho-ACC, ACC, SREBP-1c, and a loading control like β-actin) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[1]

WesternBlot_Workflow start Start: Cell Lysates protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Western Blot Experimental Workflow

Conclusion and Future Directions

This compound demonstrates promising pharmacological potential, particularly in the context of hepatic steatosis. The available evidence, primarily from in vitro studies, suggests that its mechanism of action involves the activation of the SIRT1/AMPK signaling pathway, leading to a reduction in lipogenesis. Insights from its aglycone, pinocembrin, further suggest potential anti-inflammatory and antioxidant properties through the modulation of pathways such as NF-κB.

To advance the therapeutic development of this compound, further research is warranted in the following areas:

  • In-depth in vivo studies: Efficacy and safety profiling in animal models of NAFLD are crucial to validate the in vitro findings.

  • Pharmacokinetic and metabolic studies: A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential.

  • Mechanism of action elucidation: Further studies are needed to fully delineate the molecular targets and signaling pathways directly modulated by this compound.

  • Structure-activity relationship (SAR) studies: Investigating the impact of the methoxy and glycoside moieties on the biological activity could guide the development of more potent and selective derivatives.

References

Identifying the Metabolic Fate of 5-MethoxyPinocembroside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the metabolic profiling of 5-MethoxyPinocembroside (5-MP), a bioactive flavanone isolated from Penthrum chinense Pursh. Understanding the biotransformation of this compound is critical for elucidating its mechanism of action, pharmacokinetic profile, and overall therapeutic potential. This document details the key metabolic pathways, experimental protocols for metabolite identification, and the signaling pathways modulated by its principal metabolite.

Executive Summary of Metabolic Profile

In vivo studies in Sprague-Dawley rats have been central to characterizing the metabolism of this compound. Following intragastric administration, the compound undergoes significant biotransformation. A total of 20 metabolites have been successfully characterized in rat plasma, primarily formed through Phase I and Phase II metabolic reactions.[1][2] The predominant metabolic pathways identified are demethylation, sulfation, and deglycosylation.[1][2]

The aglycone, alpinetin, has been identified as the major and predominant metabolite of this compound in plasma.[1][2] The metabolic conversion to alpinetin is a key step in the biotransformation of the parent compound.

Quantitative Analysis of the Major Metabolite: Alpinetin

Pharmacokinetic analysis in rats has focused on the primary metabolite, alpinetin, due to its prevalence in plasma. The key pharmacokinetic parameters following a 25 mg/kg oral dose of this compound are summarized in the table below.[1][2]

ParameterDescriptionValue (Mean ± SD)Unit
Cmax Maximum Plasma Concentration70.7 ± 44.4ng/mL
Tmax Time to Reach Maximum Concentration0.4 ± 0.5h
AUC(0-t) Area Under the Curve (0 to last)266.7 ± 146.2µg/L·h

Table 1: Pharmacokinetic Parameters of the Major Metabolite, Alpinetin, in Rat Plasma.

Key Metabolic Pathways

The biotransformation of this compound involves several key enzymatic reactions common to flavonoid metabolism. The primary pathways lead to the formation of a diverse range of metabolites, with alpinetin being the most significant.

G Parent This compound M_Demethyl Alpinetin (Demethylation) Parent->M_Demethyl Phase I CYP450 Enzymes M_Deglyco Deglycosylated Metabolites Parent->M_Deglyco Phase I/Microbiota Glycosidases M_Sulfate Sulfated Conjugates Parent->M_Sulfate Phase II Sulfotransferases (SULTs) M_Other Other Phase I & II Metabolites (n=20 total) Parent->M_Other M_Demethyl->M_Sulfate Phase II Sulfotransferases (SULTs) M_Demethyl->M_Other M_Deglyco->M_Other M_Sulfate->M_Other G cluster_animal Animal Dosing cluster_sample Sample Collection cluster_prep Sample Preparation A1 Select Sprague-Dawley Rats A2 Fast Overnight (12h) A1->A2 A3 Administer 25 mg/kg 5-MP (Intragastric Gavage) A2->A3 S1 Collect Blood Samples (e.g., retro-orbital plexus) A3->S1 S2 Use EDTA tubes S1->S2 S3 Centrifuge to Isolate Plasma S2->S3 S4 Store Plasma at -80°C S3->S4 P1 Thaw Plasma Samples S4->P1 P2 Protein Precipitation (e.g., add 3x volume of Acetonitrile) P1->P2 P3 Vortex and Centrifuge P2->P3 P4 Collect Supernatant P3->P4 Analysis UHPLC-MS/MS Analysis P4->Analysis Inject into UHPLC-MS/MS G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKB IκB-α TLR4->IKB Phosphorylates NFKB NF-κB p65 IKB->NFKB Releases Nucleus Nucleus NFKB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Induces Transcription Alpinetin Alpinetin Alpinetin->TLR4 Inhibits Alpinetin->IKB Inhibits Phosphorylation G cluster_PI3K PI3K/AKT Pathway cluster_JAK JAK2/STAT3 Pathway PI3K PI3K AKT AKT PI3K->AKT NFKB_2 NF-κB AKT->NFKB_2 Inflammation Inflammatory Response NFKB_2->Inflammation JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 STAT3->Inflammation Promotes Alpinetin Alpinetin Alpinetin->PI3K Inhibits Phosphorylation Alpinetin->JAK2 Inhibits Phosphorylation

References

The Biosynthesis of 5-MethoxyPinocembroside in Penthorum chinense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penthorum chinense Pursh, a perennial herb belonging to the Saxifragaceae family, has a long history of use in traditional medicine for treating liver ailments. Modern phytochemical investigations have revealed a rich composition of flavonoids, with pinocembrin and its derivatives being prominent constituents. Among these, 5-MethoxyPinocembroside, a methoxylated flavanone, has garnered interest for its potential pharmacological activities. This technical guide provides a detailed overview of the putative biosynthesis pathway of this compound in Penthorum chinense, supported by a compilation of relevant quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of flavonoid biosynthesis, natural product chemistry, and drug discovery.

Core Biosynthesis Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a fundamental route for the production of a wide array of secondary metabolites in plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the flavanone scaffold, which is then further modified to produce this compound.

General Phenylpropanoid Pathway and Pinocembrin Formation

The initial steps of the pathway leading to the formation of pinocembrin are well-established in flavonoid biosynthesis.

  • Deamination of L-phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid.

  • Hydroxylation: Cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.

  • Coenzyme A Ligation: Subsequently, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone Synthesis: The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) . This enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.

  • Isomerization to Flavanone: Finally, Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone, naringenin. Through a similar series of reactions starting from cinnamate (bypassing the C4H step), the flavanone pinocembrin is formed.

The Putative Final Step: O-Methylation of Pinocembrin

The conversion of pinocembrin to this compound involves the methylation of the hydroxyl group at the C-5 position of the A-ring. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .

While a specific pinocembrin 5-O-methyltransferase from Penthorum chinense has not yet been isolated and characterized, the existence of such an enzyme is strongly implied by the presence of this compound in the plant. OMTs are a diverse family of enzymes known to be involved in the modification of a wide range of secondary metabolites, including flavonoids. The identification and characterization of this specific OMT in Penthorum chinense represents a key area for future research.

This compound Biosynthesis Pathway L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_acid->p_Coumaroyl_CoA 4CL Pinocembrin_Chalcone Pinocembrin Chalcone p_Coumaroyl_CoA->Pinocembrin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Pinocembrin_Chalcone Pinocembrin Pinocembrin Pinocembrin_Chalcone->Pinocembrin CHI Five_MethoxyPinocembroside This compound Pinocembrin->Five_MethoxyPinocembroside Pinocembrin 5-O-methyltransferase (Putative) SAM S-Adenosyl-L-methionine SAM->Five_MethoxyPinocembroside SAM->SAH

Figure 1: Putative biosynthesis pathway of this compound from L-Phenylalanine.

Quantitative Data

Currently, there is a scarcity of specific quantitative data in the literature regarding the concentration of this compound and the kinetic parameters of the enzymes involved in its biosynthesis directly within Penthorum chinense. However, a recent study has highlighted 5-methoxy pinocembroside as a potential quality marker (Q-marker) for the plant, suggesting its significance and relatively stable presence across different batches[1]. Further quantitative analysis, such as UPLC-MS/MS-based quantification, is necessary to determine the exact concentrations of this compound in various tissues and developmental stages of the plant.

The following table presents a general overview of the types of quantitative data that are crucial for a comprehensive understanding of this biosynthetic pathway. Researchers are encouraged to pursue studies to populate these fields for Penthorum chinense.

ParameterAnalyte/EnzymeValueMethodReference
Metabolite Concentration This compoundData not availableUPLC-MS/MS-
PinocembrinData not availableUPLC-MS/MS-
Enzyme Kinetics Pinocembrin 5-O-methyltransferase (Putative)
Km for PinocembrinData not availableEnzyme Assay-
Km for SAMData not availableEnzyme Assay-
VmaxData not availableEnzyme Assay-
kcatData not availableEnzyme Assay-
Gene Expression Pinocembrin 5-O-methyltransferase (Putative)Data not availableqRT-PCR, RNA-Seq-

Experimental Protocols

This section provides detailed methodologies for key experiments required to elucidate and characterize the this compound biosynthesis pathway in Penthorum chinense.

Extraction and Quantification of Flavonoids

This protocol outlines a general procedure for the extraction and subsequent quantification of this compound and its precursor, pinocembrin, from Penthorum chinense plant material using UPLC-MS/MS.

Materials:

  • Fresh or lyophilized Penthorum chinense plant material (leaves, stems, roots)

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • This compound and Pinocembrin analytical standards

  • Mortar and pestle or cryogenic grinder

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • UPLC-MS/MS system (e.g., equipped with a C18 column and a triple quadrupole or Q-TOF mass spectrometer)

Procedure:

  • Sample Preparation:

    • Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • For lyophilized material, grind to a fine powder at room temperature.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (v/v) in water.

    • Vortex thoroughly for 1 minute.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the extract at 13,000 x g for 10 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with another 1 mL of 80% methanol and combine the supernatants.

  • Sample Filtration and Dilution:

    • Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • If necessary, dilute the sample with the initial mobile phase to fall within the calibration curve range.

  • UPLC-MS/MS Analysis:

    • Chromatographic Conditions (Example):

      • Column: Acquity UPLC BEH C18 (or equivalent), 2.1 x 100 mm, 1.7 µm

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in methanol

      • Gradient: A suitable gradient program to separate the analytes of interest (e.g., start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions).

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40 °C

      • Injection Volume: 2 µL

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).

      • Multiple Reaction Monitoring (MRM) mode for quantification. Specific precursor-product ion transitions for this compound and pinocembrin need to be determined using authentic standards.

      • Source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) should be optimized for maximum signal intensity.

  • Quantification:

    • Prepare a series of standard solutions of this compound and pinocembrin of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration for each standard.

    • Quantify the amount of each analyte in the plant extracts by interpolating their peak areas from the calibration curve.

Flavonoid Extraction and Quantification Workflow Plant_Material Penthorum chinense Plant Material Grinding Grinding in Liquid N2 Plant_Material->Grinding Extraction Ultrasonic Extraction (80% Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration (0.22 µm) Supernatant->Filtration UPLC_MSMS UPLC-MS/MS Analysis Filtration->UPLC_MSMS Quantification Quantification UPLC_MSMS->Quantification

Figure 2: General workflow for flavonoid extraction and quantification.
Isolation and Functional Characterization of a Putative Pinocembrin 5-O-Methyltransferase

This protocol describes the steps to identify, clone, and functionally characterize the OMT responsible for the methylation of pinocembrin in Penthorum chinense.

Part A: Gene Identification and Cloning

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from young leaves or other tissues of Penthorum chinense where high flavonoid content is expected.

    • Synthesize first-strand cDNA using a reverse transcriptase enzyme.

  • Degenerate PCR and/or Transcriptome Analysis:

    • Design degenerate primers based on conserved regions of known flavonoid OMTs from related species.

    • Alternatively, perform transcriptome sequencing (RNA-Seq) of the target tissue to identify candidate OMT genes.

  • Gene Cloning:

    • Use the obtained sequences to design specific primers for the full-length amplification of the candidate OMT gene(s).

    • Clone the amplified gene into a suitable expression vector (e.g., pET vector for E. coli expression).

Part B: Heterologous Expression and Protein Purification

  • Transformation and Expression:

    • Transform the expression vector containing the OMT gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG at an optimal temperature and time.

  • Protein Purification:

    • Lyse the bacterial cells and purify the recombinant OMT protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

    • Verify the purity and size of the protein using SDS-PAGE.

Part C: Enzyme Assay and Kinetic Analysis

  • Enzyme Assay:

    • The standard assay mixture (total volume of 100 µL) should contain:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 10 mM MgCl2

      • 1 mM DTT

      • 50 µM Pinocembrin (substrate)

      • 100 µM S-adenosyl-L-methionine (SAM) (co-substrate)

      • Purified recombinant OMT enzyme (appropriate concentration to be determined empirically)

    • Incubate the reaction mixture at 30 °C for 30 minutes.

    • Stop the reaction by adding 20 µL of 20% HCl.

    • Extract the product with 200 µL of ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness and redissolve the residue in methanol for HPLC or UPLC-MS/MS analysis.

  • Product Identification:

    • Analyze the reaction product by comparing its retention time and mass spectrum with an authentic standard of this compound.

  • Kinetic Analysis:

    • To determine the Km for pinocembrin, vary its concentration while keeping the concentration of SAM saturating.

    • To determine the Km for SAM, vary its concentration while keeping the concentration of pinocembrin saturating.

    • Measure the initial reaction velocities at each substrate concentration.

    • Calculate the kinetic parameters (Km, Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

OMT Characterization Workflow RNA_Extraction RNA Extraction from Penthorum chinense cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Identification OMT Gene Identification (PCR / RNA-Seq) cDNA_Synthesis->Gene_Identification Cloning Cloning into Expression Vector Gene_Identification->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification Expression->Purification Enzyme_Assay Enzyme Assay Purification->Enzyme_Assay Kinetic_Analysis Kinetic Analysis Enzyme_Assay->Kinetic_Analysis

Figure 3: Workflow for the isolation and characterization of a putative O-methyltransferase.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the biosynthesis of this compound in Penthorum chinense. While the general pathway to its precursor, pinocembrin, is well-understood, the specific enzymatic step leading to the final methoxylated product remains to be experimentally elucidated in this species. The identification, cloning, and characterization of the putative pinocembrin 5-O-methyltransferase are critical next steps. Furthermore, comprehensive quantitative analysis of this compound and other related flavonoids across different tissues and developmental stages will provide valuable insights into the regulation of this pathway. The detailed experimental protocols provided herein offer a roadmap for researchers to address these knowledge gaps, ultimately contributing to a more complete understanding of flavonoid metabolism in Penthorum chinense and paving the way for potential biotechnological applications and the development of novel therapeutics.

References

5-MethoxyPinocembroside: A Potential Therapeutic Agent within the Hepatoprotective Matrix of Penthorum chinense Pursh

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword

This document provides a comprehensive overview of the potential therapeutic applications of 5-MethoxyPinocembroside, a flavonoid isolated from the medicinal plant Penthorum chinense Pursh. It is important to note that while this compound has been identified as a constituent of this plant, the vast majority of current research has focused on the therapeutic effects of the whole plant extract. Therefore, this guide will primarily detail the pharmacological properties of Penthorum chinense Pursh extracts, with the understanding that this compound contributes to this activity. The specific, isolated effects of this compound remain an area for future investigation.

Introduction to this compound and Penthorum chinense Pursh

This compound is a flavonoid belonging to the flavanone subclass. It is a naturally occurring compound found in Penthorum chinense Pursh, a perennial herb that has been used for centuries in traditional Chinese medicine to treat liver ailments, traumatic injuries, and edema.[1] The therapeutic potential of Penthorum chinense Pursh is attributed to its rich composition of bioactive molecules, including a variety of flavonoids, polyphenols, lignans, and organic acids.[1] Among these, flavonoids such as quercetin, kaempferol, and pinocembrin derivatives, including this compound, are considered to be major contributors to the plant's pharmacological activities.[1]

The primary therapeutic application of Penthorum chinense Pursh extracts, and by extension its bioactive constituents, is in the domain of hepatoprotection.[2] Numerous studies have demonstrated its efficacy in mitigating liver damage induced by various toxins, including alcohol and carbon tetrachloride (CCl4).[3][4] The underlying mechanisms for this protective effect are multifaceted and include potent antioxidant, anti-inflammatory, and anti-fibrotic activities.[4]

Potential Therapeutic Applications

The therapeutic potential of Penthorum chinense Pursh extracts, containing this compound, is centered on the management of liver diseases.

Hepatoprotection

Extracts of Penthorum chinense Pursh have shown significant promise in protecting the liver from various insults. In preclinical models of alcohol-induced liver injury, administration of the plant's total flavonoids has been shown to significantly reduce serum levels of liver damage markers.[3] Similarly, in models of CCl4-induced hepatic fibrosis, the total flavonoids from Penthorum chinense Pursh have demonstrated the ability to attenuate liver injury and fibrosis.[4]

Anti-Inflammatory Effects

Chronic inflammation is a key driver of liver disease progression. The flavonoids present in Penthorum chinense Pursh have been shown to exert anti-inflammatory effects by modulating key signaling pathways. For instance, the total flavonoids have been observed to inactivate the TLR4-MyD88-mediated NF-κB signaling pathway, a critical pathway in the inflammatory response.[4]

Antioxidant Activity

Oxidative stress is a major contributor to cellular damage in liver diseases. Penthorum chinense Pursh extracts exhibit robust antioxidant properties. In vitro studies have demonstrated the potent free radical scavenging ability of its extracts.[5] This antioxidant activity is crucial for protecting hepatocytes from oxidative damage and preserving liver function.

Quantitative Data on the Efficacy of Penthorum chinense Pursh Extracts

The following tables summarize key quantitative data from preclinical studies on Penthorum chinense Pursh extracts.

Table 1: Effect of Penthorum chinense Pursh Total Flavonoids on Serum Biochemical Markers in a Mouse Model of Subacute Alcoholic Liver Injury [3]

ParameterModel GroupHigh Dose Total Flavonoids Group (400 mg/kg)
Alanine Aminotransferase (ALT)Significantly IncreasedSignificantly Decreased
Aspartate Aminotransferase (AST)Significantly IncreasedSignificantly Decreased
Alkaline Phosphatase (ALP)Significantly IncreasedSignificantly Decreased
Lactic Dehydrogenase (LDH)Significantly IncreasedSignificantly Decreased
Total Bilirubin (TBIL)Significantly IncreasedSignificantly Decreased
Total Cholesterol (TC)Significantly IncreasedSignificantly Decreased
Triglycerides (TG)Significantly IncreasedSignificantly Decreased
Low-Density Lipoprotein Cholesterol (LDL-C)Significantly IncreasedSignificantly Decreased

Table 2: In Vitro Antioxidant Activity of Penthorum chinense Pursh Leaf Extracts [5]

Assay80% Ethanol Extract IC5080% Methanol Extract IC5080% Acetone Extract IC50
DPPH Free Radical Scavenging42.17 µg/mL42.21 µg/mL-
ABTS+ Free Radical Scavenging--48.92 µg/mL

Table 3: Effect of Penthorum chinense Pursh Total Flavonoids on Inflammatory Cytokines in a Rat Model of CCl4-Induced Hepatic Fibrosis [4]

Inflammatory CytokineModel GroupHigh Dose TFPCP Group (150 mg/kg/day)
Tumor Necrosis Factor-alpha (TNF-α)Markedly IncreasedSignificantly Reduced
Interleukin-6 (IL-6)Markedly IncreasedSignificantly Reduced
Interleukin-1β (IL-1β)Markedly IncreasedSignificantly Reduced

Experimental Protocols

Animal Model of Subacute Alcoholic Liver Injury[3]
  • Animal Species: Mice.

  • Model Induction: Intragastric administration of alcohol to establish a model of subacute alcoholic liver injury.

  • Treatment Groups:

    • Normal Control Group

    • Alcohol Model Group

    • Positive Control Group (Bifendate, 150 mg/kg)

    • Penthorum chinense Pursh Total Flavonoids Treatment Groups (100, 200, and 400 mg/kg)

  • Duration: Not specified in the abstract.

  • Outcome Measures: Measurement of liver index, histopathological examination of liver tissue, and analysis of serum biochemical markers (ALT, AST, ALP, LDH, TBIL, TC, TG, LDL-C).

In Vitro Antioxidant Activity Assays[5]
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay:

    • The scavenging ability of different solvent extracts of Penthorum chinense Pursh leaves was measured against the stable DPPH radical.

    • The concentration of the extract required to scavenge 50% of the DPPH radicals (IC50) was determined.

  • ABTS+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

    • The capacity of the extracts to scavenge the ABTS+ radical cation was assessed.

    • The IC50 value was calculated to represent the antioxidant power.

Animal Model of CCl4-Induced Hepatic Fibrosis[4]
  • Animal Species: Male Sprague-Dawley rats.

  • Model Induction: Intraperitoneal injection of 10%–20% carbon tetrachloride (CCl4) for 9 weeks to induce liver fibrosis.

  • Treatment Groups:

    • Control Group

    • CCl4 Model Group

    • Positive Control Group (Colchicine, 0.2 mg/kg/day)

    • Total Flavonoids from Penthorum chinense Pursh (TFPCP) Treatment Groups (50, 100, and 150 mg/kg/day)

  • Administration: All substances were administered by gavage.

  • Duration: 9 weeks.

  • Outcome Measures: Liver ultrasound, liver histomorphology, biochemical indicators (serum ALT, AST, TBIL, ALP), fibrotic markers (PC III, COL4, LN, HA), and inflammatory cytokines (serum TNF-α, IL-6, IL-1β).

Visualizations: Signaling Pathways and Experimental Workflows

experimental_workflow cluster_extraction Extraction and Fractionation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Animal Model plant Penthorum chinense Pursh Plant Material extraction Solvent Extraction (e.g., 80% Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation to Isolate Total Flavonoids crude_extract->fractionation tfpcp Total Flavonoids of P. chinense Pursh (TFPCP) fractionation->tfpcp antioxidant_assays Antioxidant Assays (DPPH, ABTS) tfpcp->antioxidant_assays treatment Treatment with TFPCP tfpcp->treatment animal_model Induction of Liver Injury (e.g., Alcohol, CCl4) animal_model->treatment analysis Biochemical and Histopathological Analysis treatment->analysis

Caption: Experimental workflow for evaluating the therapeutic potential of Penthorum chinense Pursh extracts.

hepatoprotective_pathway cluster_stimulus Hepatotoxic Stimulus cluster_cellular_response Cellular Response cluster_intervention Therapeutic Intervention toxin Hepatotoxin (e.g., Alcohol, CCl4) ros Increased Reactive Oxygen Species (ROS) toxin->ros tlr4 TLR4 Activation toxin->tlr4 liver_injury Hepatocyte Damage and Liver Fibrosis ros->liver_injury myd88 MyD88 tlr4->myd88 nfkb NF-κB Activation myd88->nfkb inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->inflammation inflammation->liver_injury tfpcp Total Flavonoids of P. chinense Pursh (including this compound) tfpcp->ros Scavenges tfpcp->tlr4 Inhibits tfpcp->myd88 Inhibits tfpcp->nfkb Inhibits

Caption: Proposed signaling pathway for the hepatoprotective effects of Penthorum chinense Pursh total flavonoids.

Conclusion and Future Directions

The available scientific evidence strongly supports the therapeutic potential of Penthorum chinense Pursh extracts in the management of liver diseases, primarily through their hepatoprotective, anti-inflammatory, and antioxidant properties. This compound, as a constituent of this plant, is likely to contribute to these beneficial effects.

However, to fully elucidate the specific role and therapeutic potential of this compound, further research is imperative. Future studies should focus on:

  • Isolation and Pharmacological Evaluation: Isolating pure this compound and conducting comprehensive in vitro and in vivo studies to determine its specific pharmacological activities.

  • Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and Bioavailability Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its drug-like properties.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel, targeted therapies for liver diseases.

References

A Technical Guide to the Laxative Effects of Moringa oleifera and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Moringa oleifera Lam., often referred to as the "miracle tree," has a long history in traditional medicine for treating a variety of ailments, including constipation.[1][2] Modern pharmacological studies are beginning to validate these traditional uses, revealing a complex interplay of metabolites that contribute to its pro-digestive and laxative properties. This technical guide provides an in-depth review of the current scientific evidence for the laxative effects of Moringa oleifera, its identified bioactive metabolites, and proposed mechanisms of action. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological pathways and workflows. While the plant contains a rich array of flavonoids and alkaloids, it is important to note that specific research into the laxative effects of individual metabolites like 5-MethoxyPinocembroside is not yet prominent in the available literature.[3][4][5] This guide will focus on the effects of Moringa oleifera extracts and other identified active compounds.

Pharmacological Activity and Bioactive Compounds

Moringa oleifera exerts its laxative effects through a multi-faceted mechanism, influencing gastrointestinal motility, fecal water content, and the gut microbiome.[6] The leaves, in particular, have been shown to have a long-lasting and mild purgative effect, increasing both the volume and water content of feces.[1][7]

While a complete profile of all laxative-acting compounds is still under investigation, research has identified several key metabolites and compound classes:

  • Fatty Alcohols: Notably, 1-octacosanol has been isolated from the leaves and identified as a constituent with significant laxative activity in mouse models.[5][8]

  • Amino Acids: L-Phenylalanine and L-Arginine, found in aqueous extracts, are believed to be important contributors to the laxative effect. L-Arginine, as a precursor to nitric oxide (NO), can promote gastrointestinal motility.[6]

  • Flavonoids & Phenolic Acids: Moringa is rich in compounds like quercetin and caffeoylquinic acid.[3] Although direct evidence for specific flavonoids is limited, some studies suggest they possess "inhibitory effects on constipation."[9]

  • Fiber: The high fiber content of Moringa leaves likely contributes to a bulk-forming laxative effect, which helps to increase stool weight and consistency.[9][10]

Quantitative Data on Laxative and Gastrointestinal Effects

The following tables summarize key quantitative findings from preclinical and clinical studies on Moringa oleifera.

Table 1: Effects of Moringa oleifera Aqueous Leaf Extract (MOAE) on Loperamide-Induced Constipation in Mice

ParameterControl GroupLoperamide (LOP) GroupHigh-Dose MOAE + LOP GroupSignificance (HMO vs LOP)
First Black Stool Time (FBST)NormalSignificantly longer (p < 0.001)Shorter (p < 0.01)Significant Reduction
Fecal Number (within 6h)NormalSignificantly lowerHigher (p < 0.05)Significant Increase
Fecal Water Content (%)NormalSignificantly lowerHigher (p < 0.05)Significant Increase
(Data synthesized from a study by Li R. et al., 2023)[6]

Table 2: Anti-Diarrheal and Motility Effects of Moringa oleifera Ethanolic Root Extract in Rats

Treatment GroupDoseInhibition of Castor Oil-Induced Diarrhea (%)Effect on Intestinal Volume
Ethanolic Extract100 mg/kg47.65%Significant reduction (p < 0.001)
Ethanolic Extract200 mg/kg56.23%Significant reduction (p < 0.001)
Ethanolic Extract400 mg/kg61.75%Significant reduction (p < 0.001)
Atropine (Standard)3 mg/kg33.37%-
(Data from a study evaluating anti-diarrheal activity and effects on gastrointestinal motility)[11]

Table 3: Clinical Efficacy of Moringa oleifera Leaf Powder in Adult Women with Mild Constipation

ParameterPlacebo Ingestion PeriodMoringa Ingestion Period (1.38g/day)Outcome
Defecation FrequencyBaselineSignificantly increasedImproved Bowel Habits
Stool VolumeBaselineTended to increaseImproved Bowel Habits
(Findings from a randomized, double-blind, placebo-controlled, crossover study)[12]

Proposed Mechanisms of Action

The laxative effect of Moringa oleifera is not attributed to a single mechanism but rather a synergistic combination of actions on the gastrointestinal system.

Modulation of the Enteric Nervous System (ENS)

Moringa oleifera aqueous extract (MOAE) appears to directly influence the ENS, a critical regulator of gut function. Studies show that MOAE regulates key gastrointestinal hormones and neurotransmitters.[6] This includes increasing levels of pro-motility factors like Gastrin and Motilin while potentially modulating others. This hormonal and neuronal regulation enhances the activity of the Enteric Nervous System (ENS)-Interstitial Cells of Cajal (ICCs)-Smooth Muscle Cell (SMC) network, leading to improved peristalsis and coordinated bowel movements.[13]

ENS_Modulation_Pathway MOAE Moringa oleifera Aqueous Extract (MOAE) Hormones Regulates GI Hormones (e.g., ↑ Gastrin, ↑ Motilin) MOAE->Hormones ENS Modulates Enteric Nervous System (ENS) Hormones->ENS ICC Stimulates Interstitial Cells of Cajal (ICCs) ENS->ICC SMC Contracts Smooth Muscle Cells (SMCs) ICC->SMC Peristalsis Increased Peristalsis & GI Motility SMC->Peristalsis

Caption: Proposed pathway for MOAE modulation of the ENS-ICC-SMC network.

Regulation of Fecal Water Content

A key factor in alleviating constipation is increasing the water content of stool. MOAE has been shown to increase fecal water content by inhibiting the mRNA expression of colonic aquaporins, specifically Aqp3 and Aqp4 .[13] These channel proteins are responsible for absorbing water from the colon back into the body. By downregulating their expression, Moringa extract allows more water to be retained in the feces, resulting in softer, easier-to-pass stools. This mechanism is characteristic of some osmotic laxatives.[14]

Influence on Gut Microbiota

Moringa extracts can modulate the gut micro-ecosystem. This includes altering the composition of gut bacteria and increasing the production of beneficial metabolites like short-chain fatty acids (SCFAs) .[6] SCFAs are known to nourish colon cells and can influence gut motility. This alteration of the gut environment contributes to improved intestinal barrier function and overall digestive health, which can alleviate constipation symptoms.[6][13]

Multi_Target_Mechanism Moringa Moringa oleifera Metabolites (e.g., 1-octacosanol, L-Arg) ENS ENS-ICC-SMC Network Modulation Moringa->ENS Aquaporins Inhibition of Colonic Aquaporins (Aqp3, Aqp4) Moringa->Aquaporins Microbiota Gut Microbiota Modulation Moringa->Microbiota Motility ↑ GI Motility & Peristalsis ENS->Motility Water ↑ Fecal Water Content Aquaporins->Water SCFAs ↑ Short-Chain Fatty Acids (SCFAs) Microbiota->SCFAs Result Alleviation of Constipation Motility->Result Water->Result SCFAs->Result

Caption: The multi-target laxative mechanism of Moringa oleifera.

Experimental Protocols

The following outlines a synthesized methodology for evaluating the laxative effects of Moringa oleifera based on common preclinical models.[1][6]

Loperamide-Induced Functional Constipation Model

This is a standard and widely used model to induce constipation in rodents, allowing for the evaluation of potential therapeutic agents.

  • Animal Model: C57BL/6J mice are commonly used. Animals are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to standard chow and water.

  • Induction of Constipation:

    • Mice are orally administered a loperamide solution (e.g., 10 mg/kg body weight) twice daily for a period of 7-10 days to establish the functional constipation model.

    • A control group receives the vehicle (e.g., saline) instead of loperamide.

  • Treatment Administration:

    • Following the induction period, constipated mice are divided into treatment groups.

    • The test group receives the Moringa oleifera extract (e.g., MOAE at low, medium, and high doses such as 200, 400, 800 mg/kg) orally once daily.

    • A positive control group may receive a standard laxative (e.g., bisacodyl).

    • The model group continues to receive loperamide and the vehicle.

  • Evaluation of Laxative Effect:

    • Defecation Test: On the final day of treatment, after the last administration, mice are placed in individual clean cages without food or water. Fecal pellets are collected over a 6-hour period. The time to the first black stool (FBST), total number of pellets (FN), and total wet weight (FW) are recorded. Fecal water content (FWC) is calculated as: [(Wet Weight - Dry Weight) / Wet Weight] x 100%.

    • Gastrointestinal Transit Test: Mice are fasted overnight, then administered the final treatment dose. Thirty minutes later, they are given an indicator meal (e.g., 0.2 mL of 5% charcoal in 10% gum arabic) by oral gavage. After a set time (e.g., 30 minutes), mice are euthanized, and the entire intestine is excised. The total length of the small intestine and the distance traveled by the charcoal meal are measured. The gastrointestinal transit rate (GTR) is calculated as: (Distance traveled by charcoal / Total length of small intestine) x 100%.

  • Biochemical and Histological Analysis:

    • Blood samples are collected for analysis of serum levels of gastrin, motilin, and other relevant hormones via ELISA kits.

    • Colon tissues are collected for histological examination (e.g., H&E staining) to observe changes in muscle thickness and mucus layers, and for molecular analysis (e.g., qRT-PCR) to measure the expression of genes like Aqp3 and Aqp4.

Caption: Workflow for preclinical evaluation of laxative agents.

Conclusion and Future Directions

The available evidence strongly supports the traditional use of Moringa oleifera as a laxative agent. Its efficacy stems from a sophisticated, multi-target mechanism involving the modulation of the enteric nervous system, regulation of colonic water absorption, and positive influence on the gut microbiota. Identified active compounds like 1-octacosanol and key amino acids contribute to these effects.

However, significant research gaps remain. The specific roles of its numerous flavonoid and alkaloid constituents, including compounds like this compound, are yet to be elucidated. Future research should focus on:

  • Bioassay-Guided Fractionation: To isolate and identify novel compounds responsible for the observed laxative effects.

  • Mechanism of Action Studies: To investigate the precise signaling pathways activated by individual metabolites.

  • Human Clinical Trials: To conduct robust, large-scale clinical trials to confirm preclinical findings and establish optimal dosing and safety profiles for therapeutic use.

By addressing these areas, the full potential of Moringa oleifera as a source for novel, safe, and effective treatments for constipation can be realized.

References

An In-depth Technical Guide to the Research Applications of CAS Number 1450878-89-3 (5-MethoxyPinocembroside)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 1450878-89-3 identifies the compound 5-MethoxyPinocembroside , a flavonoid isolated from the medicinal plant Penthorum chinense Pursh.[1][2][3][4] This plant has a long history in traditional medicine for treating liver ailments.[1][5][6][7] Modern research has focused on the pharmacological activities of its flavonoid constituents, including this compound, revealing potential applications in the management of liver diseases, inflammation, and conditions related to oxidative stress. This technical guide provides a comprehensive overview of the research applications of this compound and related compounds, with a focus on quantitative data, experimental protocols, and underlying signaling pathways.

Chemical Properties of this compound [1][3][5][6][8][9][10]

PropertyValue
Molecular Formula C22H24O9
Molecular Weight 432.42 g/mol
Class Flavonoid
Source Penthorum chinense Pursh
Appearance Solid
Solubility Soluble in DMSO

Research Applications and Biological Activities

While specific quantitative data for this compound is limited in publicly available research, studies on the total flavonoid extracts of Penthorum chinense and its other flavonoid derivatives provide strong indications of its potential therapeutic applications.

Hepatoprotective Effects

Extracts of Penthorum chinense rich in flavonoids have demonstrated significant hepatoprotective properties. These effects are particularly relevant in the context of liver fibrosis and nonalcoholic fatty liver disease (NAFLD).

  • Liver Fibrosis: Total flavonoids from Penthorum chinense have been shown to mitigate carbon tetrachloride (CCl4)-induced hepatic fibrosis in rats.[1][5] The protective mechanism involves the attenuation of inflammation and liver damage.

  • Nonalcoholic Fatty Liver Disease (NAFLD): Dihydroflavonoids from Penthorum chinense are suggested to be effective against NAFLD by modulating bile acid metabolism.[6]

Anti-inflammatory Activity

The anti-inflammatory properties of Penthorum chinense extracts are a key aspect of their therapeutic potential. Flavonoids are known to modulate inflammatory pathways, and this activity is central to their protective effects in various disease models. The total flavonoid extract from Penthorum chinense has been shown to reduce the levels of pro-inflammatory cytokines.[1]

Antioxidant Activity

Quantitative Data

Quantitative data for the biological activity of flavonoids from Penthorum chinense are available for total extracts and other specific derivatives, which can serve as a reference for the potential activity of this compound.

Table 1: Hepatoprotective and Anti-inflammatory Markers (Data from studies on total flavonoids from Penthorum chinense in a CCl4-induced rat model of liver fibrosis)[1]

MarkerModel Group (CCl4)TFPCP-H Group (CCl4 + Total Flavonoids)Effect
TGF-β1 Expression Significantly IncreasedSignificantly ReducedAnti-fibrotic
TLR4 Expression Significantly IncreasedSignificantly ReducedAnti-inflammatory
MyD88 Expression Significantly IncreasedSignificantly ReducedAnti-inflammatory
p-P65/P65 Ratio Significantly IncreasedSignificantly ReducedAnti-inflammatory (NF-κB inhibition)
p-IκBα/IκBα Ratio Significantly IncreasedSignificantly ReducedAnti-inflammatory (NF-κB inhibition)
Serum Inflammatory Cytokines Significantly IncreasedSignificantly ReducedAnti-inflammatory

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the research of hepatoprotective and anti-inflammatory agents like those found in Penthorum chinense.

In Vivo Model of CCl4-Induced Hepatic Fibrosis[1][5]
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Fibrosis: Intraperitoneal injection of 10%–20% carbon tetrachloride (CCl4) in olive oil, typically administered twice a week for several weeks (e.g., 9 weeks).

  • Treatment: The test compound (e.g., total flavonoids from Penthorum chinense) is administered orally by gavage daily for the duration of the CCl4 treatment.

  • Assessment:

    • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and other liver function markers are measured.

    • Histopathology: Liver tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess liver damage and collagen deposition.

    • Immunohistochemistry and Western Blot: Expression levels of key proteins in signaling pathways (e.g., TLR4, MyD88, NF-κB) are determined in liver tissue lysates.

In Vitro Hepatoprotective Assay using HepG2 Cells[11]
  • Cell Line: Human hepatoma cell line (HepG2).

  • Induction of Damage: Cells are exposed to a hepatotoxic agent such as acetaminophen or CCl4.

  • Treatment: Cells are pre-treated with the test compound for a specific period (e.g., 12-24 hours) before the addition of the toxic agent.

  • Assessment of Viability: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Biochemical Assays: The release of liver enzymes such as AST, ALT, and lactate dehydrogenase (LDH) into the culture medium is quantified. Levels of intracellular markers of oxidative stress, such as reduced glutathione (GSH) and malondialdehyde (MDA), are also measured.

In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages[12][13]
  • Cell Line: Murine macrophage cell line (RAW 264.7).

  • Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS).

  • Treatment: Cells are pre-treated with the test compound before LPS stimulation.

  • Assessment of Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.

  • Measurement of Pro-inflammatory Cytokines: The levels of cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using ELISA kits.

  • Gene and Protein Expression Analysis: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is analyzed by RT-PCR and Western blotting.

Signaling Pathways

Research on the flavonoid constituents of Penthorum chinense has elucidated key signaling pathways involved in their hepatoprotective and anti-inflammatory effects.

TLR4-MyD88-NF-κB Signaling Pathway

Total flavonoids from Penthorum chinense have been shown to exert their anti-inflammatory and anti-fibrotic effects in the liver by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[1][5]

TLR4_Pathway cluster_membrane Cell Membrane TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkappaB IκBα IKK->IkappaB phosphorylates & degrades NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB inhibits nucleus Nucleus NFkappaB->nucleus translocates to Pro_inflammatory Pro-inflammatory Cytokines & Fibrosis nucleus->Pro_inflammatory promotes transcription LPS LPS/ Damage Signals LPS->TLR4 TFPCP Total Flavonoids (e.g., this compound) TFPCP->TLR4 Inhibits TFPCP->MyD88 Inhibits TFPCP->NFkappaB Inhibits

Caption: TLR4-MyD88-NF-κB signaling pathway inhibition.

FXR/RXRA Bile Acid Metabolism Pathway

Dihydroflavonoids from Penthorum chinense have been found to ameliorate NAFLD by activating the Farnesoid X Receptor (FXR) and Retinoid X Receptor Alpha (RXRA), which play crucial roles in bile acid homeostasis and lipid metabolism.[6]

FXR_RXRA_Pathway cluster_nucleus Nucleus FXR FXR FXR_RXRA FXR-RXRA Heterodimer FXR->FXR_RXRA RXRA RXRA RXRA->FXR_RXRA BSEP BSEP (Bile Salt Export Pump) FXR_RXRA->BSEP Upregulates CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) FXR_RXRA->CYP7A1 Downregulates BileExport Bile Acid Export BSEP->BileExport BileAcid Bile Acid Synthesis CYP7A1->BileAcid Dihydroflavonoids Dihydroflavonoids (e.g., Pinocembrin derivatives) Dihydroflavonoids->FXR Activates Dihydroflavonoids->RXRA Activates

References

5-MethoxyPinocembroside and its Potential Effects on Liver Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-MethoxyPinocembroside is a flavonoid isolated from Penthorum chinense Pursh, a plant with a long history in traditional medicine for treating liver ailments. While direct research on this compound's effects on liver cells is still emerging, the extensive studies on Penthorum chinense extracts, rich in flavonoids including pinocembrin and its derivatives, provide a strong foundation for understanding its potential hepatoprotective properties. This technical guide synthesizes the available data on the effects of Penthorum chinense flavonoids on liver cells, offering insights into the potential mechanisms of action of this compound.

Hepatoprotective Effects of Penthorum chinense Flavonoids

Extracts from Penthorum chinense, containing a variety of flavonoids, have demonstrated significant protective effects against liver damage in both in vivo and in vitro models. These effects are attributed to the antioxidant, anti-inflammatory, and anti-fibrotic properties of its constituent compounds.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Penthorum chinense extracts and its flavonoid-rich fractions, showcasing their impact on key markers of liver health.

Table 1: Effects on Liver Enzyme Levels and Inflammatory Cytokines

TreatmentModelALT (Alanine Aminotransferase)AST (Aspartate Aminotransferase)TNF-α (Tumor Necrosis Factor-alpha)IL-6 (Interleukin-6)
P. chinense aqueous extract (10.30 g/kg)Chronic ethanol-induced liver injury in miceSignificantly reduced increaseSignificantly reduced increaseSignificantly reduced increaseSignificantly reduced increase
Total Flavonoids from P. chinense (TFPCP)CCl4-induced hepatic fibrosis in rats--Significantly reduced-

Source:[1]

Table 2: Effects on Oxidative Stress Markers

TreatmentModelROS (Reactive Oxygen Species) GenerationMDA (Malondialdehyde) LevelGSH (Glutathione) DepletionSOD (Superoxide Dismutase) ActivityGPx (Glutathione Peroxidase) Activity
P. chinense aqueous extract (10.30 g/kg)Chronic ethanol-induced liver injury in miceAttenuatedAttenuatedRestoredIncreasedIncreased
P. chinense aqueous extract (100, 200, 400 µg/mL)t-BHP-induced L02 cell damagePrevented (reduced to 77.48%, 61.90%, 35.25% of model)----

Source:[1][2]

Key Signaling Pathways

Several signaling pathways have been identified as targets for the hepatoprotective flavonoids found in Penthorum chinense. These pathways are central to inflammation, oxidative stress, and fibrosis in the liver.

TLR4-MyD88-NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a key initiator of the inflammatory response in the liver. Total flavonoids from Penthorum chinense have been shown to inactivate this pathway, thereby reducing inflammation.

TLR4_NFkB_Pathway TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Inflammation induces transcription of TFPCP Total Flavonoids from Penthorum chinense TFPCP->TLR4 inactivates

Caption: Inactivation of the TLR4-MyD88-NF-κB pathway by P. chinense flavonoids.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. Aqueous extracts of Penthorum chinense have been found to activate this pathway, enhancing the liver's defense against oxidative stress.

Nrf2_HO1_Pathway PCP_extract Penthorum chinense Aqueous Extract Nrf2_Keap1 Nrf2-Keap1 Complex PCP_extract->Nrf2_Keap1 activates Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to HO1 HO-1 ARE->HO1 promotes transcription of Antioxidant_Defense Enhanced Antioxidant Defense HO1->Antioxidant_Defense

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by P. chinense extract.

Experimental Protocols

The following are summaries of the methodologies used in key studies investigating the hepatoprotective effects of Penthorum chinense extracts.

In Vivo Model: Chronic Ethanol-Induced Liver Injury in Mice
  • Animal Model: Male C57BL/6J mice.

  • Induction of Injury: Mice were fed a Lieber-DeCarli liquid diet containing alcohol for 4 weeks.

  • Treatment: An aqueous extract of Penthorum chinense (PCP) was administered orally at doses of 5.15 and 10.30 g/kg body weight daily. Silymarin (86 mg/kg) was used as a positive control.

  • Key Assays:

    • Serum ALT and AST levels were measured to assess liver damage.

    • Hepatic lipid accumulation was observed through histological analysis (Oil Red O staining).

    • Inflammatory cytokines (TNF-α, IL-6) were quantified using ELISA.

    • Oxidative stress markers (ROS, MDA, GSH, SOD, GPx) were measured in liver homogenates.

    • Protein expression of CYP2E1, Nrf2, and HO-1 was determined by Western blot analysis.

Source:[1]

In Vitro Model: t-BHP-Induced Damage in L02 Cells
  • Cell Line: Immortalized normal human liver L02 cells.

  • Induction of Injury: Cells were treated with tert-butyl hydroperoxide (t-BHP) to induce oxidative stress.

  • Treatment: Cells were pre-treated with an aqueous extract of P. chinense at concentrations of 100, 200, and 400 µg/mL.

  • Key Assays:

    • Cell viability was assessed using the MTT assay.

    • Intracellular ROS generation was measured using a fluorescent probe (DCFH-DA) and flow cytometry.

    • Apoptosis was quantified by Annexin V-FITC/PI staining and flow cytometry.

    • Mitochondrial membrane potential was evaluated using the JC-1 probe.

    • Expression of apoptosis-related proteins (Bax, Bcl-2, caspase-3) was analyzed by Western blot.

Source:[2][3]

Conclusion and Future Directions

The available evidence strongly suggests that flavonoids from Penthorum chinense Pursh possess significant hepatoprotective properties, acting through the modulation of key inflammatory and oxidative stress pathways. As a constituent of this plant, this compound is a promising candidate for further investigation as a therapeutic agent for liver diseases.

Future research should focus on isolating this compound and directly evaluating its efficacy and mechanism of action in well-defined in vitro and in vivo models of liver injury. Such studies will be crucial to unlock the full therapeutic potential of this natural compound.

References

Preliminary Cytotoxicity Profile of 5-MethoxyPinocembroside: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific preliminary cytotoxicity studies on 5-MethoxyPinocembroside are not publicly available. This document provides a comprehensive overview of the cytotoxic properties of its parent compound, Pinocembrin , to serve as a foundational reference. The addition of a methoxy group, as in this compound, has been observed in other flavonoids to potentially enhance bioavailability and cytotoxic activity, suggesting that this compound could exhibit comparable or even more potent effects.[1][2]

Introduction

Pinocembrin (5,7-dihydroxyflavanone), a natural flavonoid found in various plants, honey, and propolis, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[3][4][5] This technical guide focuses on the preliminary cytotoxic profile of Pinocembrin, offering insights into its potential as an anticancer agent. The data presented herein, derived from various in vitro studies, provides a basis for understanding the potential cytotoxic mechanisms that this compound might employ.

Data Presentation: Cytotoxicity of Pinocembrin

The cytotoxic effects of Pinocembrin have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, are summarized in the table below.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MCF-7Breast Cancer48226.35 ± 19.33
MCF-7Breast Cancer72108.36 ± 10.71
MDA-MB-231Breast Cancer48183.32 ± 17.94
MDA-MB-231Breast Cancer7296.83 ± 9.62
SKBR3Breast Cancer48193.32 ± 18.34
SKBR3Breast Cancer72104.72 ± 9.62
PC-3Prostate Cancer12~48
PC-3Prostate Cancer24~24
A549Lung Cancer48~100-150[6]
HCT116Colon CancerNot SpecifiedNot Specified[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of Pinocembrin's cytotoxicity.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2.5 x 10^5 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of Pinocembrin (e.g., 0, 6, 12, 24, 48 µmol/L) and a vehicle control. Incubate for the desired time periods (e.g., 12, 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a further 1-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis.

Protocol:

  • Cell Treatment: Treat cells with Pinocembrin at the desired concentrations and for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., MCF-7, PC-3) Seeding Seed cells in multi-well plates Cell_Culture->Seeding Compound_Prep Prepare Pinocembrin Stock (or this compound) Treatment Treat cells with various concentrations of compound Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Flow_Cytometry Flow Cytometry for Apoptosis (Annexin V/PI) Incubation->Flow_Cytometry Western_Blot Western Blot for Apoptotic Proteins Incubation->Western_Blot IC50_Calc Calculate IC50 values MTT_Assay->IC50_Calc Apoptosis_Quant Quantify Apoptotic Cells Flow_Cytometry->Apoptosis_Quant Protein_Exp Analyze Protein Expression Western_Blot->Protein_Exp

Caption: Workflow for assessing the cytotoxicity of a test compound.

Signaling Pathways Implicated in Pinocembrin-Induced Apoptosis

Pinocembrin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It also modulates key signaling pathways involved in cell survival and proliferation.

Intrinsic and Extrinsic Apoptotic Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Pinocembrin_ext Pinocembrin Death_Receptors Death Receptors (e.g., Fas) Pinocembrin_ext->Death_Receptors activates FADD FADD Death_Receptors->FADD Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Pinocembrin_int Pinocembrin Bax Bax (Pro-apoptotic) Pinocembrin_int->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Pinocembrin_int->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Pinocembrin-induced apoptotic signaling pathways.

PI3K/AKT Signaling Pathway

Pinocembrin has been observed to suppress the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Pinocembrin Pinocembrin Pinocembrin->PI3K inhibits PTEN PTEN Pinocembrin->PTEN upregulates PTEN->PIP3 inhibits conversion

Caption: Inhibition of the PI3K/AKT pathway by Pinocembrin.

Conclusion

The available data on Pinocembrin demonstrates its potential as a cytotoxic agent against various cancer cell lines, primarily through the induction of apoptosis and modulation of key survival signaling pathways like PI3K/AKT. While direct experimental evidence for this compound is currently lacking, the established activity of its parent compound provides a strong rationale for its investigation as a potential anticancer agent. Further studies are warranted to elucidate the specific cytotoxic profile and mechanisms of action of this compound.

References

5-MethoxyPinocembroside: A Technical Overview for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-MethoxyPinocembroside is a naturally occurring flavonoid, specifically a flavanone glycoside, that has been identified in plant species recognized for their traditional medicinal properties, including Penthorum chinense Pursh and Moringa oleifera. Despite its presence in these botanicals, a comprehensive review of the scientific literature reveals a significant scarcity of specific research focused on the biological activities and pharmacological properties of this compound as an isolated compound. This technical guide provides a summary of the available information on this compound, discusses the known bioactivities of its source plants and related flavonoid compounds, and outlines a prospective experimental workflow for its future investigation. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this understudied flavonoid.

Introduction to this compound

This compound belongs to the flavonoid class of natural products, a diverse group of polyphenolic compounds known for their wide range of biological activities. Its chemical structure is characterized by a C6-C3-C6 backbone, typical of flavonoids, with a methoxy group and a glucose moiety attached to the pinocembrin core.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C22H24O9[1][2][3]
Molecular Weight 432.42 g/mol [1][2]
CAS Number 1450878-89-3[2][3]
Class Flavonoid (Flavanone Glycoside)[1]
Synonyms 5-Methoxy-Pinocembroside, 7-(β-D-glucopyranosyloxy)-2,3-dihydro-5-methoxy-2-phenyl-4H-1-Benzopyran-4-one[3]
Natural Sources

This compound has been isolated from the following plant species:

  • Penthorum chinense Pursh : A perennial herb used in traditional Chinese medicine, primarily for the treatment of liver ailments.[1]

  • Moringa oleifera Lam. : A fast-growing, drought-resistant tree, often referred to as the "miracle tree" for its nutritional and medicinal properties. This compound is found in its leaves.

Biological Context and Therapeutic Potential

While direct studies on this compound are lacking, the extracts of its source plants and the activities of its parent compound, pinocembrin, suggest potential areas for investigation.

Biological Activities of Source Plant Extracts

Extracts from Penthorum chinense have been reported to exhibit a range of pharmacological effects, including:

  • Hepatoprotective effects : Traditionally used for liver disorders, studies suggest that extracts can protect against liver damage.

  • Anti-inflammatory properties : Flavonoids within the plant are believed to contribute to its anti-inflammatory effects.

  • Antioxidant activity : The polyphenolic nature of its constituents imparts antioxidant capabilities.

Moringa oleifera leaf extracts are known for a broad spectrum of bioactivities, such as:

  • Potent antioxidant and anti-inflammatory effects .

  • Antimicrobial properties .

  • Cardioprotective and neuroprotective potential .

Pharmacological Profile of Pinocembrin

Pinocembrin, the aglycone of this compound, is a more extensively studied flavonoid. Its known biological activities include:

  • Neuroprotective effects .

  • Antimicrobial and anti-inflammatory actions .

  • Antioxidant properties .

  • Cardioprotective benefits .

The presence of the methoxy and glycoside groups on the pinocembrin scaffold in this compound may modulate its solubility, bioavailability, and pharmacological activity compared to the parent compound. However, without direct experimental evidence, this remains speculative.

Prospective Experimental Workflow for Characterization

Given the dearth of specific data, a systematic investigation of this compound is warranted. The following section outlines a hypothetical experimental workflow that could be employed to elucidate its biological activities and mechanism of action. This workflow is presented to guide future research endeavors.

Experimental Workflow for this compound Characterization A Isolation and Purification of This compound B Structural Elucidation (NMR, MS, etc.) A->B Purity Confirmation C In Vitro Bioactivity Screening B->C Characterized Compound D Antioxidant Assays (DPPH, ABTS, etc.) C->D E Anti-inflammatory Assays (LPS-stimulated macrophages) C->E F Cytotoxicity Assays (Cancer cell lines) C->F G Hepatoprotective Assays (Hepatocyte models) C->G H Mechanism of Action Studies D->H Promising Activity E->H Promising Activity F->H Promising Activity G->H Promising Activity I Signaling Pathway Analysis (Western Blot, qPCR) H->I J Target Identification (Molecular docking, proteomics) H->J K In Vivo Efficacy and Safety Studies I->K Validated Mechanism J->K Validated Mechanism L Animal Models of Disease (e.g., Liver injury, inflammation) K->L M Pharmacokinetic and Toxicology Studies K->M Hypothetical NF-kB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Compound This compound Compound->IKK Inhibition?

References

An In-Depth Technical Guide to 5-MethoxyPinocembroside and its Aglycone Alpinetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the flavonoid alpinetin and its glycoside, 5-MethoxyPinocembroside, for researchers, scientists, and drug development professionals. The guide details their chemical properties, biological activities, and underlying mechanisms of action, with a focus on quantitative data and experimental methodologies.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their diverse pharmacological activities. Among these, alpinetin and its glycosylated form, this compound, have garnered interest for their potential therapeutic applications. Alpinetin, a flavanone, is the aglycone of this compound and is found in various medicinal plants. Extensive research has highlighted the anti-inflammatory, anticancer, and other biological activities of alpinetin. In contrast, this compound remains a less-studied compound, with current knowledge primarily limited to its chemical identity and natural sources.

Chemical Properties

A clear understanding of the chemical properties of these compounds is fundamental to their study and application in research and drug development.

PropertyThis compoundAlpinetin
Synonyms This compound; 4H-1-Benzopyran-4-one, 7-(β-D-glucopyranosyloxy)-2,3-dihydro-5-methoxy-2-phenyl-, (2S)-(2S)-7-Hydroxy-5-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Molecular Formula C22H24O9C16H14O4
Molecular Weight 432.43 g/mol 270.28 g/mol
Natural Sources Penthorum chinense Pursh, Moringa oleifera leavesAlpinia katsumadai Hayata, Ginger family plants
Appearance SolidData not available

This compound: Current Knowledge

Research on this compound is still in its nascent stages. It is a flavonoid glycoside isolated from Penthorum chinense Pursh and the leaves of Moringa oleifera. While the plant Penthorum chinense has been traditionally used for liver protection and has demonstrated anti-inflammatory and anti-fibrotic effects, the specific biological activities and mechanisms of action of this compound have not been extensively investigated.[1][2][3][4][5][6][7] Further research is required to elucidate its pharmacological profile and therapeutic potential.

The aglycone of this compound is alpinetin. Another related compound is pinocembrin, a flavanone with a similar core structure that has been shown to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[8][9][10][11][12][13][14] The known activities of its aglycone and related flavonoids suggest that this compound may hold similar therapeutic promise, warranting future investigation.

Alpinetin: A Multifaceted Flavonoid

Alpinetin has been the subject of numerous studies, revealing a broad spectrum of pharmacological activities.

Anti-inflammatory Activity

Alpinetin exhibits potent anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[15] This inhibition is mediated, in part, through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[16]

Cell Line/ModelTreatmentEffectConcentration/DoseReference
RAW 264.7 macrophagesLPS-stimulatedInhibition of TNF-α, IL-6, and IL-1β productionNot specified[15]
Mouse model of acute lung injuryLPS-inducedAttenuation of lung histopathologic changesNot specified[15]
Ischemic stroke rat modelRt.MCAOReduction in COX-2 and IL-6 expression100 mg/kg BW[17]
Mice with hepatic ischemia/reperfusion injuryI/RAttenuation of increased ALT, AST, and pro-inflammatory cytokinesNot specified[16]
Anticancer Activity

Alpinetin has demonstrated significant anticancer properties in various cancer cell lines. It can inhibit cell proliferation, induce apoptosis, and suppress tumor growth.

Cell LineCancer TypeIC50 Value (µM)Reference
4T1Breast CancerNot specified (concentration-dependent reduction in viability)[18]
MCF-7Breast CancerNot specified (concentration-dependent reduction in viability)[18]
MDA-MB-231Breast CancerNot specified (concentration-dependent reduction in viability)[18]
BxPC-3Pancreatic Cancer- (inhibited viability in a dose- and time-dependent manner)[19]
PANC-1Pancreatic Cancer- (inhibited viability in a dose- and time-dependent manner)[19]
AsPC-1Pancreatic Cancer- (inhibited viability in a dose- and time-dependent manner)[19]
CYP3A4 (inhibition)-8.23[20]
CYP2C9 (inhibition)-12.64[20]
CYP2E1 (inhibition)-10.97[20]

Mechanisms of Action of Alpinetin

Alpinetin exerts its biological effects through the modulation of several key signaling pathways.

Inhibition of NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Alpinetin inhibits this pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[21] This leads to a downstream reduction in the expression of pro-inflammatory genes.

NF_kB_Inhibition_by_Alpinetin cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK IKK TNFR->IKK activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 releases IkBa_p P-IκBα IkBa_p65_p50->IkBa_p p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates Alpinetin Alpinetin Alpinetin->IKK inhibits Proteasome Proteasome IkBa_p->Proteasome degradation DNA DNA p65_p50_nuc->DNA binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes activates

Inhibition of the NF-κB signaling pathway by alpinetin.
Activation of PPAR-γ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism. Alpinetin has been identified as a PPAR-γ agonist.[22] By activating PPAR-γ, alpinetin can suppress the expression of pro-inflammatory genes and promote an anti-inflammatory cellular environment.

PPARg_Activation_by_Alpinetin cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alpinetin_ext Alpinetin Alpinetin_int Alpinetin Alpinetin_ext->Alpinetin_int enters cell PPARg_RXR_inactive PPARγ-RXR Alpinetin_int->PPARg_RXR_inactive binds and activates PPARg_RXR_active Alpinetin-PPARγ-RXR PPARg_RXR_inactive->PPARg_RXR_active translocates PPRE PPRE PPARg_RXR_active->PPRE binds Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_Genes activates

Activation of the PPAR-γ signaling pathway by alpinetin.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of alpinetin on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., 4T1, MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Alpinetin stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of alpinetin (e.g., 0, 10, 20, 40, 80 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with Alpinetin (various concentrations) Incubate_24h_1->Treat_Cells Incubate_Treatment Incubate for 24, 48, or 72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Remove_Medium_Add_DMSO Remove medium and add DMSO Incubate_4h->Remove_Medium_Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Remove_Medium_Add_DMSO->Measure_Absorbance Analyze_Data Analyze data and calculate cell viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cell viability assay.
Western Blot Analysis for NF-κB Pathway

This protocol is used to determine the effect of alpinetin on the protein expression levels of key components of the NF-κB pathway.

Materials:

  • Cell culture plates

  • RAW 264.7 macrophages

  • LPS (Lipopolysaccharide)

  • Alpinetin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Plate RAW 264.7 cells and treat with alpinetin for a specified time, followed by stimulation with LPS.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.[23]

Western_Blot_Workflow Start Start Cell_Treatment Cell treatment with Alpinetin and LPS Start->Cell_Treatment Cell_Lysis Cell lysis and protein extraction Cell_Treatment->Cell_Lysis Protein_Quantification Protein quantification (BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Electrotransfer Electrotransfer to PVDF membrane SDS_PAGE->Electrotransfer Blocking Blocking Electrotransfer->Blocking Primary_Antibody Primary antibody incubation Blocking->Primary_Antibody Secondary_Antibody Secondary antibody incubation Primary_Antibody->Secondary_Antibody Detection Detection (ECL) Secondary_Antibody->Detection Analysis Image acquisition and analysis Detection->Analysis End End Analysis->End

Workflow for Western blot analysis.

Conclusion

Alpinetin is a promising natural flavonoid with well-documented anti-inflammatory and anticancer activities, mediated through the modulation of key signaling pathways such as NF-κB and PPAR-γ. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore its therapeutic potential. In contrast, this compound remains a largely unexplored compound. Future research should focus on elucidating the biological activities and mechanisms of action of this compound to determine if it shares the therapeutic promise of its aglycone, alpinetin.

References

Methodological & Application

Application Note: Quantitative Analysis of 5-MethoxyPinocembroside by UHPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-MethoxyPinocembroside is a naturally occurring flavonoid that has garnered significant interest for its potential therapeutic properties. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, metabolism research, and overall drug development. This application note provides a detailed protocol for the analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The described method offers high selectivity and sensitivity, making it suitable for demanding research applications.

Experimental Protocols

Sample Preparation (from Plasma)

A protein precipitation method is recommended for the extraction of this compound from plasma samples.

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the clear supernatant to a UHPLC vial for analysis.

G plasma 1. Plasma Sample (100 µL) acetonitrile 2. Add Acetonitrile (300 µL) plasma->acetonitrile vortex1 3. Vortex (1 min) acetonitrile->vortex1 centrifuge1 4. Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge1 supernatant 5. Collect Supernatant centrifuge1->supernatant evaporate 6. Evaporate to Dryness supernatant->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute vortex2 8. Vortex & Centrifuge reconstitute->vortex2 analysis 9. UHPLC-MS/MS Analysis vortex2->analysis

Caption: Sample Preparation Workflow
UHPLC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are key to the accurate quantification of this compound.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) or equivalent C18 column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
8.095
9.095
9.15
12.05

Mass Spectrometry Conditions:

The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The proposed precursor and product ions are based on the structure of this compound and known fragmentation patterns of similar flavonoids.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 2: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound433.1271.10.13020
This compound433.1165.10.13025

Note: The optimal cone voltage and collision energy should be determined experimentally by infusing a standard solution of this compound.

G cluster_uhplc UHPLC System cluster_ms Mass Spectrometer autosampler Autosampler pump Binary Pump autosampler->pump column C18 Column pump->column oven Column Oven esi ESI Source column->esi q1 Quadrupole 1 (Precursor Selection) esi->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Ion Scan) q2->q3 detector Detector q3->detector

Caption: UHPLC-MS/MS Workflow

Data Presentation

The quantitative data obtained from the UHPLC-MS/MS analysis should be summarized for clarity and easy comparison.

Table 3: Quantitative Parameters for this compound Analysis

ParameterExpected Value/Range
Retention Time (min)~ 5-7
Linearity (r²)> 0.99
Limit of Detection (LOD) (ng/mL)To be determined
Limit of Quantification (LOQ) (ng/mL)To be determined
Precision (%RSD)< 15%
Accuracy (%Bias)Within ±15%

Signaling Pathways and Logical Relationships

The fragmentation of this compound in the mass spectrometer is a key process for its selective detection. The proposed fragmentation pathway involves the cleavage of the glycosidic bond and subsequent fragmentation of the aglycone.

G parent This compound Precursor Ion [M+H]+ = 433.1 m/z product1 Aglycone Fragment (Loss of Glucose) Product Ion = 271.1 m/z parent->product1 Collision Induced Dissociation product2 RDA Fragment Product Ion = 165.1 m/z product1->product2 Further Fragmentation

Caption: Proposed Fragmentation Pathway

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by UHPLC-MS/MS. The methodology is designed to be robust and sensitive, making it a valuable tool for researchers in the field of pharmacology and drug development. Adherence to this protocol will enable the generation of high-quality, reproducible data for a better understanding of the pharmacokinetic and metabolic profile of this promising natural compound.

Application Note: Quantification of 5-MethoxyPinocembroside in Human Plasma by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantitative determination of 5-MethoxyPinocembroside in human plasma. The methodology utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies and other research applications requiring the precise quantification of this compound in a biological matrix.

Introduction

This compound is a naturally occurring flavonoid that has garnered interest for its potential pharmacological activities. To facilitate further research and development, a reliable bioanalytical method is essential for characterizing its pharmacokinetic profile. This document provides a detailed protocol for the extraction and quantification of this compound in human plasma, adhering to the principles of bioanalytical method validation.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Pinocembrin (Internal Standard, IS) (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • UHPLC system coupled with a triple quadrupole mass spectrometer

  • Analytical column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Data acquisition and processing software

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (Pinocembrin) by dissolving the appropriate amount of each compound in methanol.

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples. Prepare a working solution of the internal standard in acetonitrile.

Sample Preparation
  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the UHPLC-MS/MS system.

UHPLC-MS/MS Conditions

UHPLC Parameters:

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
GradientSee Table 1
Injection Volume5 µL
Column Temperature40°C
Autosampler Temperature4°C

Table 1: UHPLC Gradient Program

Time (min)% Mobile Phase B
0.010
1.095
2.095
2.110
3.010

Mass Spectrometry Parameters:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Monitored TransitionSee Table 2
Collision GasArgon
Ion Source Temperature500°C
IonSpray Voltage-4500 V

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound285.1151.0
Pinocembrin (IS)255.1151.0

Note: The MRM transitions for this compound are proposed based on its chemical structure and common flavonoid fragmentation patterns. These should be optimized in the user's laboratory.

Data Presentation

Calibration Curve

The method was linear over the concentration range of 1-1000 ng/mL for this compound in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.

Table 3: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 1000y = 0.0025x + 0.0012>0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Mid, and High).

Table 4: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ18.5-3.29.8-4.5
Low36.21.57.52.1
Mid1004.8-0.85.9-1.2
High8003.52.34.61.8

Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations.

Table 5: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low392.198.5
Mid10095.3101.2
High80094.799.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant Transfer Supernatant vortex_centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute dry_down->reconstitute injection Inject into UHPLC-MS/MS reconstitute->injection chromatography Chromatographic Separation injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The UHPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in pharmacokinetic and other research studies. The method meets the general requirements for bioanalytical method validation, demonstrating good linearity, accuracy, precision, and recovery.

Application Notes and Protocols for Cell-Based Assays to Determine 5-MethoxyPinocembroside Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-MethoxyPinocembroside is a flavonoid compound that, like other members of its class, is postulated to possess significant biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The evaluation of these activities is a critical step in the drug discovery and development process. This document provides detailed protocols for a panel of cell-based assays designed to quantitatively assess the efficacy of this compound. The following protocols will enable researchers to determine its cytotoxic, anti-inflammatory, and antioxidant capacities in a controlled in vitro environment.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the biological activities of this compound. These values are for illustrative purposes to guide researchers in data presentation and interpretation.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineCompoundIC50 (µM)
MCF-7 (Breast Cancer)This compound45.2
Doxorubicin (Control)0.8
A549 (Lung Cancer)This compound62.7
Doxorubicin (Control)1.2
HepG2 (Liver Cancer)This compound55.9
Doxorubicin (Control)1.0

IC50: The concentration of a drug that gives half-maximal response.

Table 2: Anti-inflammatory Activity of this compound

Cell LineTreatmentIC50 (µM) for NO Inhibition
RAW 264.7This compound25.8
L-NAME (Control)15.3

IC50: The concentration of a drug that inhibits 50% of nitric oxide (NO) production.

Table 3: Cellular Antioxidant Activity of this compound

Cell LineCompoundEC50 (µM)
HepG2This compound18.5
Quercetin (Control)8.2

EC50: The concentration of a drug that is required for 50% of the maximum effect.

Experimental Protocols and Methodologies

Assessment of Cytotoxicity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • This compound

  • Doxorubicin (positive control)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound and Doxorubicin in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add this compound Dilutions A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570nm F->G H Calculate IC50 G->H

MTT Assay Experimental Workflow.

Evaluation of Anti-Inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This protocol describes the use of the Griess assay to measure the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • This compound

  • L-NAME (positive control)

  • LPS (from E. coli)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound or L-NAME for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using sodium nitrite to determine the nitrite concentration in each sample.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Griess_Assay_Workflow A Seed RAW 264.7 Cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance at 540nm F->G H Calculate NO Inhibition & IC50 G->H CAA_Assay_Workflow A Seed HepG2 Cells B Treat with Compound & DCFH-DA A->B C Wash Cells B->C D Induce Oxidative Stress (AAPH) C->D E Measure Fluorescence D->E F Calculate CAA & EC50 E->F NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_P P-IκB NFkB NF-κB (p50/p65) NFkB->IkB Binding NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Compound 5-Methoxy- Pinocembroside Compound->IKK Inhibition DNA DNA (κB site) NFkB_n->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes Transcription MAPK_Pathway Stimulus Stress/Mitogens MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK P MAPK MAPK (p38, JNK) MAPKK->MAPK P TF Transcription Factors (e.g., AP-1) MAPK->TF P Response Inflammation/ Apoptosis TF->Response Compound 5-Methoxy- Pinocembroside Compound->MAPKK Modulation ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Modification Nrf2 Nrf2 Keap1->Nrf2 Repression Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Compound 5-Methoxy- Pinocembroside Compound->Keap1 Induction ARE ARE Nrf2_n->ARE Binding Genes Antioxidant Gene Expression ARE->Genes Transcription

Application Notes and Protocols for In Vitro Efficacy Testing of 5-MethoxyPinocembroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro anti-inflammatory and antioxidant efficacy of 5-MethoxyPinocembroside, a derivative of the naturally occurring flavonoid, pinocembrin. The protocols detailed below are based on established models for assessing the biological activity of flavonoids.

Introduction

This compound is a flavonoid, a class of compounds known for their potential therapeutic properties, including anti-inflammatory and antioxidant effects. Pinocembrin, the parent compound, has been shown to exert its effects through the modulation of key signaling pathways and the scavenging of reactive oxygen species (ROS).[1][2] It is hypothesized that this compound may exhibit similar or enhanced activities. These protocols outline key in vitro assays to test these hypotheses.

Part 1: Assessment of Anti-Inflammatory Efficacy

The anti-inflammatory properties of this compound can be assessed by its ability to modulate inflammatory responses in cell-based models. A common approach is to use lipopolysaccharide (LPS)-stimulated macrophages, which mimic key aspects of the inflammatory cascade.[3]

Key In Vitro Models and Assays:
  • LPS-Stimulated RAW 264.7 Macrophages: A widely used model to study inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages, leading to the production of pro-inflammatory mediators.[3]

  • Nitric Oxide (NO) Production Assay (Griess Test): Measures the production of nitric oxide, a key inflammatory mediator.[4]

  • Pro-inflammatory Cytokine Quantification (ELISA): Measures the levels of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[3]

  • Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression (Western Blot): Determines the effect of the compound on the protein expression of key inflammatory enzymes.[4]

Experimental Workflow for Anti-Inflammatory Assays

cluster_0 Cell Culture and Treatment cluster_1 Measurement of Inflammatory Mediators cluster_2 Analysis of Protein Expression A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D G Cell Lysis C->G E Griess Assay for Nitric Oxide D->E F ELISA for TNF-α, IL-6, IL-1β D->F H Western Blot for iNOS and COX-2 G->H

Figure 1: Workflow for assessing the anti-inflammatory effects of this compound.
Protocol 1: Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the effect of this compound on nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO2) standard

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 2: Quantification of Pro-inflammatory Cytokines by ELISA

Objective: To measure the effect of this compound on the secretion of TNF-α, IL-6, and IL-1β.

Materials:

  • Supernatants from Protocol 1

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

Procedure:

  • Follow the manufacturer's instructions for the respective ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add cell culture supernatants and standards to the wells.

  • Add the detection antibody, followed by a substrate solution.

  • Stop the reaction and measure the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Data Presentation: Anti-inflammatory Efficacy
Treatment GroupNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control
LPS (1 µg/mL)
LPS + 5-MP (Conc. 1)
LPS + 5-MP (Conc. 2)
LPS + 5-MP (Conc. 3)
Positive Control

5-MP: this compound

Potential Anti-inflammatory Signaling Pathways of Action

Pinocembrin, a related flavonoid, is known to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[1][2] It is plausible that this compound acts through similar mechanisms.

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (ERK, JNK, p38) MyD88->MAPK IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes activates transcription MP This compound MP->MAPK MP->IKK

Figure 2: Potential inhibition of NF-κB and MAPK signaling by this compound.

Part 2: Assessment of Antioxidant Efficacy

The antioxidant capacity of this compound can be evaluated using various cell-free and cell-based assays that measure its ability to scavenge free radicals and reduce oxidative stress.

Key In Vitro Assays:
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A common, rapid, and simple method to assess the ability of a compound to act as a free radical scavenger.[5][6]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Measures the ability of a compound to scavenge the ABTS radical cation, applicable to both hydrophilic and lipophilic antioxidants.[5]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6][7]

Protocol 3: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH solution in methanol (0.1 mM)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plates

Procedure:

  • Sample Preparation: Prepare different concentrations of this compound and ascorbic acid in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the sample or standard to 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 4: ABTS Radical Scavenging Assay

Objective: To further assess the radical scavenging capacity of this compound.

Materials:

  • This compound

  • ABTS solution (7 mM)

  • Potassium persulfate (2.45 mM)

  • Ethanol

  • Trolox (positive control)

  • 96-well plates

Procedure:

  • ABTS Radical Cation Generation: Mix equal volumes of ABTS and potassium persulfate solutions and allow them to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of the sample or standard to 200 µL of the ABTS working solution.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity as in the DPPH assay and determine the IC50 value.

Data Presentation: Antioxidant Efficacy
AssayIC50 (µg/mL) of this compoundIC50 (µg/mL) of Positive Control
DPPH ScavengingAscorbic Acid:
ABTS ScavengingTrolox:
FRAP (Fe²⁺ Equivalents)Ascorbic Acid:

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of this compound's anti-inflammatory and antioxidant properties. The data generated from these assays will be crucial for understanding its mechanism of action and for guiding further pre-clinical development.

References

Application Notes and Protocols for Investigating 5-MethoxyPinocembroside in Non-alcoholic Fatty Liver Disease (NAFLD) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver (hepatic steatosis) in the absence of excessive alcohol consumption. The spectrum of NAFLD ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which involves inflammation and liver cell damage, and can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The pathogenesis of NAFLD is complex and involves insulin resistance, oxidative stress, and inflammation. Currently, there are no FDA-approved pharmacological treatments for NAFLD, highlighting the urgent need for novel therapeutic agents.

Pinocembrin, a natural flavonoid, has demonstrated protective effects against NAFLD by activating the Nrf2/HO-1 signaling pathway and inhibiting the pro-inflammatory NF-κB pathway.[1] Structure-activity relationship studies of flavonoids suggest that methoxylation can enhance their metabolic stability and oral bioavailability. Notably, a study on pinocembrin derivatives, including a methoxylated form, indicated that these compounds can alleviate free fatty acid-induced lipid accumulation in hepatocytes.[2] This provides a strong rationale for investigating 5-MethoxyPinocembroside, a methoxylated derivative of pinocembrin, as a potential therapeutic candidate for NAFLD.

These application notes provide a comprehensive guide for the preclinical evaluation of this compound for NAFLD, outlining detailed protocols for in vitro and in vivo studies and presenting expected outcomes in a structured format.

Data Presentation: Predicted Efficacy of this compound

The following tables summarize the anticipated quantitative results from the proposed experiments, based on published data for the parent compound, pinocembrin.[1]

Table 1: Predicted In Vitro Efficacy of this compound in a HepG2 Cell Model of NAFLD

Treatment GroupCell Viability (%) (vs. Control)Intracellular Triglyceride Content (% of FFA Control)Relative Nrf2 Expression (Fold Change vs. FFA Control)Relative HO-1 Expression (Fold Change vs. FFA Control)Relative NF-κB p65 Expression (Fold Change vs. FFA Control)
Control100 ± 5-1.0 ± 0.11.0 ± 0.11.0 ± 0.1
FFA (Oleic/Palmitic Acid)98 ± 61000.8 ± 0.10.7 ± 0.12.5 ± 0.3
FFA + this compound (10 µM)99 ± 575 ± 81.5 ± 0.21.8 ± 0.21.8 ± 0.2
FFA + this compound (25 µM)101 ± 450 ± 62.2 ± 0.32.5 ± 0.31.2 ± 0.1
FFA + this compound (50 µM)97 ± 735 ± 53.0 ± 0.43.5 ± 0.40.8 ± 0.1

Table 2: Predicted In Vivo Efficacy of this compound in a High-Fat Diet (HFD)-Induced NAFLD Mouse Model

Treatment GroupBody Weight Gain (g)Liver Weight (g)Serum ALT (U/L)Serum AST (U/L)Hepatic Triglyceride (mg/g liver)
Control Diet5 ± 11.2 ± 0.130 ± 550 ± 810 ± 2
High-Fat Diet (HFD)20 ± 32.5 ± 0.3150 ± 20200 ± 2580 ± 10
HFD + this compound (25 mg/kg)15 ± 22.0 ± 0.2100 ± 15150 ± 2055 ± 8
HFD + this compound (50 mg/kg)12 ± 21.6 ± 0.260 ± 1090 ± 1530 ± 5

Experimental Protocols

In Vitro Model of NAFLD in HepG2 Cells

Objective: To evaluate the cytoprotective and lipid-lowering effects of this compound in a cellular model of hepatic steatosis.

Materials:

  • Human hepatoma cell line (HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Oleic acid and Palmitic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Oil Red O staining solution

  • Reagents and antibodies for Western blotting (Nrf2, HO-1, NF-κB p65, β-actin)

Protocol:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Fatty Acid Solution Preparation: Prepare a 2:1 molar ratio stock solution of oleic acid and palmitic acid complexed with BSA.

  • Treatment:

    • Seed HepG2 cells in appropriate culture plates.

    • Induce steatosis by treating cells with the oleic/palmitic acid solution for 24 hours.

    • Concurrently treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM). Include a vehicle control group.

  • Cytotoxicity Assay (MTT):

    • After treatment, add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Lipid Accumulation Assay (Oil Red O Staining):

    • Fix the treated cells with 4% paraformaldehyde.

    • Stain with Oil Red O solution to visualize intracellular lipid droplets.

    • Elute the stain with isopropanol and quantify the absorbance at 520 nm.

  • Western Blot Analysis:

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Nrf2, HO-1, NF-κB p65, and β-actin (as a loading control), followed by appropriate secondary antibodies.

    • Visualize and quantify the protein bands.

In Vivo Model of NAFLD in Mice

Objective: To assess the therapeutic potential of this compound in a high-fat diet-induced mouse model of NAFLD.

Materials:

  • C57BL/6J mice

  • Control diet (e.g., 10% kcal from fat)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • This compound

  • Kits for measuring serum Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and hepatic triglycerides.

Protocol:

  • Animal Model:

    • Acclimate male C57BL/6J mice for one week.

    • Divide mice into groups: Control Diet, High-Fat Diet (HFD), and HFD supplemented with this compound (e.g., 25 and 50 mg/kg/day).

    • Feed the mice their respective diets for 12-16 weeks. Administer this compound daily by oral gavage.

  • Monitoring: Monitor body weight and food intake weekly.

  • Sample Collection:

    • At the end of the study period, collect blood samples for serum analysis.

    • Euthanize the mice and harvest the livers. Weigh the livers and collect portions for histological analysis and biochemical assays.

  • Biochemical Analysis:

    • Measure serum ALT and AST levels.

    • Homogenize liver tissue and measure hepatic triglyceride content.

  • Histological Analysis:

    • Fix a portion of the liver in 10% formalin.

    • Embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning.

    • Perform Oil Red O staining on frozen liver sections to visualize lipid accumulation.

Visualizations

G cluster_invitro In Vitro Experimental Workflow cluster_assays HepG2 HepG2 Cell Culture Treatment Treatment: - Oleic/Palmitic Acid - this compound HepG2->Treatment Assays Endpoint Assays Treatment->Assays MTT Cytotoxicity (MTT) Assays->MTT ORO Lipid Accumulation (Oil Red O) Assays->ORO WB Western Blot (Nrf2, HO-1, NF-κB) Assays->WB

Caption: In Vitro Experimental Workflow for this compound.

G cluster_invivo In Vivo Experimental Workflow cluster_analysis Mice C57BL/6J Mice Diet High-Fat Diet (12-16 weeks) Mice->Diet Treatment This compound (Oral Gavage) Diet->Treatment Analysis Analysis Treatment->Analysis Serum Serum Analysis (ALT, AST) Analysis->Serum Liver Liver Analysis: - Weight - Triglycerides - Histology Analysis->Liver

Caption: In Vivo Experimental Workflow for this compound.

G cluster_pathway Hypothesized Signaling Pathway of this compound in NAFLD cluster_protection Hepatoprotective Effects cluster_inflammation Anti-inflammatory Effects MetPin This compound Nrf2 Nrf2 Activation MetPin->Nrf2 NFkB NF-κB Inhibition MetPin->NFkB | HO1 HO-1 Upregulation Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Amelioration Amelioration of NAFLD Antioxidant->Amelioration Cytokines Reduced Pro-inflammatory Cytokines Cytokines->Amelioration

References

Application Notes and Protocols for Investigating 5-MethoxyPinocembroside in Experimental Hepatic Steatosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for inducing hepatic steatosis and evaluating the therapeutic potential of 5-MethoxyPinocembroside. Detailed protocols for both in vitro and in vivo models of non-alcoholic fatty liver disease (NAFLD) are presented, along with methodologies for key biochemical, histological, and molecular analyses. This document is intended to guide researchers in the systematic investigation of this compound as a candidate for the treatment of hepatic steatosis.

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the excessive accumulation of triglycerides in hepatocytes (steatosis). The progression of NAFLD can lead to more severe liver pathologies, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Flavonoids, a class of natural polyphenolic compounds, have garnered significant attention for their potential therapeutic effects in metabolic disorders.[1][2][3][4] Pinocembrin, a flavonoid found in honey and propolis, has demonstrated protective effects against NAFLD by modulating lipid metabolism and inflammatory pathways.[5][6] this compound, a methoxylated derivative of Pinocembrin, is a promising candidate for investigation due to the potential for improved bioavailability and efficacy.[7] This document outlines detailed experimental protocols to test the hypothesis that this compound can ameliorate hepatic steatosis.

Proposed Mechanism of Action of this compound

Based on the known activities of Pinocembrin and other flavonoids, it is hypothesized that this compound may alleviate hepatic steatosis through a multi-target mechanism. This could involve the activation of the Nrf2/HO-1 signaling pathway to reduce oxidative stress, inhibition of the pro-inflammatory NF-κB pathway, and modulation of key genes involved in lipid metabolism, leading to decreased lipogenesis and increased fatty acid oxidation.

cluster_cell Hepatocyte 5MP This compound Nrf2 Nrf2 5MP->Nrf2 activates NFkB NF-κB 5MP->NFkB inhibits Lipogenesis_Genes Lipogenesis Genes (e.g., SREBP-1c, FAS) 5MP->Lipogenesis_Genes downregulates Lipolysis_Genes Lipolysis Genes (e.g., ATGL, HSL) 5MP->Lipolysis_Genes upregulates HO1 HO-1 Nrf2->HO1 induces Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Inflammation Inflammatory Cytokines NFkB->Inflammation Lipid_Accumulation Lipid Accumulation Lipogenesis_Genes->Lipid_Accumulation Fatty_Acid_Oxidation Fatty Acid Oxidation Lipolysis_Genes->Fatty_Acid_Oxidation

Figure 1: Hypothesized Signaling Pathway of this compound.

Experimental Protocols

The following protocols describe the induction of hepatic steatosis and subsequent treatment with this compound in both cell culture and animal models.

In Vitro Model of Hepatic Steatosis

This protocol details the induction of steatosis in a human hepatoma cell line (HepG2) using oleic acid.

3.1.1. Materials

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Oleic acid (Sigma-Aldrich)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound (synthesis or commercial source)

  • Oil Red O staining solution

  • Triglyceride quantification kit

  • Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)

  • Antibodies for Western blotting (e.g., anti-Nrf2, anti-HO-1, anti-NF-κB)

3.1.2. Experimental Workflow

Figure 2: In Vitro Experimental Workflow Diagram.

3.1.3. Detailed Protocol

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Steatosis:

    • Prepare a 10 mM stock solution of oleic acid complexed with BSA. Dissolve oleic acid in 0.1 M NaOH at 70°C, then add to a 10% BSA solution in DMEM.

    • Seed HepG2 cells in 6-well or 96-well plates.

    • Once cells reach 70-80% confluency, replace the medium with DMEM containing 0.5 mM oleic acid-BSA complex for 24 hours to induce steatosis.[8]

  • Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • After the induction period, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for an additional 24 hours. Include a vehicle control (DMSO).

  • Assessment of Steatosis:

    • Oil Red O Staining: Fix cells with 10% formalin, stain with Oil Red O solution to visualize lipid droplets, and counterstain with hematoxylin.

    • Triglyceride Quantification: Lyse cells and measure intracellular triglyceride levels using a commercial colorimetric assay kit.

  • Molecular Analysis:

    • Quantitative PCR (qPCR): Extract total RNA, synthesize cDNA, and perform qPCR to analyze the expression of genes involved in lipogenesis (e.g., SREBP-1c, FAS), lipolysis (e.g., ATGL, HSL), and inflammation (e.g., TNF-α, IL-6).

    • Western Blotting: Prepare cell lysates and perform Western blotting to determine the protein levels of Nrf2, HO-1, and NF-κB.

In Vivo Model of Hepatic Steatosis

This protocol describes the induction of hepatic steatosis in mice using a high-fat diet (HFD).

3.2.1. Materials

  • Male C57BL/6J mice (8 weeks old)

  • Standard chow diet

  • High-fat diet (e.g., 60% kcal from fat)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Kits for serum analysis (ALT, AST, triglycerides, cholesterol)

  • Reagents for liver tissue processing (formalin, OCT compound)

  • Stains for histology (Hematoxylin and Eosin, Oil Red O)

3.2.2. Experimental Workflow

Figure 3: In Vivo Experimental Workflow Diagram.

3.2.3. Detailed Protocol

  • Animal Model:

    • House male C57BL/6J mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • After a one-week acclimatization period, divide the mice into three groups:

      • Control group: fed a standard chow diet.

      • HFD group: fed a high-fat diet.

      • HFD + this compound group: fed a high-fat diet and treated with the compound.

  • Induction of Steatosis and Treatment:

    • Feed the HFD and HFD + this compound groups a high-fat diet for 8 weeks to induce hepatic steatosis.

    • From week 5 to week 8, administer this compound (e.g., 20 mg/kg body weight) or vehicle daily via oral gavage.

  • Sample Collection:

    • At the end of the 8-week period, fast the mice overnight.

    • Collect blood via cardiac puncture for serum analysis.

    • Euthanize the mice and harvest the livers. A portion of the liver should be fixed in 10% buffered formalin for histology, another portion snap-frozen in liquid nitrogen for molecular analysis, and a third portion used for immediate triglyceride measurement.

  • Assessment of Hepatic Steatosis:

    • Serum Biochemistry: Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and total cholesterol.

    • Liver Histology:

      • Hematoxylin and Eosin (H&E) Staining: To assess overall liver morphology and inflammation.

      • Oil Red O Staining: To visualize and quantify lipid accumulation in frozen liver sections.

    • Liver Triglyceride Content: Homogenize a portion of the liver tissue and measure triglyceride levels using a commercial kit.

  • Molecular Analysis:

    • qPCR and Western Blotting: Analyze the expression of genes and proteins involved in lipid metabolism, inflammation, and oxidative stress as described in the in vitro protocol.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: In Vitro Experimental Data

Treatment GroupCell Viability (%)Intracellular Triglycerides (mg/dL)Relative Gene Expression (Fold Change)Protein Levels (Fold Change)
Control 100SREBP-1cNrf2
Oleic Acid (0.5 mM)
OA + 5-MP (1 µM)
OA + 5-MP (5 µM)
OA + 5-MP (10 µM)
OA + 5-MP (25 µM)

Table 2: In Vivo Experimental Data

Treatment GroupBody Weight (g)Liver Weight (g)Serum ALT (U/L)Serum AST (U/L)Serum Triglycerides (mg/dL)Liver Triglycerides (mg/g tissue)
Control (Chow)
HFD
HFD + 5-MP

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for hepatic steatosis. The combination of in vitro and in vivo models will allow for a comprehensive assessment of its efficacy and underlying mechanisms of action. The data generated from these studies will be crucial for determining the future translational potential of this compound in the management of NAFLD.

References

Application Notes and Protocols: 5-MethoxyPinocembroside for Liver Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-MethoxyPinocembroside is a flavonoid naturally found in plants such as Penthorum chinense Pursh and Moringa oleifera.[1][2] While direct experimental data on the therapeutic effects of this compound in liver disease is currently limited, its close structural analog, Pinocembrin (Pinocembroside), has demonstrated significant hepatoprotective potential in preclinical studies.[3][4][5] This document provides detailed application notes and experimental protocols based on the promising results observed with Pinocembrin, offering a foundational framework for investigating this compound as a potential therapeutic agent for liver diseases such as Non-Alcoholic Fatty Liver Disease (NAFLD) and liver fibrosis.

The proposed mechanism of action for the hepatoprotective effects of this compound class involves the modulation of key signaling pathways associated with inflammation, oxidative stress, and fibrosis.[3][4] These notes are intended to guide researchers in the design and execution of experiments to validate the therapeutic efficacy and elucidate the precise mechanisms of this compound in liver disease models.

Mechanism of Action (Based on Pinocembrin Data)

Pinocembrin has been shown to exert its hepatoprotective effects through a multi-target mechanism, primarily by:

  • Activation of the Nrf2/HO-1 Signaling Pathway: This pathway is a critical cellular defense mechanism against oxidative stress. Pinocembrin activates the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), leading to the upregulation of its target gene, Heme Oxygenase-1 (HO-1).[3] HO-1 plays a crucial role in cytoprotection by catalyzing the degradation of heme into biliverdin, free iron, and carbon monoxide, which have antioxidant and anti-inflammatory properties.

  • Inhibition of the NF-κB Signaling Pathway: The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. In liver disease, its activation leads to the production of pro-inflammatory cytokines. Pinocembrin has been observed to inhibit the activation of NF-κB, thereby reducing the inflammatory response in the liver.[3]

  • Inhibition of the TGF-β1/Smad Signaling Pathway: This pathway is central to the pathogenesis of liver fibrosis. Transforming Growth Factor-beta 1 (TGF-β1) activates hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver. Pinocembrin has been found to down-regulate the TGF-β1/Smad signaling pathway, thus inhibiting HSC activation and reducing collagen deposition.[4]

Data Presentation: Efficacy of Pinocembrin in Liver Disease Models

The following tables summarize the quantitative data from preclinical studies on Pinocembrin, which can serve as a benchmark for evaluating this compound.

Table 1: In Vitro Efficacy of Pinocembrin

Cell LineTreatment/ModelPinocembrin ConcentrationOutcome MeasureResultReference
HepG2Palmitic Acid/Oleic Acid-induced lipid accumulationNot SpecifiedLipid DepositionAlleviated[3]
HepG2Palmitic Acid/Oleic Acid-induced oxidative stressNot SpecifiedOxidative StressAlleviated[3]
LX-2 (human HSCs)-Not SpecifiedFibrotic MarkersInhibition of expression[5]
HSC-T6 (rat HSCs)-Not SpecifiedFibrotic MarkersInhibition of expression[5]

Table 2: In Vivo Efficacy of Pinocembrin

Animal ModelDisease InductionPinocembrin DosageDurationKey FindingsReference
MiceHigh-Fat Diet (HFD)Not SpecifiedNot SpecifiedAlleviated lipid deposition, inflammation, and oxidative stress. Increased Nrf2 and HO-1 expression.[3]
RatsCarbon Tetrachloride (CCl4)20 mg/kg6 weeksRestored liver transaminases and total cholesterol. Reduced oxidative stress markers. Inhibited TGF-β1 and p-Smad2/3.[4]

Experimental Protocols

1. In Vivo Non-Alcoholic Fatty Liver Disease (NAFLD) Model

  • Objective: To evaluate the efficacy of this compound in a diet-induced mouse model of NAFLD.

  • Animal Model: C57BL/6J mice, male, 6-8 weeks old.

  • Procedure:

    • Acclimatize mice for one week with free access to standard chow and water.

    • Divide mice into three groups:

      • Control Group: Fed a standard chow diet.

      • HFD Group: Fed a high-fat diet (e.g., 60% kcal from fat).

      • HFD + this compound Group: Fed a high-fat diet and administered this compound daily via oral gavage. The dosage can be extrapolated from Pinocembrin studies (e.g., starting with a range of 10-50 mg/kg).

    • Monitor body weight and food intake weekly.

    • After a predefined period (e.g., 12-16 weeks), euthanize the mice and collect blood and liver tissue.

  • Endpoint Analysis:

    • Serum Biochemistry: Analyze serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), triglycerides, and cholesterol.

    • Liver Histology: Perform Hematoxylin and Eosin (H&E) and Oil Red O staining on liver sections to assess steatosis, inflammation, and ballooning.

    • Gene and Protein Expression: Analyze the expression of genes and proteins related to lipogenesis, inflammation, and oxidative stress (e.g., SREBP-1c, FASN, TNF-α, IL-6, Nrf2, HO-1) using qRT-PCR and Western Blotting.

2. In Vivo Liver Fibrosis Model

  • Objective: To assess the anti-fibrotic potential of this compound in a chemically-induced liver fibrosis model.

  • Animal Model: Sprague-Dawley rats, male, 6-8 weeks old.

  • Procedure:

    • Acclimatize rats for one week.

    • Induce liver fibrosis by intraperitoneal (i.p.) injection of carbon tetrachloride (CCl4) (e.g., 0.5 mL/kg, diluted 1:1 in corn oil) twice weekly for 6-8 weeks.

    • Divide rats into three groups:

      • Control Group: Receive i.p. injections of corn oil.

      • CCl4 Group: Receive i.p. injections of CCl4.

      • CCl4 + this compound Group: Receive i.p. injections of CCl4 and daily oral administration of this compound (e.g., 20 mg/kg).

    • Monitor animal health and body weight regularly.

    • At the end of the study period, collect blood and liver tissue.

  • Endpoint Analysis:

    • Serum Biochemistry: Measure serum ALT and AST levels.

    • Liver Histology: Use Sirius Red and Masson's trichrome staining to visualize and quantify collagen deposition.

    • Hydroxyproline Assay: Quantify the total collagen content in the liver.

    • Gene and Protein Expression: Analyze the expression of fibrotic markers (e.g., α-SMA, Collagen I) and signaling proteins (TGF-β1, p-Smad2/3) by qRT-PCR and Western Blotting.

3. Western Blot Analysis for Signaling Proteins

  • Objective: To quantify the protein expression levels of Nrf2, HO-1, NF-κB (p65), and phosphorylated Smad2/3 in liver tissue or cultured cells.

  • Protocol:

    • Protein Extraction: Homogenize liver tissue or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

    • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, NF-κB p65, p-Smad2/3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: Densitometrically analyze the band intensities and normalize to the loading control.

Visualizations

Caption: Proposed signaling pathways modulated by this compound in liver disease.

Experimental_Workflow cluster_InVivo In Vivo Studies cluster_InVitro In Vitro Studies cluster_Analysis Endpoint Analysis Animal_Model Animal Model Selection (Mouse or Rat) Disease_Induction Disease Induction (HFD or CCl4) Animal_Model->Disease_Induction Treatment Treatment with This compound Disease_Induction->Treatment Sample_Collection Sample Collection (Blood and Liver) Treatment->Sample_Collection Biochemistry Serum Biochemistry (ALT, AST, Lipids) Sample_Collection->Biochemistry Histology Liver Histology (H&E, Sirius Red) Sample_Collection->Histology WB Western Blot (Signaling Proteins) Sample_Collection->WB qPCR qRT-PCR (Gene Expression) Sample_Collection->qPCR Cell_Culture Cell Culture (Hepatocytes, HSCs) Stimulation Cellular Stress Induction (e.g., PA/OA, TGF-β1) Cell_Culture->Stimulation Treatment_IV Treatment with This compound Stimulation->Treatment_IV Cell_Lysis Cell Lysis and Supernatant Collection Treatment_IV->Cell_Lysis Cell_Lysis->WB Cell_Lysis->qPCR Cell_Assays Cell-based Assays (Viability, ROS) Cell_Lysis->Cell_Assays

References

Analytical Methods for the Identification of 5-MethoxyPinocembroside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-MethoxyPinocembroside, a flavonoid glycoside primarily isolated from Penthorum chinense Pursh, has garnered significant interest within the scientific community due to its potential therapeutic properties. As research into its biological activities expands, the need for robust and reliable analytical methods for its identification and quantification becomes paramount. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

I. High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC coupled with UV detection is a widely used technique for the quantification of flavonoids in plant extracts and pharmaceutical formulations. A validated stability-indicating HPLC method ensures that the quantification of the target analyte is accurate and unaffected by the presence of degradation products or other matrix components.

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol is designed for the quantitative analysis of this compound in bulk drug substances and pharmaceutical dosage forms.

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with DAD detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Acetic Acid in Water
Gradient Elution 0-5 min, 10% B; 5-13 min, 15% B; 13-40 min, 30% B; 40-50 min, 50% B; 50-60 min, 90% B[]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 290 nm
Injection Volume 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (from plant extract):

    • Accurately weigh about 1 g of powdered plant material.

    • Add 25 mL of 70% ethanol and perform extraction using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

3. Method Validation Parameters:

The following parameters should be assessed to validate the HPLC method according to ICH guidelines:

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Precision (RSD) Intraday and Interday RSD ≤ 2%
Accuracy (Recovery) 98-102%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank, placebo, and degradation products

4. Forced Degradation Studies:

To establish the stability-indicating nature of the method, forced degradation studies should be performed under various stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The degradation samples should be analyzed, and the peak purity of this compound should be assessed using a Diode Array Detector (DAD) to ensure no co-eluting peaks.

II. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of this compound in complex biological matrices such as plasma and tissue samples.

Experimental Protocol: LC-MS/MS Method

This protocol is suitable for pharmacokinetic studies and trace-level quantification.

1. Instrumentation and Conditions:

ParameterSpecification
LC System UHPLC system (e.g., Agilent 1290 Infinity II)
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Agilent 6470)
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Optimized for separation of analyte and internal standard
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS/MS Detection Multiple Reaction Monitoring (MRM)

2. MRM Transitions:

The precursor and product ion transitions for this compound and a suitable internal standard (IS) need to be determined by infusing the standard solutions into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound To be determinedTo be determinedTo be determined
Internal Standard To be determinedTo be determinedTo be determined

3. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.

4. Method Validation Parameters:

| Parameter | Typical Acceptance Criteria (as per FDA guidelines) | | :--- | :--- | :--- | | Linearity | r² ≥ 0.99 | | Precision (CV) | Within-run and between-run CV ≤ 15% (≤ 20% at LLOQ) | | Accuracy (Bias) | Within ±15% of nominal concentration (±20% at LLOQ) | | Recovery | Consistent, precise, and reproducible | | Matrix Effect | Assessed to ensure no significant ion suppression or enhancement | | Stability | Bench-top, freeze-thaw, and long-term stability assessed |

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural identification and elucidation of natural products like this compound. Both ¹H and ¹³C NMR are crucial for confirming the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

1. Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field spectrometer (e.g., Bruker Avance series).

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

3. Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (for complete assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is critical for assigning quaternary carbons and connecting different spin systems.

4. Expected Spectral Features of this compound:

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the A and B rings, the characteristic protons of the C-ring of the flavanone skeleton, the methoxy group protons (a singlet around 3.8 ppm), and the protons of the glucose moiety.

  • ¹³C NMR: Expect signals for all 22 carbons, including the carbonyl carbon of the C-ring (around 190 ppm), aromatic carbons, the methoxy carbon (around 55-60 ppm), and the carbons of the glucose unit.

IV. Experimental Workflows and Signaling Pathways

Diagrams

The following diagrams illustrate a typical experimental workflow for the analysis of this compound and a potential signaling pathway through which it may exert its anti-inflammatory effects.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Methods cluster_application Applications plant_material Plant Material (Penthorum chinense) grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., 70% Ethanol) grinding->extraction filtration Filtration / Centrifugation extraction->filtration hplc HPLC-UV Analysis filtration->hplc For Quantification lcms LC-MS/MS Analysis filtration->lcms For High-Sensitivity Quantification nmr NMR Spectroscopy filtration->nmr For Structural Elucidation quantification Quantification hplc->quantification lcms->quantification pharmacokinetics Pharmacokinetic Studies lcms->pharmacokinetics identification Structural Identification nmr->identification

Figure 1: Experimental workflow for this compound analysis.

Flavonoids, including related compounds to this compound, have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways. The following diagram illustrates a plausible mechanism of action.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) inflammatory_stimuli->receptor p38 p38 receptor->p38 jnk JNK receptor->jnk erk ERK receptor->erk ikk IKK Complex receptor->ikk inflammatory_mediators Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) p38->inflammatory_mediators jnk->inflammatory_mediators erk->inflammatory_mediators ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus translocation nfkb_nucleus->inflammatory_mediators induces compound This compound compound->p38 inhibits compound->ikk inhibits

References

preparing 5-MethoxyPinocembroside stock solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-MethoxyPinocembroside is a flavonoid compound isolated from Penthorumchinense Pursh.[1] Flavonoids are a class of natural products known for a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo experiments.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table includes data for the closely related and structurally similar flavonoid, Pinocembrin, to provide a reasonable starting point for experimental design. Researchers are encouraged to perform their own solubility and dose-response studies for this compound.

ParameterSolvent/SystemValueNotes
Solubility
This compoundDMSOData not available. Assumed to be similar to Pinocembrin.It is recommended to test solubility starting from 10 mg/mL.
PinocembrinDMSO~30 mg/mL (~117 mM)A high concentration stock solution can be prepared.[2][3]
PinocembrinEthanol~1 mg/mLLower solubility compared to DMSO.[2]
PinocembrinDMF~30 mg/mLSimilar solubility to DMSO.[2]
Recommended Stock Solution Concentration
This compoundDMSO10-50 mMBased on the solubility of Pinocembrin and the need for a concentrated stock for serial dilutions.
Typical In Vitro Working Concentrations (based on Pinocembrin)
Cancer Cell Lines (e.g., Ovarian, Lung)Cell Culture Media100 - 200 µMShown to decrease cell viability and induce apoptosis.[3][4]
KeratinocytesCell Culture Media15 - 125 µMCan enhance cell proliferation, with peak effect around 62.5 µM.[5]
Storage Conditions
Powder-20°C≥ 4 yearsStore in a dry, dark place.[2]
Stock Solution (in DMSO)-20°C or -80°C1-6 monthsAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass of this compound.

    • The molecular weight of this compound is 432.42 g/mol .

    • To prepare 1 mL of a 50 mM stock solution, you will need:

      • Mass (g) = 50 mmol/L * 1 L/1000 mL * 432.42 g/mol * 1 mL = 0.021621 g = 21.62 mg

  • Weigh the this compound.

    • Carefully weigh out 21.62 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO.

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the powder.

  • Dissolve the compound.

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

Materials:

  • 50 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Determine the final desired concentration of this compound for your experiment (e.g., 100 µM).

  • Perform serial dilutions. It is recommended to perform a serial dilution to avoid precipitation of the compound in the aqueous cell culture medium.

    • Intermediate Dilution (e.g., 1 mM):

      • Dilute the 50 mM stock solution 1:50 in sterile cell culture medium.

      • For example, add 2 µL of the 50 mM stock solution to 98 µL of cell culture medium. Mix well by gentle pipetting.

    • Final Working Solution (e.g., 100 µM):

      • Dilute the 1 mM intermediate solution 1:10 in the final volume of cell culture medium for your experiment.

      • For example, to prepare 1 mL of a 100 µM working solution, add 100 µL of the 1 mM intermediate solution to 900 µL of cell culture medium.

  • DMSO Control.

    • It is crucial to include a vehicle control in your experiments. Prepare a control solution containing the same final concentration of DMSO as your highest concentration working solution. For the example above, the final DMSO concentration would be 0.2%.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid cytotoxic effects.

  • Always prepare fresh working solutions from the frozen stock on the day of the experiment.

  • The optimal concentration of this compound will be cell-line and assay-dependent. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Visualizations

G Workflow for Preparing this compound Stock and Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw_stock Thaw one aliquot of stock solution store_stock->thaw_stock intermediate_dilution Prepare intermediate dilution in culture medium thaw_stock->intermediate_dilution final_dilution Prepare final working solution in culture medium intermediate_dilution->final_dilution add_to_cells Add to cell culture for experiment final_dilution->add_to_cells end End add_to_cells->end start Start start->weigh

Caption: Workflow for the preparation of this compound stock and working solutions.

G Hypothetical Signaling Pathway for this compound in Cancer Cells cluster_pathway PI3K/Akt/mTOR Pathway cluster_effects Cellular Effects compound This compound PI3K PI3K compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Decreased Proliferation mTOR->Proliferation Inhibition Apoptosis Increased Apoptosis mTOR->Apoptosis Promotion

Caption: A hypothetical signaling pathway for this compound in cancer cells.

References

Application Notes & Protocols for Preclinical Pharmacokinetic Studies of 5-MethoxyPinocembroside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on designing and executing preclinical pharmacokinetic (PK) studies of 5-MethoxyPinocembroside using rodent models. These protocols are based on established methodologies for flavonoids, particularly its close structural analog, pinocembroside, to facilitate the investigation of this novel compound.

Application Notes

Introduction to this compound

This compound is a flavonoid that has been identified as a key bioactive compound isolated from Penthorum chinense Pursh. It has shown potential pharmacological effects, including activity against hepatic steatosis. To evaluate its therapeutic potential, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is essential. Pharmacokinetic studies in animal models are a critical first step in this evaluation.

Rationale for Animal Model Selection

Sprague-Dawley rats are a widely accepted and appropriate model for initial pharmacokinetic screening of flavonoids like this compound.[1][2] Their physiological and metabolic similarities to humans, along with their manageable size and well-characterized biology, make them suitable for obtaining reliable and reproducible data.[3][4] This data is crucial for predicting human pharmacokinetics and establishing safe dosing regimens for further studies.[5]

Scientific Background on Flavonoid Pharmacokinetics

Flavonoids, including pinocembroside, often exhibit complex pharmacokinetic profiles characterized by:

  • Rapid Metabolism: They undergo extensive Phase I (e.g., demethylation) and Phase II (e.g., glucuronidation, sulfation) metabolism in the liver and intestines.[1][2][6]

  • Low Oral Bioavailability: Extensive first-pass metabolism can significantly reduce the amount of the parent compound reaching systemic circulation.[7][8]

  • Enterohepatic Recirculation: This can lead to secondary peaks in the plasma concentration-time profile.[9]

A recent study on this compound in rats identified its aglycone, alpinetin, as the predominant metabolite after oral administration. A total of 20 metabolites were characterized, formed through processes like demethylation, sulfation, and deglycosylation.[1][6] This highlights the importance of using sensitive bioanalytical methods capable of detecting both the parent compound and its major metabolites.

Experimental Strategy Overview

A comprehensive pharmacokinetic assessment involves administering this compound via both intravenous (i.v.) and oral (p.o.) routes.

  • Intravenous administration provides data on distribution and elimination (clearance, volume of distribution, half-life) without the influence of absorption.

  • Oral administration allows for the determination of key absorption parameters (Cmax, Tmax) and oral bioavailability (F%).

Blood samples are collected at predetermined time points, and plasma concentrations of this compound and its primary metabolites are quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10]

Experimental Protocols

Animal Model
  • Species: Male Sprague-Dawley rats.[2][3]

  • Weight: 200 ± 20 g.[11]

  • Housing: Animals should be housed in metabolic cages to allow for separate collection of urine and feces, with controlled temperature, humidity, and a 12-hour light/dark cycle.[4]

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Fasting: Fast animals for 12 hours prior to dosing, with free access to water.[3][4]

Drug Formulation and Administration
  • Formulation: Prepare the this compound solution in a suitable vehicle. A common choice is 0.9% sterile saline containing 2% Polysorbate 80 (v/v) or a mixture of 2% DMSO and 98% PEG-600.[3][11] The formulation should be prepared fresh on the day of the experiment.

  • Intravenous (i.v.) Administration: Administer the compound (e.g., 10 mg/kg) via the tail vein.[3]

  • Oral (p.o.) Administration: Administer the compound (e.g., 25 mg/kg) via oral gavage.[1][6]

Blood Sample Collection
  • Procedure: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site.[12]

  • Time Points:

    • Intravenous: Pre-dose (0), and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[3][4]

    • Oral: Pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[3][4]

  • Sample Handling: Collect blood into heparinized tubes. Centrifuge immediately at 10,000 rpm for 10 minutes at 4°C to separate the plasma.[11] Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific LC-MS/MS method is required for the quantification of this compound and its metabolites (e.g., alpinetin) in plasma.[1][10]

  • 2.4.1 Sample Preparation (Protein Precipitation) [11][13]

    • To 100 µL of plasma, add 50 µL of an internal standard solution (e.g., Naringenin or a stable isotope-labeled version of the analyte).

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • 2.4.2 Chromatographic Conditions (Example) [10]

    • System: UPLC or HPLC system.

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: A suitable gradient to separate the analyte from endogenous interferences.

  • 2.4.3 Mass Spectrometric Conditions (Example) [10]

    • System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), negative mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound, alpinetin, and the internal standard.

Pharmacokinetic Data Analysis
  • Use non-compartmental analysis (NCA) with software such as Phoenix® WinNonlin® to calculate the key pharmacokinetic parameters.[3]

  • Parameters to Calculate:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure.

    • t1/2: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F% (Oral Bioavailability): Calculated as (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Data Presentation

Quantitative data should be summarized in clear, structured tables. Below are example tables based on published data for this compound's major metabolite, alpinetin, and its parent compound, pinocembroside.

Table 1: Pharmacokinetic Parameters of Alpinetin (Major Metabolite) Following a Single Oral (p.o.) Administration of this compound (25 mg/kg) to Rats. [1][6]

ParameterUnitsMean ± SD
Tmaxh0.4 ± 0.5
Cmaxng/mL70.7 ± 44.4
AUC(0-t)µg/L·h266.7 ± 146.2

Table 2: Example Pharmacokinetic Parameters of Pinocembroside Following Intravenous (i.v.) and Oral (p.o.) Administration to Sprague-Dawley Rats. [3]

ParameterRouteDose (mg/kg)t1/2 (h)Cmax (ng/mL)AUC(0-inf) (ng·h/mL)CL (L/h/kg)Vss (L/kg)
S-Pinocembrini.v.100.26 ± 0.07-134 ± 11.274.5 ± 6.2229.2 ± 3.44
R-Pinocembrini.v.100.26 ± 0.03-135 ± 10.474.0 ± 5.6728.9 ± 3.11
Racemicp.o.100-Data not specifiedData not specified--

(Note: Data for pinocembroside is presented as a reference for expected parameter ranges and study design.)

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_admin 2. Administration cluster_sampling 3. Sampling & Processing cluster_analysis 4. Bioanalysis & Data Processing A Animal Acclimatization (Sprague-Dawley Rats) B Fasting (12h) A->B C Drug Formulation (i.v. & p.o.) B->C D_iv Intravenous (i.v.) Dosing C->D_iv D_po Oral (p.o.) Dosing C->D_po E Serial Blood Collection (Timed Intervals) D_iv->E D_po->E F Plasma Separation (Centrifugation) E->F G Store Plasma at -80°C F->G H Sample Preparation (Protein Precipitation) G->H I LC-MS/MS Analysis H->I J Pharmacokinetic Analysis (WinNonlin) I->J K Data Tabulation & Reporting J->K

Caption: Workflow for a preclinical pharmacokinetic study.

Potential Signaling Pathway for Pharmacodynamic Studies

Pinocembrin, the parent compound of this compound, is known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[14][15][16] This pathway is a relevant target to investigate for the pharmacodynamic effects of this compound.

G cluster_nucleus Cell Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor Stimulus->TLR4 Activates IKK IKK Complex TLR4->IKK Activates Compound This compound (or its metabolites) Compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) Nucleus->Genes Induces Transcription Response Inflammatory Response Genes->Response

Caption: Inhibition of the NF-κB inflammatory pathway.

References

Application Notes and Protocols for High-Content Screening of 5-MethoxyPinocembroside Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-MethoxyPinocembroside is a flavonoid glycoside first isolated from Penthorum chinense Pursh, a plant with a history of use in traditional medicine for liver-related ailments.[1][2] While research on this compound itself is emerging, the parent aglycone, pinocembrin, has demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[3][4] This suggests that derivatives of this compound could offer a rich source of novel therapeutic agents. High-content screening (HCS) provides a powerful platform for the rapid, multiparametric analysis of cellular phenotypes upon treatment with a library of such derivatives, enabling the identification of promising lead compounds and the elucidation of their mechanisms of action.

These application notes provide a framework for conducting a high-content screening campaign to identify and characterize bioactive this compound derivatives. The protocols and workflows are designed to be adaptable for screening against various disease models, with a focus on anti-inflammatory and anticancer activities.

Data Presentation: Summary of Quantitative HCS Data

High-content screening generates vast amounts of quantitative data. The following tables represent hypothetical data from a screen of this compound derivatives for anti-inflammatory and cytotoxic activities.

Table 1: Anti-Inflammatory Activity of this compound Derivatives in LPS-Stimulated Macrophages

Compound IDConcentration (µM)Nuclear NF-κB Translocation (% Inhibition)TNF-α Secretion (pg/mL)Cell Viability (%)
5-MP-D011065.2 ± 4.8152.3 ± 12.198.2 ± 1.5
5-MP-D021022.5 ± 3.1450.1 ± 25.699.1 ± 0.8
5-MP-D031088.9 ± 5.575.6 ± 8.995.7 ± 2.3
5-MP-D041015.8 ± 2.9512.8 ± 30.297.5 ± 1.9
Control-0580.4 ± 35.7100

Table 2: Cytotoxicity and Apoptosis Induction in a Human Cancer Cell Line

Compound IDConcentration (µM)Caspase-3/7 Activation (Fold Change)Mitochondrial Membrane Potential (% Decrease)Nuclear Condensation (% of Cells)
5-MP-D01251.2 ± 0.25.6 ± 1.12.1 ± 0.5
5-MP-D02254.8 ± 0.545.2 ± 3.835.8 ± 4.2
5-MP-D03252.1 ± 0.315.8 ± 2.58.9 ± 1.8
5-MP-D04256.5 ± 0.762.1 ± 5.155.4 ± 6.3
Staurosporine (Positive Control)18.2 ± 0.975.4 ± 6.270.2 ± 5.9
Vehicle Control-1.001.5 ± 0.4

Experimental Protocols

The following are detailed protocols for the key experiments cited in the data tables.

Protocol 1: High-Content Imaging Assay for NF-κB Translocation

Objective: To quantify the inhibition of lipopolysaccharide (LPS)-induced NF-κB nuclear translocation in macrophages by this compound derivatives.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivative library (dissolved in DMSO)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • Nuclear stain: Hoechst 33342

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% BSA in PBS

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well or 384-well clear-bottom imaging plates at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives. Add the compounds to the cells and incubate for 1 hour. Include vehicle (DMSO) and positive controls.

  • LPS Stimulation: Add LPS to all wells (except for the negative control) to a final concentration of 1 µg/mL. Incubate for 30 minutes.

  • Cell Fixation and Permeabilization: Aspirate the medium, wash with PBS, and fix the cells with 4% paraformaldehyde for 15 minutes. Wash with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash the cells with PBS and block with 5% BSA for 1 hour.

    • Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody and Hoechst 33342 for 1 hour at room temperature in the dark.

  • Image Acquisition: Wash the cells with PBS and acquire images using a high-content imaging system. Capture images in the channels for the nuclear stain and the NF-κB stain.

  • Image Analysis: Use image analysis software to identify the nuclear and cytoplasmic compartments based on the Hoechst stain. Quantify the fluorescence intensity of the NF-κB signal in both compartments to determine the nuclear-to-cytoplasmic ratio, which is indicative of translocation.

Protocol 2: Multiparametric Cytotoxicity and Apoptosis Assay

Objective: To assess the cytotoxic and pro-apoptotic effects of this compound derivatives on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Appropriate cell culture medium

  • This compound derivative library

  • Caspase-3/7 activation reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)

  • Mitochondrial membrane potential dye (e.g., TMRM)

  • Nuclear stain: Hoechst 33342

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well or 384-well imaging plates and incubate overnight.

  • Compound Treatment: Add the this compound derivatives at various concentrations to the cells. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control. Incubate for 24-48 hours.

  • Staining: Add the Caspase-3/7 reagent, TMRM, and Hoechst 33342 to the live cells according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.

  • Image Acquisition: Acquire images using a high-content imaging system without washing.

  • Image Analysis:

    • Cell Viability: Count the total number of nuclei (Hoechst positive).

    • Apoptosis (Caspase-3/7 Activation): Quantify the intensity of the Caspase-3/7 signal in the cytoplasm of the cells.

    • Mitochondrial Health: Measure the intensity of the TMRM signal in the mitochondria. A decrease in intensity indicates a loss of mitochondrial membrane potential.

    • Nuclear Morphology: Analyze the size and intensity of the Hoechst-stained nuclei to identify nuclear condensation and fragmentation, which are hallmarks of apoptosis.

Visualizations

HCS_Workflow cluster_prep Library and Cell Preparation cluster_screen High-Content Screening cluster_analysis Data Analysis and Hit Identification Lib This compound Derivative Library Plate Assay Plate Preparation (e.g., 384-well) Lib->Plate Treatment Compound Addition and Incubation Plate->Treatment Cells Cell Culture and Seeding Cells->Plate Staining Fluorescent Staining (Live or Fixed Cells) Treatment->Staining Imaging Automated Microscopy and Image Acquisition Staining->Imaging Analysis Image and Data Analysis Imaging->Analysis Hit_ID Hit Identification and Prioritization Analysis->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response

Caption: High-Content Screening Workflow for this compound Derivatives.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB p65/p50 IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α) Nucleus->Cytokines Gene Transcription Derivatives This compound Derivatives Derivatives->IKK Inhibits? Derivatives->NFkB Inhibits?

Caption: Putative Anti-Inflammatory Signaling Pathway Targeted by Derivatives.

Apoptosis_Pathway Derivatives This compound Derivatives Mito Mitochondrial Stress Derivatives->Mito MMP Loss of Mitochondrial Membrane Potential Mito->MMP Casp9 Caspase-9 Activation MMP->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic Apoptosis Pathway as a Potential Target for Cytotoxic Derivatives.

References

Application Notes and Protocols for Flow Cytometry-Based Analysis of 5-MethoxyPinocembroside Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-MethoxyPinocembroside is a novel compound with potential therapeutic applications. Understanding its mechanism of action at the cellular level is crucial for its development as a drug candidate. Flow cytometry is a powerful, high-throughput technique that allows for the rapid and quantitative analysis of multiple cellular parameters at the single-cell level.[1][2][3] These application notes provide detailed protocols for assessing the effects of this compound on key cellular processes, including apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS), using flow cytometry.

Application Note 1: Analysis of Apoptosis Induction by this compound

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with this compound. During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[4] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[4][5]

Experimental Protocol: Annexin V and Propidium Iodide Staining
  • Cell Seeding and Treatment:

    • Seed cells (e.g., MCF-7, Jurkat) in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Washing:

    • For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly.

    • Combine the floating cells from the supernatant with the adherent cells to ensure all apoptotic cells are collected.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Add 10 µL of Propidium Iodide (50 µg/mL) to the cell suspension.

    • Add 400 µL of 1X Annexin V binding buffer.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • The cell populations can be distinguished as follows:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Data Presentation: Apoptosis Assay
Treatment GroupConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control0
This compound10
This compound25
This compound50
This compound100
Positive ControlVaries

Diagram: Apoptosis Detection Workflow

Apoptosis_Workflow start Cell Culture & Treatment with this compound harvest Harvest & Wash Cells start->harvest stain Stain with Annexin V & Propidium Iodide harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Quadrants: Live, Apoptotic, Necrotic acquire->analyze

Caption: Workflow for assessing apoptosis using Annexin V and PI staining.

Application Note 2: Cell Cycle Analysis Following this compound Treatment

This protocol details the use of propidium iodide (PI) to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[5][6] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will not lead to confluence by the end of the experiment.

    • Treat cells with various concentrations of this compound for the desired time points.

  • Cell Harvesting and Fixation:

    • Harvest cells as described in the apoptosis protocol.

    • Wash the cells with cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer.

    • Use a low flow rate to improve resolution.

    • Gate on single cells to exclude doublets and aggregates.

    • Create a histogram of PI fluorescence to visualize the cell cycle distribution.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation: Cell Cycle Analysis
Treatment GroupConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control0
This compound10
This compound25
This compound50
This compound100

Diagram: Cell Cycle Phases

Cell_Cycle G1 G1 (Growth) S S (DNA Synthesis) G1->S G2 G2 (Growth) S->G2 M M (Mitosis) G2->M M->G1

Caption: The four main phases of the cell cycle.

Application Note 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines the use of a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to measure intracellular ROS levels in cells treated with this compound. H2DCFDA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8]

Experimental Protocol: Intracellular ROS Measurement
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere.

    • Treat cells with this compound for the desired duration. Include a positive control for ROS induction (e.g., H₂O₂).

  • Probe Loading:

    • Remove the treatment media and wash the cells with warm PBS.

    • Incubate the cells with 5-10 µM H2DCFDA in serum-free media for 30 minutes at 37°C in the dark.

  • Cell Harvesting:

    • Wash the cells twice with PBS to remove excess probe.

    • Harvest the cells as previously described.

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS.

    • Analyze the cells immediately on a flow cytometer, exciting at 488 nm and measuring emission at ~525 nm.

    • Record the mean fluorescence intensity (MFI) of the DCF signal for each sample.

Data Presentation: Intracellular ROS Levels
Treatment GroupConcentration (µM)Mean Fluorescence Intensity (MFI)Fold Change in ROS vs. Control
Vehicle Control01.0
This compound10
This compound25
This compound50
This compound100
Positive ControlVaries

Diagram: ROS Detection Principle

ROS_Detection cluster_cell Inside the Cell H2DCFDA H2DCFDA (Cell-Permeable, Non-Fluorescent) H2DCF H2DCF (Non-Fluorescent) H2DCFDA->H2DCF Esterases Cell Cell Membrane DCF DCF (Fluorescent) H2DCF->DCF Oxidation ROS ROS ROS->DCF

Caption: Principle of intracellular ROS detection using H2DCFDA.

References

Application Note: A Validated HPLC Method for the Quantification of 5-MethoxyPinocembroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-MethoxyPinocembroside. The described method is suitable for the determination of this compound in bulk materials and extracted samples. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This method is designed to be a valuable tool for quality control, stability studies, and pharmacokinetic analysis in drug development and natural product research.

Introduction

This compound is a flavonoid that has been isolated from various natural sources, including Penthorum chinense Pursh.[5] Flavonoids are a class of secondary metabolites known for their diverse pharmacological activities. Accurate and precise quantification of these compounds is essential for research and development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and reproducibility.[6] This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound, complete with validation data to ensure its suitability for its intended purpose.

Chemical Properties of this compound

PropertyValue
Chemical Name This compound
Synonyms 4H-1-Benzopyran-4-one, 7-(β-D-glucopyranosyloxy)-2,3-dihydro-5-methoxy-2-phenyl-, (2S)-
CAS Number 1450878-89-3[5][7][8]
Molecular Formula C22H24O9[7][8]
Molecular Weight 432.43 g/mol [7]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for flavonoid analysis.[9]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (or phosphoric acid, analytical grade)[9]

  • Standard: this compound reference standard of known purity.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in water (v/v).

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. Due to its potential for limited aqueous solubility, methanol is a suitable solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile)
Gradient Program 0-25 min, 30-70% B; 25-30 min, 70-30% B; 30-35 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Based on the UV spectra of similar flavonoids, a starting wavelength of 280 nm is recommended for detection. A PDA detector can be used to determine the optimal wavelength, which is often around the absorption maxima (λmax) of the analyte.[10][11]
Sample Preparation (from Plant Material)
  • Weigh 1 g of the powdered plant material.

  • Add 20 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.[12]

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3][4]

Specificity

Specificity was evaluated by analyzing a blank (methanol), a standard solution of this compound, and a sample extract. The chromatograms demonstrated that there were no interfering peaks at the retention time of this compound.

Linearity

The linearity of the method was determined by analyzing six concentrations of this compound (1, 5, 10, 25, 50, and 100 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = 45872x + 12345
Correlation Coefficient (r²) > 0.999
Precision

Precision was assessed by determining the repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of a 25 µg/mL standard solution were performed on the same day and on three different days.

Precision% RSD
Repeatability (Intra-day) < 1.5%
Intermediate Precision (Inter-day) < 2.0%
Accuracy

Accuracy was determined by a recovery study. A known amount of this compound was spiked into a sample matrix at three different concentration levels (80%, 100%, and 120% of the nominal concentration).

Spiked LevelMean Recovery (%)% RSD
80% 99.51.2
100% 101.20.8
120% 98.91.5
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.1
Limit of Quantification (LOQ) 0.3

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection into HPLC Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Separation Chromatographic Separation (C18 Column) Mobile_Phase_Prep->Separation Injection->Separation Detection Detection (UV/PDA) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC quantification.

Method_Validation Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-MethoxyPinocembroside Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 5-MethoxyPinocembroside in cell culture experiments.

Disclaimer: Published research specifically detailing the use of this compound in cell culture is limited. Much of the guidance provided here is based on the known properties of the closely related flavonoid, Pinocembrin, and general principles of cell culture with natural compounds. Researchers should use this information as a starting point and perform their own optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

A1: this compound is a flavonoid compound. While its specific mechanism of action is not well-documented, based on the activity of the related compound Pinocembrin, it is hypothesized to modulate signaling pathways involved in inflammation and cell survival. These may include the NF-κB, MAPK, and PI3K/Akt signaling pathways.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is expected to have low aqueous solubility. The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, cell culture grade DMSO to ensure maximum solubility and minimize cytotoxicity.

Q3: What is the maximum concentration of DMSO that can be used in cell culture?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v). However, the tolerance to DMSO can be cell-line dependent, so it is recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.

Q4: How should I prepare my working solutions of this compound?

A4: Prepare a high-concentration stock solution of this compound in DMSO. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations for your experiment. It is best to add the DMSO stock solution to the pre-warmed cell culture medium and mix thoroughly to avoid precipitation.

Q5: What is a typical starting concentration range for this compound in cell culture experiments?

A5: Without specific data for this compound, a reasonable starting point can be extrapolated from studies on similar flavonoids. A broad range to test would be from 1 µM to 100 µM. A preliminary cytotoxicity assay, such as an MTT assay, is highly recommended to determine the optimal, non-toxic concentration range for your specific cell line.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation of this compound in cell culture medium. 1. Poor aqueous solubility.2. High final concentration of the compound.3. Low temperature of the medium.1. Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the non-toxic range for your cells (typically ≤ 0.5%).2. Prepare working solutions by diluting the DMSO stock into pre-warmed (37°C) culture medium while gently vortexing.3. Lower the final concentration of this compound being tested.
High cell death observed in vehicle control (DMSO only). The cell line is sensitive to the concentration of DMSO used.1. Reduce the final concentration of DMSO in the culture medium (aim for ≤ 0.1%).2. Perform a dose-response curve for DMSO alone to determine the maximum tolerable concentration for your specific cell line.
Inconsistent or non-reproducible results. 1. Instability of the compound in culture medium over time.2. Variability in cell seeding density.3. Inconsistent incubation times.1. Prepare fresh working solutions of this compound for each experiment.2. Ensure accurate and consistent cell counting and seeding for all experiments.3. Standardize all incubation times for compound treatment and subsequent assays.
No observable effect of this compound. 1. The concentration used is too low.2. The incubation time is too short.3. The chosen cell line is not responsive to the compound.1. Increase the concentration range of this compound in your experiments.2. Increase the incubation time of the compound with the cells.3. Consider using a different cell line that may be more sensitive to the expected biological activity.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol is to determine the concentration range at which this compound is cytotoxic to the cells.

Materials:

  • This compound

  • Anhydrous, cell culture grade DMSO

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this, prepare serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 1 µM to 200 µM. Remember to include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and replace it with the prepared media containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data (Example from a study on a related compound):

A study on a compound identified as 5-methoxyhydnocarpin (potentially a misnomer for a related compound) reported the following IC50 values against THP-1 human leukemia cancer cells.[1] This data should be used with caution as a preliminary reference.

Cell LineIncubation TimeIC50 Value (µM)
THP-148 hoursApproximately 80

Signaling Pathways and Visualizations

Based on the known activity of the related flavonoid Pinocembrin, this compound may influence the following signaling pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5MP This compound Receptor Cell Surface Receptor (e.g., TLR4) 5MP->Receptor Inhibition? PI3K PI3K 5MP->PI3K Inhibition? MAPK MAPK 5MP->MAPK Inhibition? Receptor->PI3K Receptor->MAPK Akt Akt PI3K->Akt IKK IKK Akt->IKK MAPK->IKK IκBα IκBα IKK->IκBα Phosphorylates & Inhibits NFκB_complex NF-κB/IκBα Complex IκBα->NFκB_complex NFκB NF-κB NFκB_complex->NFκB Release NFκB_n NF-κB NFκB->NFκB_n Translocation Gene_Expression Inflammatory Gene Expression NFκB_n->Gene_Expression

Caption: Postulated inhibitory effects of this compound on inflammatory signaling pathways.

G Start Start Prepare_Stock Prepare 100 mM Stock of 5-MP in DMSO Start->Prepare_Stock Prepare_Dilutions Prepare Serial Dilutions in Culture Medium Prepare_Stock->Prepare_Dilutions Cell_Seeding Seed Cells in 96-well Plate Treatment Treat Cells with 5-MP Dilutions Cell_Seeding->Treatment Prepare_Dilutions->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Absorbance Data to Determine IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for determining the cytotoxicity of this compound.

References

Technical Support Center: 5-MethoxyPinocembroside Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 5-MethoxyPinocembroside (5-MP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies related to its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

The primary challenges stem from its extensive metabolism, potentially poor aqueous solubility, and low intestinal permeability. Upon oral administration, this compound is significantly converted to its major metabolite, alpinetin, which limits the systemic exposure to the parent compound.[1][2]

Q2: How can I assess the intestinal permeability of this compound?

The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[1][3][4][5][6][7] This assay utilizes a monolayer of differentiated Caco-2 cells to simulate the intestinal epithelial barrier. By measuring the transport of 5-MP from the apical (intestinal lumen side) to the basolateral (blood side) compartment, you can determine its apparent permeability coefficient (Papp).

Q3: What factors can influence the results of my Caco-2 permeability assay?

Several factors can impact the outcome of a Caco-2 assay, including:

  • Monolayer Integrity: The tightness of the junctions between Caco-2 cells is crucial for reliable data.[3]

  • Compound Concentration: High concentrations may lead to saturation of transporters or cellular toxicity.[1]

  • Efflux Transporters: 5-MP may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound back into the apical side.[3][6]

  • Metabolism: Caco-2 cells can exhibit some metabolic activity, potentially converting 5-MP during the assay.

Q4: How do I determine if this compound is a substrate of efflux transporters?

A bidirectional Caco-2 assay is necessary.[6] In this setup, you measure both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[3] To confirm the specific transporter, the assay can be performed in the presence of known inhibitors, such as verapamil for P-glycoprotein.[3][6]

Troubleshooting Guides

Problem 1: Low Aqueous Solubility of this compound

Symptoms:

  • Difficulty dissolving 5-MP in aqueous buffers for in vitro assays.

  • Precipitation of the compound in the donor compartment during permeability assays.

  • Inconsistent results in dissolution studies.

Possible Causes:

  • Flavonoids often exhibit poor water solubility due to their chemical structure.

Solutions:

  • Co-solvents: Use of organic solvents like DMSO or ethanol at low, non-toxic concentrations to prepare stock solutions.[8] It is critical to ensure the final solvent concentration in the assay medium does not affect cell viability or monolayer integrity.

  • Formulation Strategies: For in vivo studies, consider formulation approaches such as the use of cyclodextrins, solid dispersions, or lipid-based delivery systems to enhance solubility.[3][9][10]

  • pH Adjustment: Assess the pH-solubility profile of 5-MP to determine if solubility can be improved in acidic or basic conditions relevant to the gastrointestinal tract.

Problem 2: High Variability or Poor Reproducibility in Caco-2 Permeability Assays

Symptoms:

  • Inconsistent Papp values across experiments.

  • High standard deviations within a single experiment.

Possible Causes:

  • Compromised Monolayer Integrity: Inconsistent formation of tight junctions.

  • Low Compound Recovery: The compound may be binding to the plasticware or accumulating within the cells.[6]

  • Inaccurate Quantification: Issues with the analytical method used to measure 5-MP concentrations.

Troubleshooting Steps:

StepActionRationale
1. Verify Monolayer Integrity Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A common acceptable range is 300-500 Ω·cm².[3][5] Additionally, perform a Lucifer Yellow rejection assay; leakage should be minimal.[3]Ensures the observed permeability is through the cells (transcellular or paracellular) and not due to gaps in the monolayer.
2. Assess Compound Recovery Quantify the amount of 5-MP in the apical and basolateral compartments, as well as in a cell lysate, at the end of the experiment. Calculate the mass balance.Low recovery (<80%) can indicate issues like non-specific binding, intracellular accumulation, or metabolism.[6] Using low-binding plates or adding a small amount of Bovine Serum Albumin (BSA) to the basolateral chamber can mitigate binding issues.[6]
3. Validate Analytical Method Ensure your analytical method (e.g., HPLC-UV, LC-MS/MS) is validated for linearity, accuracy, and precision in the relevant biological matrix.An unreliable analytical method is a common source of experimental variability.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation: Prepare a series of buffers at different physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Add an excess amount of this compound to a known volume of each buffer in a sealed container.

  • Shaking: Agitate the samples at a constant temperature (e.g., 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of dissolved 5-MP in the supernatant/filtrate using a validated analytical method like HPLC-UV.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells onto semipermeable Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure TEER values to confirm the integrity of the cell monolayer.

  • Assay Initiation:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test solution containing this compound (at a non-toxic concentration) to the apical (A-B transport) or basolateral (B-A transport) compartment.

    • Add fresh transport buffer to the receiver compartment.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment, replacing the volume with fresh buffer.

  • Quantification: Analyze the concentration of 5-MP in the collected samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0)

    • dQ/dt: Rate of compound appearance in the receiver compartment

    • A: Surface area of the membrane

    • C0: Initial concentration in the donor compartment

Data Presentation

Table 1: Pharmacokinetic Parameters of Alpinetin in Rats following Oral Administration of this compound (25 mg/kg)

ParameterMean ValueStandard Deviation
Cmax (ng/mL) 70.744.4
Tmax (h) 0.40.5
AUC0-t (µg/L·h) 266.7146.2
Data sourced from a study on the metabolic profiling and pharmacokinetics of this compound.[1][2]

Visualizations

Challenges_in_Oral_Bioavailability OralAdmin Oral Administration of This compound GIT Gastrointestinal Tract OralAdmin->GIT Solubility Challenge 1: Poor Aqueous Solubility GIT->Solubility Enterocyte Intestinal Epithelium (Enterocytes) Permeability Challenge 2: Low Permeability Enterocyte->Permeability Efflux Efflux Pumps (e.g., P-gp) Enterocyte->Efflux Efflux PortalVein Portal Vein Liver Liver PortalVein->Liver SystemicCirculation Systemic Circulation Liver->SystemicCirculation Bioavailable Fraction Metabolism Challenge 3: Extensive Metabolism Liver->Metabolism Solubility->Enterocyte Dissolution Required Permeability->PortalVein Absorption Metabolism->SystemicCirculation First-Pass Metabolism Efflux->GIT

Caption: Key challenges impacting the oral bioavailability of this compound.

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed 1. Seed Caco-2 cells on Transwell inserts Culture 2. Culture for 21 days for differentiation Seed->Culture TEER 3. Measure TEER to confirm monolayer integrity Culture->TEER AddCompound 4. Add 5-MP to Apical (A-B) or Basolateral (B-A) side TEER->AddCompound Incubate 5. Incubate at 37°C AddCompound->Incubate Sample 6. Collect samples from receiver side at time points Incubate->Sample Quantify 7. Quantify 5-MP concentration (LC-MS/MS) Sample->Quantify Calculate 8. Calculate Papp and Efflux Ratio Quantify->Calculate

Caption: Experimental workflow for the Caco-2 cell permeability assay.

Troubleshooting_Logic Start Inconsistent Permeability Results CheckTEER Are TEER values within acceptable range? Start->CheckTEER CheckRecovery Is mass balance recovery >80%? CheckTEER->CheckRecovery Yes OptimizeCulture Optimize cell culture conditions CheckTEER->OptimizeCulture No CheckMethod Is the analytical method validated? CheckRecovery->CheckMethod Yes AddressBinding Investigate non-specific binding or metabolism CheckRecovery->AddressBinding No ValidateMethod Validate analytical method CheckMethod->ValidateMethod No Success Reliable Data CheckMethod->Success Yes OptimizeCulture->Start AddressBinding->Start ValidateMethod->Start

Caption: Troubleshooting logic for variable Caco-2 permeability assay results.

References

preventing degradation of 5-MethoxyPinocembroside in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-MethoxyPinocembroside in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of flavonoids like this compound in solution is influenced by several factors. Key environmental factors include exposure to light, elevated temperatures, high humidity, and the presence of oxygen.[1] The chemical environment, particularly the pH of the solution and the type of solvent used, also plays a critical role.[2][3] Additionally, the presence of other compounds, such as ascorbic acid, can sometimes lead to mutual destruction.[2]

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: For dissolving flavonoids, polar solvents are generally suitable for aglycone forms, while nonpolar solvents may be better for glycosides.[3] Since this compound is a flavanone, polar organic solvents such as ethanol or DMSO are commonly used for initial stock solutions. For aqueous solutions, mixtures of water with ethanol or methanol can be effective, as water can help swell plant-derived materials and increase the contact surface for extraction.[3] It is crucial to minimize the amount of organic solvent in final experimental dilutions to avoid solvent-induced artifacts.

Q3: How should I store my this compound stock solutions to ensure stability?

A3: To maximize stability, stock solutions of this compound should be stored in a dark, cool environment.[1] It is recommended to store solutions at -20°C or -80°C in airtight, light-protecting containers. For nutraceutical mixtures containing phenolic compounds, storage in a dark, daylight-impermeable package at room temperature has been recommended to prolong shelf life.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Aliquoting the stock solution into smaller, single-use vials is a good practice.

Q4: Can the pH of my experimental buffer affect the stability of this compound?

A4: Yes, pH is a critical factor in the stability of flavonoids.[2] Generally, flavonoids are more stable in acidic conditions and tend to degrade in neutral to alkaline solutions. For instance, some anthocyanins show increased degradation with increasing pH.[2] It is advisable to conduct pilot stability studies at the intended experimental pH to determine the compound's stability under your specific conditions.

Q5: Are there any known degradation products of this compound I should be aware of?

A5: In vivo studies in rats have shown that this compound is metabolized into several products. The primary metabolite is alpinetin, which is formed through demethylation.[4][5] Other metabolic transformations include sulfation and deglycosylation.[4][5] While these are metabolic products, similar chemical transformations could potentially occur in solution under certain conditions, leading to the formation of these or other related degradation products.

Troubleshooting Guides

Problem: I am observing a rapid loss of my this compound in solution during my experiments.

Potential Cause Troubleshooting Step
Photodegradation Protect your solutions from light at all times by using amber-colored vials or wrapping containers in aluminum foil. Conduct experiments under dim lighting conditions if possible.[1]
Thermal Degradation Maintain solutions at a low temperature. Prepare solutions on ice and store them at 4°C for short-term use or frozen for long-term storage. Avoid exposing solutions to high temperatures.[1]
Oxidation Degas your solvents and buffers to remove dissolved oxygen. Consider adding an antioxidant to your solution, but first, verify its compatibility with your experimental setup.
Unfavorable pH Check the pH of your solution. If it is neutral or alkaline, consider if your experiment can be performed at a lower pH where flavonoids are generally more stable.[2]
Solvent Effects Ensure the solvent is of high purity and appropriate for your experiment. Impurities in the solvent could catalyze degradation.

Problem: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

Potential Cause Troubleshooting Step
Formation of Degradation Products This could indicate the degradation of this compound. Analyze the mass of the new peaks by mass spectrometry to see if they correspond to known metabolites like alpinetin or other potential degradation products.[4][5]
Contamination Ensure all glassware and equipment are thoroughly clean. Run a blank solvent injection to rule out contamination from the analytical system.
Impurity in the Standard Check the certificate of analysis for your this compound standard to identify any known impurities.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a general method to assess the stability of this compound under specific experimental conditions (e.g., pH, temperature, light exposure).

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, ethanol)

  • Experimental buffer at the desired pH

  • HPLC or UHPLC-MS system

  • Incubator or water bath

  • Light-protective and clear vials

Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable high-purity organic solvent to create a concentrated stock solution.

  • Prepare Test Solutions: Dilute the stock solution with your experimental buffer to the final desired concentration. Prepare separate aliquots for each condition to be tested.

  • Establish Time Zero (T=0): Immediately after preparation, analyze an aliquot of the test solution using a validated HPLC or UHPLC-MS method to determine the initial concentration of this compound.

  • Incubate Under Test Conditions:

    • Temperature Stability: Store aliquots at different temperatures (e.g., 4°C, room temperature, 37°C).

    • Light Stability: Expose aliquots to light (e.g., ambient lab light, direct sunlight) and keep control samples in the dark.

    • pH Stability: Prepare solutions in buffers of different pH values.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each condition and analyze it using the same analytical method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_incubation Incubation Conditions cluster_result Result prep_stock Prepare Stock Solution (this compound in DMSO) prep_test Prepare Test Solutions (Dilute in Experimental Buffer) prep_stock->prep_test t0_analysis T=0 Analysis (HPLC/UHPLC-MS) prep_test->t0_analysis temp Temperature (4°C, RT, 37°C) prep_test->temp light Light (Light vs. Dark) prep_test->light ph pH (Different Buffers) prep_test->ph timepoint_analysis Time-Point Analysis (e.g., 1, 2, 4, 8, 24h) data_analysis Data Analysis (% Remaining vs. Time) timepoint_analysis->data_analysis temp->timepoint_analysis light->timepoint_analysis ph->timepoint_analysis degradation_pathway cluster_degradation Potential Degradation Pathways parent This compound demethylation Alpinetin parent->demethylation Demethylation sulfation Sulfated Conjugate parent->sulfation Sulfation deglycosylation Aglycone (if starting from a glycoside) parent->deglycosylation Deglycosylation

References

troubleshooting inconsistent results in 5-MethoxyPinocembroside experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 5-MethoxyPinocembroside. Due to the limited specific data on this compound, much of the guidance provided is based on studies of its parent compound, pinocembrin, and the related glycoside, pinocembroside. This information should serve as a valuable starting point for troubleshooting your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a flavonoid, a class of natural compounds known for a variety of biological activities.[1] While specific research on this compound is limited, its parent compound, pinocembrin, has demonstrated neuroprotective, anti-inflammatory, and antioxidant properties in preclinical studies.[1][2] These effects are being investigated for potential therapeutic applications in conditions like ischemic stroke.[2][3]

Q2: How should I dissolve this compound for in vitro experiments?

Like many flavonoids, this compound is expected to have low solubility in aqueous solutions. The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO).[4][5][6] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[4][6] For cell culture experiments, it is crucial to keep the final concentration of DMSO low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the known signaling pathways affected by related compounds like pinocembrin?

Studies on pinocembrin have identified several key signaling pathways involved in its mechanism of action. These include:

  • NF-κB Signaling Pathway: Pinocembrin has been shown to inhibit the transcription of NF-κB, a key regulator of inflammation.[2][7]

  • MAPK Signaling Pathway: Pinocembrin can modulate the MAPK signaling cascade, which is involved in cellular processes like proliferation, differentiation, and apoptosis.[2][7][8]

  • PI3K/Akt Signaling Pathway: This pathway, crucial for cell survival and proliferation, is also influenced by pinocembrin.[7][8][9]

Troubleshooting Guide

Inconsistent Bioactivity or Lack of Expected Effects

Problem: I am not observing the expected biological effects of this compound in my cell-based assays, or the results are highly variable.

Potential Cause Troubleshooting Steps
Poor Solubility/Precipitation 1. Visually inspect your stock solution and final dilutions for any signs of precipitation. 2. Prepare fresh stock solutions in DMSO. 3. When diluting the stock solution in aqueous media, add it dropwise while vortexing to prevent precipitation. 4. Consider a gentle warming of the solution (e.g., to 37°C) to aid dissolution, but be mindful of potential degradation.
Compound Degradation 1. Protect stock solutions from light by storing them in amber vials. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Store stock solutions at -20°C or -80°C for long-term stability. 4. Prepare fresh working solutions for each experiment.
Inappropriate Concentration Range 1. Perform a dose-response study to determine the optimal concentration range for your specific cell type and endpoint. Flavonoids can exhibit biphasic effects, where low and high concentrations may have opposing activities. 2. Based on studies with pinocembrin, in vitro concentrations can range from the low micromolar (e.g., 10 µM) to higher concentrations depending on the experimental system.[2]
Cell Line Specific Effects 1. The response to this compound may be cell-type dependent. 2. If possible, test the compound in a different, relevant cell line to see if the effect is reproducible.
DMSO Toxicity 1. Ensure the final concentration of DMSO in your culture medium is below the toxic threshold for your cells (typically <0.1%). 2. Run a vehicle control (medium with the same concentration of DMSO as your treatment group) to account for any solvent effects.
High Background or Off-Target Effects

Problem: I am observing high background noise or unexpected off-target effects in my experiments.

Potential Cause Troubleshooting Steps
Compound Purity 1. Whenever possible, obtain a certificate of analysis (CoA) for your this compound to confirm its purity. 2. If purity is a concern, consider purification methods such as HPLC.
Interaction with Assay Components 1. Some flavonoids can interfere with certain assay reagents (e.g., fluorescent dyes, enzymes). 2. Run appropriate controls, such as the compound alone with the assay reagents in a cell-free system, to check for direct interference.
Pro-oxidant Activity at High Concentrations 1. At higher concentrations, flavonoids can act as pro-oxidants, leading to non-specific cellular stress and toxicity.[2] 2. If you suspect this, lower the concentration of this compound and measure markers of oxidative stress.

Experimental Protocols (Based on Pinocembrin Studies)

Note: These are generalized protocols based on experiments with the related compound pinocembrin and should be optimized for your specific experimental conditions.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your this compound stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of your target proteins (e.g., p-NF-κB, NF-κB, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary (Based on Pinocembrin and Pinocembroside)

Note: The following data is for related compounds and should be used as a reference for designing experiments with this compound.

CompoundAssayOrganism/Cell LineConcentration/DoseObserved EffectReference
PinocembrinIn vitro antifungalPenicillium italicumMIC: 200 mg/LInhibition of mycelial growth[10]
PinocembrinIn vitro antifungalPenicillium italicumMFC: 800 mg/LFungicidal activity[10]
PinocembrinIn vitro neuroprotectionSH-Sy5y cells10 µMInhibition of RAGE and downstream signaling[2]
PinocembrinIn vivo neuroprotectionAβ25-35-treated mice20 and 40 mg/kg/day (oral)Improved cognitive function and decreased neurodegeneration[11]

Visualizations

Inferred Signaling Pathways of this compound

The following diagram illustrates the potential signaling pathways that this compound might modulate, based on the known effects of its parent compound, pinocembrin.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5MP This compound Receptor Receptor 5MP->Receptor Inhibition/Modulation PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK IKK IKK Receptor->IKK Inhibition Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MAPK->Cell_Survival IκB IκB IKK->IκB Phosphorylation & Degradation NFκB_complex NF-κB/IκB IκB->NFκB_complex NFκB NF-κB NFκB_complex->NFκB Translocation Gene_Expression Inflammatory Gene Expression NFκB->Gene_Expression

Caption: Inferred signaling pathways modulated by this compound.

General Experimental Workflow

This diagram outlines a general workflow for investigating the bioactivity of this compound.

G Start Start: Hypothesis Formulation Stock_Prep Prepare this compound Stock Solution (in DMSO) Start->Stock_Prep Dose_Response Dose-Response Study (e.g., MTT Assay) Stock_Prep->Dose_Response Determine_Concentration Determine Optimal Non-toxic Concentration Range Dose_Response->Determine_Concentration Bioactivity_Assay Perform Specific Bioactivity Assays (e.g., ELISA, qPCR) Determine_Concentration->Bioactivity_Assay Proceed with optimal range Mechanism_Study Mechanism of Action Study (e.g., Western Blot for Signaling Pathways) Bioactivity_Assay->Mechanism_Study Data_Analysis Data Analysis and Interpretation Mechanism_Study->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Caption: A typical experimental workflow for this compound studies.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting inconsistent experimental results.

G Inconsistent_Results Inconsistent or No Effect Observed Check_Solubility Check for Precipitation in Stock/Working Solutions Inconsistent_Results->Check_Solubility Prepare_Fresh Prepare Fresh Solutions Check_Solubility->Prepare_Fresh Yes Check_Concentration Is the Concentration Range Appropriate? Check_Solubility->Check_Concentration No Prepare_Fresh->Inconsistent_Results Re-evaluate Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_Controls Are Vehicle Controls Included and Valid? Check_Concentration->Check_Controls Yes Dose_Response->Inconsistent_Results Re-evaluate Rerun_Controls Rerun Experiment with Proper Controls Check_Controls->Rerun_Controls No Consider_Other Consider Cell-Specific Effects or Assay Interference Check_Controls->Consider_Other Yes Rerun_Controls->Inconsistent_Results Re-evaluate

Caption: A logical approach to troubleshooting inconsistent results.

References

Technical Support Center: Enhancing the Stability of 5-MethoxyPinocembroside for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 5-MethoxyPinocembroside during long-term experimental studies.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and analysis of this compound.

Problem/Observation Potential Cause Recommended Solution & Action Steps
Loss of this compound potency in solution over a short period. Hydrolytic degradation: Exposure to acidic or alkaline conditions can catalyze the breakdown of the compound. Flavanones can be particularly labile under basic conditions.1. pH Control: Maintain the pH of the solution within a neutral range (pH 6-7.5) using appropriate buffer systems (e.g., phosphate buffer).2. Aqueous Solution Preparation: Prepare fresh aqueous solutions for each experiment whenever possible.3. Storage: If short-term storage of solutions is necessary, store at 2-8°C and protect from light. For longer-term storage, consider lyophilization.
Appearance of new peaks in HPLC chromatogram during stability studies. Degradation: this compound may be degrading into various products due to stress factors like pH, temperature, light, or oxidation.1. Peak Identification: Utilize LC-MS to identify the mass of the degradation products. Potential degradation products could include alpinetin (demethylation product) or products of ring cleavage.[1][2]2. Forced Degradation Analysis: Compare the unknown peaks with those generated during forced degradation studies (see Experimental Protocols) to identify the degradation pathway.3. Optimize Storage: Based on the identified degradation pathway, adjust storage conditions (e.g., use amber vials for light-sensitive degradation, purge with nitrogen for oxidative degradation).
Precipitation of this compound from aqueous solutions. Low aqueous solubility: this compound, like many flavonoids, has limited solubility in water, which can be exacerbated by changes in temperature or pH.1. Solubilization Techniques: Employ co-solvents (e.g., ethanol, DMSO) in minimal, non-interfering concentrations.2. Complexation: Form inclusion complexes with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to significantly enhance aqueous solubility and stability.[3][4][5] (See Experimental Protocols for preparation).3. pH Adjustment: Ensure the pH of the medium is optimal for solubility, avoiding extremes.
Discoloration of this compound solutions (e.g., yellowing). Oxidative degradation or photodecomposition: Exposure to oxygen and/or light can lead to the formation of colored degradation products.1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).2. Antioxidants: Consider the addition of antioxidants like ascorbic acid or BHT, ensuring they do not interfere with the experimental assay.3. Light Protection: Store all solutions and solid materials in amber-colored vials or wrapped in aluminum foil to protect from light.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound for long-term stability?

A1: For long-term stability of solid this compound, it is recommended to store the compound at -20°C or lower in a tightly sealed container, protected from light and moisture. The presence of a desiccant is also advisable to prevent hydration.

Q2: How does the methoxy group on this compound affect its stability compared to other flavonoids?

A2: The methoxy group at the 5-position can influence the electronic properties of the A-ring, potentially affecting its susceptibility to certain degradation reactions. Generally, methoxylated flavonoids can exhibit different stability profiles compared to their hydroxylated counterparts. For instance, methoxylation can protect against certain oxidative degradation pathways that target hydroxyl groups.[6] However, the methoxy group itself can be a target for demethylation under certain metabolic or chemical conditions.[7]

Q3: Can I use standard plastic labware for preparing and storing this compound solutions?

A3: It is advisable to use glass or polypropylene labware. Some flavonoids have been known to adsorb to certain types of plastic surfaces, which can lead to a decrease in the effective concentration of your solution. For long-term storage, glass vials with PTFE-lined caps are recommended.

Q4: What is the most common degradation pathway for this compound under experimental conditions?

A4: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related flavanones, the most probable degradation pathways include:

  • Hydrolysis: Especially under basic conditions, leading to the opening of the C-ring.

  • Oxidation: Targeting the B-ring and potentially leading to the formation of quinone-like structures or cleavage of the heterocyclic ring.[8][9]

  • Photodegradation: UV light can induce cleavage of the C-ring.[10][11][12][13]

  • Demethylation: The 5-methoxy group could be cleaved to form the corresponding 5-hydroxy derivative (pinocembroside).

Q5: How can I enhance the stability of this compound in my cell culture medium?

A5: To enhance stability in cell culture medium, you can prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it into the medium immediately before use. Alternatively, using a cyclodextrin inclusion complex of this compound can improve its solubility and stability in the aqueous environment of the cell culture medium.

Data Presentation

Table 1: Typical HPLC Parameters for Stability-Indicating Analysis of this compound
ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Detection Wavelength 290 nm
Column Temperature 25-30 °C
Injection Volume 10-20 µL
Table 2: Effect of Cyclodextrin Complexation on this compound Stability
FormulationStress Condition% Degradation (24h)
This compound in PBS (pH 7.4)40°C~15%
This compound-HP-β-CD Complex in PBS (pH 7.4)40°C< 5%
This compound in PBS (pH 7.4)UV Light Exposure~25%
This compound-HP-β-CD Complex in PBS (pH 7.4)UV Light Exposure< 10%

Note: These are representative data based on typical flavonoid stability enhancement with cyclodextrins. Actual values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photodegradation: Expose a solution of this compound to a UV light source (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Table 1). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol 2: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

Objective: To enhance the aqueous solubility and stability of this compound.

Methodology:

  • Molar Ratio Determination: A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.

  • Preparation:

    • Dissolve HP-β-CD in deionized water with gentle heating (e.g., 40-50°C) and stirring.

    • Separately, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the this compound solution to the aqueous HP-β-CD solution with continuous stirring.

    • Continue stirring the mixture at a constant temperature for several hours (e.g., 4-6 hours) to allow for complex formation.

  • Solvent Removal: If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Lyophilization: Freeze the resulting aqueous solution and lyophilize to obtain a dry powder of the inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

Experimental_Workflow_for_Stability_Testing cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare 5-MP Stock Solution acid Acid Hydrolysis stock->acid alkali Alkaline Hydrolysis stock->alkali oxidation Oxidation (H2O2) stock->oxidation thermal Thermal Stress stock->thermal photo Photostability stock->photo hplc HPLC-UV/DAD Analysis acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms compare Compare with Control lcms->compare pathway Identify Degradation Pathway compare->pathway

Caption: Experimental workflow for forced degradation studies of this compound.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Alkaline) cluster_oxidation Oxidation cluster_photolysis Photolysis (UV) cluster_demethylation Demethylation MP This compound chalcone Chalcone Intermediate MP->chalcone OH- quinone B-ring Quinone MP->quinone [O] cleavage C-ring Cleavage Products MP->cleavage hv pinocembrin Pinocembroside MP->pinocembrin H+ or Enzyme Cyclodextrin_Stabilization cluster_complex Inclusion Complex MP This compound (Hydrophobic) complex 5-MP-CD Complex (Increased Solubility & Stability) MP->complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->complex

References

Technical Support Center: Optimizing 5-Methoxypinocembroside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of 5-Methoxypinocembroside from plant material.

Troubleshooting Guide

This guide is designed to help you navigate and resolve common challenges during your extraction experiments.

Issue Potential Cause Recommended Solution
Low Yield of this compound Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound, a flavonoid glycoside.Flavonoid glycosides are generally more polar and extract well in alcohol-water mixtures. Conduct small-scale trials with varying concentrations of ethanol or methanol in water (e.g., 50%, 70%, 95%) to determine the most effective solvent system.
Suboptimal Extraction Temperature: High temperatures can enhance solubility but may also lead to the degradation of the compound.Experiment with a range of extraction temperatures, for instance from 40°C to 70°C, to find a balance that maximizes yield without causing degradation of the target molecule.[1]
Incorrect Particle Size of Plant Material: Large particles reduce the surface area for solvent interaction, while overly fine particles can lead to clumping and poor solvent penetration.Grind the dried plant material to a uniform, fine powder. A particle size of less than 0.5 mm is often optimal for efficient extraction.[2]
Inadequate Extraction Time: The duration of the extraction may not be sufficient to allow for complete diffusion of the compound into the solvent.Optimize the extraction time by collecting aliquots at different time points (e.g., 1, 2, 4, 6, 12, 24 hours) and analyzing the this compound concentration to determine the point of maximum yield.
Poor Reproducibility of Results Inhomogeneous Plant Material: Variations in the chemical composition of the plant material between batches can lead to inconsistent results.Ensure the plant material is thoroughly homogenized before each extraction. If possible, use a large, single batch of plant material for the entire study.
Fluctuations in Extraction Parameters: Minor variations in temperature, time, or solvent-to-solid ratio can impact extraction efficiency.Maintain strict control over all experimental parameters. Use calibrated equipment and document all settings for each experiment.
Solvent Evaporation: Loss of solvent during extraction can alter the solvent-to-solid ratio, affecting the final concentration and yield.Use sealed extraction vessels or a reflux condenser to prevent solvent loss, especially when heating.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound.Consider a multi-step extraction. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before extracting with a more polar solvent for the target flavonoid.
Inappropriate pH: The pH of the extraction solvent can influence the solubility of the target compound and impurities.Adjusting the pH of the solvent can improve selectivity. Flavonoids are often more stable and soluble in slightly acidic conditions. Experiment with pH values between 4 and 6.
Degradation of this compound Exposure to Light and Air: Flavonoids can be sensitive to light and oxidation, leading to degradation.Conduct extractions in amber glassware or protect the extraction vessel from light. Purging the extraction vessel with an inert gas like nitrogen can minimize oxidation.
Presence of Degrading Enzymes: Plant enzymes released during grinding can degrade the target compound.Blanching the plant material with steam or hot solvent before extraction can deactivate these enzymes.

Frequently Asked Questions (FAQs)

Q1: What are the known plant sources of this compound?

A1: While specific data for this compound is limited, it is a derivative of pinocembrin. Pinocembrin is commonly found in plants of the Alpinia genus, such as Alpinia zerumbet, and various species of Eucalyptus.[3][4] It is reasonable to investigate these sources for the presence of this compound.

Q2: What is the best extraction method for this compound?

A2: There is no single "best" method, as the optimal technique depends on the plant matrix, scale of extraction, and available equipment. Common and effective methods for flavonoid extraction include:

  • Soxhlet Extraction: A classic and exhaustive method, but can be lengthy and use large solvent volumes.

  • Maceration: A simple technique involving soaking the plant material in a solvent, often with agitation.

  • Ultrasonic-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls, increasing extraction efficiency and reducing time.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to rapid extraction.

For initial optimization, maceration or UAE are good starting points due to their simplicity and efficiency.

Q3: How can I optimize the solvent-to-solid ratio?

A3: The solvent-to-solid ratio is a critical parameter. A higher ratio can lead to better extraction efficiency but results in a more dilute extract, requiring more energy for solvent removal. A common starting point is a 1:10 or 1:20 ratio of plant material (g) to solvent (mL).[2] To optimize, you can perform extractions at different ratios (e.g., 1:10, 1:15, 1:20, 1:30) and analyze the yield to find the most efficient ratio.[5]

Q4: How do I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying specific flavonoids like this compound.[3][6] You will need a validated HPLC method, which includes:

  • A suitable column (e.g., C18).

  • An optimized mobile phase (often a mixture of acidified water and acetonitrile or methanol).

  • A detector (e.g., UV-Vis or Mass Spectrometry).

  • A pure standard of this compound for calibration.

Q5: What are the potential biological activities of this compound?

A5: While research on this compound is still emerging, its core structure, pinocembrin, has been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][7] It is plausible that this compound shares some of these properties. Pinocembrin has been shown to modulate signaling pathways such as the NF-κB and mTOR pathways.[8][9]

Experimental Protocols

Protocol 1: General Flavonoid Extraction for Optimization Studies
  • Preparation of Plant Material:

    • Dry the plant material (e.g., leaves of Alpinia zerumbet) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder (particle size <0.5 mm).[2]

    • Store the powdered material in an airtight, light-protected container.

  • Solvent Extraction (Maceration with Agitation):

    • Accurately weigh 1 gram of the powdered plant material into a conical flask.

    • Add 20 mL of the chosen extraction solvent (e.g., 70% ethanol in water). This represents a 1:20 solid-to-solvent ratio.[2]

    • Seal the flask and place it on an orbital shaker at a constant speed (e.g., 150 rpm).

    • Maintain a constant temperature (e.g., 50°C) using a water bath or temperature-controlled shaker.

    • Extract for a predetermined time (e.g., 6 hours).

  • Sample Recovery:

    • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with a small volume of the extraction solvent to ensure complete recovery of the extract.

    • Combine the filtrate and the washings.

  • Solvent Removal:

    • Evaporate the solvent from the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to prevent degradation of the flavonoids.

    • The resulting crude extract can be further dried in a vacuum oven.

  • Analysis:

    • Redissolve a known weight of the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis to determine the concentration of this compound.

Protocol 2: Quantification of this compound by HPLC
  • Preparation of Standards and Samples:

    • Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare the sample solution by dissolving a known amount of the plant extract in methanol to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile).

    • Gradient Program: A linear gradient from 10% B to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 290 nm for flavanones).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

    • Calculate the yield of this compound as milligrams per gram of dried plant material.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing cluster_analysis 4. Analysis plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Maceration, UAE) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract hplc_prep Sample Preparation for HPLC crude_extract->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis quantification Quantification hplc_analysis->quantification

Caption: General workflow for the extraction and analysis of this compound.

signaling_pathway cluster_nfkb NF-κB Pathway (Anti-inflammatory) cluster_mtor mTOR Pathway (Neuroprotection/Remyelination) pinocembrin_nfkb Pinocembrin (and potentially this compound) ikb_alpha Inhibition of IκBα phosphorylation pinocembrin_nfkb->ikb_alpha nfkb_activation Inhibition of NF-κB p65 activation ikb_alpha->nfkb_activation inflammatory_response Reduced Inflammatory Response nfkb_activation->inflammatory_response pinocembrin_mtor Pinocembrin (and potentially this compound) mtor_activation Activation of mTOR Signaling pinocembrin_mtor->mtor_activation opc_diff Promotion of Oligodendrocyte Precursor Cell (OPC) Differentiation mtor_activation->opc_diff remyelination Enhanced Remyelination opc_diff->remyelination

Caption: Potential signaling pathways modulated by pinocembrin and its derivatives.

References

Technical Support Center: 5-MethoxyPinocembroside Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 5-MethoxyPinocembroside in cell viability and cytotoxicity studies. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you minimize variability and ensure the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: My MTT assay results show high variability between replicate wells. What is the most likely cause?

A1: High variability in MTT assays can stem from several sources. The most common issues include inconsistent cell seeding, where different wells receive a different number of cells, and the "edge effect," where wells on the perimeter of the plate evaporate more quickly, concentrating media components and affecting cell growth. Additionally, incomplete solubilization of the formazan crystals can lead to inconsistent absorbance readings. Ensure you have a homogenous single-cell suspension before seeding and that the formazan is completely dissolved before reading the plate.[1]

Q2: I'm observing an increase in apparent cell viability at high concentrations of this compound. Is this a real proliferative effect?

A2: This is highly unlikely to be a real proliferative effect and is a critical artifact to be aware of. This compound is a flavonoid. Many flavonoids are potent antioxidants capable of directly reducing tetrazolium salts like MTT, MTS, and XTT to their colored formazan product in the absence of cells.[2][3] This chemical reaction is independent of cellular metabolic activity and leads to a false-positive signal, making it seem as though the cells are more viable or are proliferating.[4]

Q3: How can I confirm if this compound is interfering with my assay?

A3: To confirm interference, you must run a "no-cell" control. Prepare wells containing the same concentrations of this compound in culture medium as your experimental wells, but do not add any cells. Add the assay reagent (e.g., MTT, XTT) and incubate for the same period. If you observe a color change and a corresponding absorbance reading in these no-cell wells, it confirms that your compound is directly reducing the reagent.[2][5]

Q4: If MTT and other tetrazolium-based assays are unreliable for this compound, what are the recommended alternatives?

A4: For flavonoids and other antioxidant compounds, it is highly recommended to use assays that do not rely on metabolic reduction. The Sulforhodamine B (SRB) assay is an excellent alternative.[2] The SRB assay is a colorimetric assay based on the binding of the dye to cellular proteins, which provides a measure of total biomass. Another reliable method is the Trypan Blue exclusion assay, which directly assesses cell membrane integrity by counting stained (non-viable) and unstained (viable) cells.[3]

Q5: What is the "edge effect" and how can I minimize it?

A5: The "edge effect" refers to the phenomenon where the outer wells of a microplate are more susceptible to evaporation and temperature fluctuations than the inner wells.[1] This can cause increased concentration of media components, affecting cell growth and leading to inconsistent results. To minimize this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier.[1]

Troubleshooting Guide

High variability can obscure the true biological effects of this compound. Use the following guide to systematically identify and resolve potential issues in your experimental workflow.

Diagram: Troubleshooting Flowchart

G cluster_start cluster_problem cluster_cause cluster_solution start High Variability in Assay Results p1 Are no-cell controls showing high background? start->p1 p2 Are replicate wells inconsistent? start->p2 p3 Are results inconsistent between experiments? start->p3 c1 Cause: Compound Interference This compound is directly reducing the assay reagent. p1->c1 Yes c2 Cause: Technical Error - Inconsistent cell seeding - Pipetting errors - Incomplete formazan solubilization - Edge effects p2->c2 Yes c3 Cause: Biological/Reagent Variability - Cell passage number too high - Reagent degradation - Inconsistent incubation times p3->c3 Yes s1 Solution: - Switch to a non-reductive assay (e.g., SRB, Trypan Blue). - Subtract background from all readings. c1->s1 s2 Solution: - Mix cell suspension thoroughly before seeding. - Use calibrated pipettes; practice consistent technique. - Ensure complete dissolution of crystals. - Avoid using outer wells of the plate. c2->s2 s3 Solution: - Use cells within a consistent, low passage range. - Aliquot and store reagents properly. - Use a calibrated timer and incubator. c3->s3

Caption: A flowchart to diagnose sources of assay variability.

Table: Common Issues and Solutions
Problem Potential Cause Recommended Solution
High background in "no-cell" control wells Compound Interference: this compound, a flavonoid, is directly reducing the tetrazolium dye (e.g., MTT).[2][3]Primary: Switch to a non-tetrazolium-based assay like the Sulforhodamine B (SRB) assay.[2]Secondary: If continuing with MTT, subtract the average absorbance of the "no-cell" control from all experimental wells.
Inconsistent readings across replicate wells Uneven Cell Seeding: Cell suspension was not homogenous, leading to different cell numbers per well.[1]Ensure a single-cell suspension is achieved and gently mix the suspension before each aspiration.
Incomplete Solubilization: Formazan crystals (in MTT assay) are not fully dissolved in the solvent.[6]After adding the solubilization agent (e.g., DMSO), place the plate on a shaker for at least 10 minutes or pipette up and down vigorously to ensure complete dissolution.
Edge Effect: Outer wells of the plate are subject to evaporation, altering cell growth conditions.[1]Do not use the outer 36 wells for samples. Fill them with sterile PBS or water to create a humidity barrier.
Absorbance readings are too low Insufficient Cell Number: The number of cells seeded is too low for the assay's linear range.Optimize cell seeding density by performing a titration curve to find the linear range of cell number vs. absorbance.
Incorrect Wavelength: The plate reader is set to the wrong wavelength for the specific formazan product.Check the manufacturer's protocol for the correct absorbance wavelength (e.g., ~570 nm for MTT).[7]
Results show >100% viability compared to control Compound Interference: As noted above, this is a common artifact with antioxidant compounds like flavonoids.[4][8]This strongly indicates chemical interference. A different assay method (e.g., SRB) is required for accurate results.
Hormesis: At very low concentrations, some compounds can stimulate cell proliferation before becoming toxic at higher doses.While possible, this should be confirmed with a secondary assay that is not prone to chemical interference (e.g., direct cell counting).

Experimental Protocols

To ensure consistency, follow these detailed protocols. Given the interference issues, the SRB assay is the recommended primary method.

Diagram: General Cell Viability Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis n1 1. Prepare single-cell suspension n2 2. Seed cells in 96-well plate n1->n2 n3 3. Incubate 24h for cell adherence n2->n3 n5 5. Treat cells with compound (include vehicle & no-cell controls) n3->n5 n4 4. Prepare serial dilutions of this compound n4->n5 n6 6. Incubate for desired duration (e.g., 24-72h) n5->n6 n7 7. Perform chosen viability assay (e.g., SRB, MTT) n6->n7 n8 8. Read absorbance on plate reader n7->n8 n9 9. Subtract background, normalize to vehicle control n8->n9 n10 10. Plot dose-response curve and calculate IC50 n9->n10 G cluster_pathway Cellular Signaling cluster_outcome Cellular Outcome compound This compound ROS Reactive Oxygen Species (ROS) compound->ROS Modulates MAPK MAPK Pathway (e.g., ERK, JNK) ROS->MAPK PI3K PI3K/Akt Pathway ROS->PI3K CyclinD1 Cyclin D1 MAPK->CyclinD1 Bax Bax (Pro-apoptotic) MAPK->Bax Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Proliferation Proliferation ↓ CyclinD1->Proliferation Bcl2->Bax Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis ↑ Caspase3->Apoptosis

References

Technical Support Center: 5-MethoxyPinocembroside Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-MethoxyPinocembroside (5-MP) in animal models. The information addresses common challenges and provides detailed protocols to help overcome limitations encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-MP)?

A1: this compound is a naturally occurring flavonoid that has been isolated from plants such as Penthorum chinense Pursh.[1] It is investigated for various pharmacological effects, including activity against hepatic steatosis.[2] Structurally, it is a methoxylated derivative of the flavonoid pinocembrin.

Q2: What are the primary limitations observed in animal studies with this compound?

A2: The most significant limitation is its poor oral bioavailability. This is attributed to low aqueous solubility and extensive first-pass metabolism, where the compound is rapidly converted into metabolites before it can reach systemic circulation in its original form. This challenge is common for many flavonoids and can lead to low or undetectable plasma concentrations of the parent compound, complicating the interpretation of in vivo efficacy studies.[3][4]

Q3: What is the major metabolite of 5-MP observed in rats?

A3: In rats, 5-MP is extensively metabolized, with the aglycone alpinetin (ALP) identified as the predominant metabolite found in plasma after oral administration. Studies have characterized a total of 20 different metabolites formed through processes like demethylation, sulfation, and deglycosylation.

Troubleshooting Guide

Issue 1: Undetectable or very low plasma concentrations of this compound after oral administration.

  • Cause: This is an expected outcome due to the compound's rapid and extensive first-pass metabolism. After oral administration in rats, 5-MP is quickly converted to its major metabolite, alpinetin, and other metabolites. The parent compound itself may not reach measurable levels in the bloodstream.

  • Solution:

    • Shift Analytical Focus: Instead of targeting the parent 5-MP, develop and validate an analytical method, such as UHPLC-MS, to quantify the primary active metabolite, alpinetin, in your biological samples.

    • Assess Metabolite Pharmacokinetics: Characterize the pharmacokinetic profile of alpinetin as the primary marker of 5-MP exposure. Key parameters to measure include Cmax, Tmax, and AUC.

    • Consider IV Administration: To characterize the properties of the parent compound, a pilot study using intravenous (IV) administration can determine its intrinsic pharmacokinetic parameters without the confounding factor of first-pass metabolism.

Issue 2: High variability in animal responses and inconsistent efficacy results.

  • Cause: This variability often stems from inconsistent drug exposure due to poor formulation and low bioavailability. The low aqueous solubility of 5-MP makes it difficult to prepare a homogenous and stable dosing solution, leading to inaccurate dosing.[4][5]

  • Solution:

    • Optimize the Vehicle: Do not administer 5-MP in a simple aqueous solution. Use a vehicle designed for poorly soluble or hydrophobic compounds. See the "Data Presentation" section below for a table of potential vehicle formulations.[5][6][7]

    • Ensure Formulation Stability: Always ensure the compound is fully dissolved or homogenously suspended in the vehicle immediately before administration to each animal. Vortex or sonicate the formulation as needed.

    • Refine Administration Technique: Use precise oral gavage techniques to ensure the full dose is delivered to the stomach. Refer to the detailed protocol in the "Experimental Protocols" section.[8][9]

Issue 3: Difficulty dissolving this compound for in vivo administration.

  • Cause: 5-MP is a hydrophobic molecule with low aqueous solubility.[1][10] Standard aqueous vehicles like saline or water are not suitable.

  • Solution:

    • Use a Co-solvent System: A common approach is to first dissolve 5-MP in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with an aqueous vehicle such as saline, PBS, or a solution containing polyethylene glycol (PEG) or carboxymethylcellulose (CMC).[5][7]

    • Prepare a Suspension or Emulsion: For higher doses, formulating 5-MP as a suspension in a vehicle like 0.5% CMC or using oil-based vehicles (e.g., corn oil) can be effective.[5][7] Lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can also significantly enhance solubility and absorption.

    • Check for Precipitation: After preparing the final formulation, visually inspect it for any precipitation. The final concentration of the initial solvent (e.g., DMSO) should be kept to a minimum (typically <5-10%) to avoid toxicity.[5][7]

Data Presentation

Table 1: Pharmacokinetic Parameters of Alpinetin (Major Metabolite) in Rats After a Single Oral Dose of this compound (25 mg/kg) Data sourced from a study by Jiang et al.

ParameterValue (Mean ± SD)UnitDescription
Cmax 70.7 ± 44.4ng/mLMaximum observed plasma concentration of alpinetin.
Tmax 0.4 ± 0.5hTime to reach the maximum plasma concentration.
AUC(0-t) 266.7 ± 146.2µg/L·hArea under the plasma concentration-time curve.

Table 2: Example Vehicle Formulations for Oral Administration of Poorly Soluble Flavonoids

Vehicle CompositionPreparation NotesSuitabilityReference(s)
5-10% DMSO in 0.9% Saline Dissolve compound in DMSO first, then slowly add saline while vortexing.Suitable for low-dose, single-administration studies. Check for precipitation.[5][7]
0.5% Carboxymethylcellulose (CMC) in Water Compound is suspended, not dissolved. Requires continuous mixing before dosing.Good for delivering higher doses as a suspension.[5]
40% Polyethylene Glycol 400 (PEG-400) in Water Gently heat and sonicate to aid dissolution.Can improve solubility for many hydrophobic compounds.[5][6]
Corn Oil / Sesame Oil Dissolve compound directly in oil. May require gentle warming.Suitable for highly lipophilic compounds. Not for IV use.[7]

Experimental Protocols

Protocol 1: Preparation and Oral Gavage Administration of 5-MP in Rodents

  • Dose Calculation: Weigh each animal to calculate the precise volume of the dosing formulation required. A typical oral gavage volume is 5-10 mL/kg for mice and rats.[11] Do not exceed 20 mL/kg.[8]

  • Vehicle Preparation (Example: 10% DMSO, 40% PEG-400, 50% Saline):

    • Weigh the required amount of 5-MP powder.

    • Dissolve the 5-MP in DMSO by vortexing or brief sonication.

    • Add the PEG-400 and mix thoroughly.

    • Slowly add the 0.9% saline to the mixture while continuously vortexing to prevent precipitation.

    • Visually inspect the final solution to ensure it is clear and free of particulates.

  • Animal Restraint:

    • Restrain the mouse or rat firmly but gently, ensuring the head and body are aligned to create a straight path to the esophagus.[12]

  • Gavage Needle Measurement:

    • Select an appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[11]

    • Measure the needle externally from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[8][13]

  • Administration:

    • Ensure the dosing formulation is well-mixed immediately before drawing it into the syringe.

    • Insert the gavage needle into the side of the mouth (diastema) and gently advance it over the tongue towards the esophagus. The animal should swallow as the tube passes. Do not force the needle. [11][12]

    • Once the needle is inserted to the pre-measured depth, slowly dispense the liquid over 2-5 seconds.[9]

    • Withdraw the needle slowly along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress (e.g., fluid from the nose), which could indicate accidental administration into the trachea.[9][11]

Protocol 2: Outline for Analysis of 5-MP Metabolites in Plasma

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • Add a volume of ice-cold acetonitrile (typically 3x the plasma volume) containing an internal standard to precipitate plasma proteins.

    • Vortex vigorously and centrifuge at high speed to pellet the precipitated protein.

  • Analysis by UHPLC-MS:

    • Transfer the supernatant to an autosampler vial.

    • Inject the sample into an Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) system.

    • Use a suitable chromatographic column (e.g., C18) and mobile phase gradient to achieve separation of the metabolite (alpinetin) from other endogenous components.

    • Detect and quantify the metabolite using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

Mandatory Visualization

Diagram 1: Overcoming the Bioavailability Challenge of this compound

cluster_oral Oral Administration cluster_gut Gastrointestinal Tract & Liver (First-Pass Metabolism) cluster_systemic Systemic Circulation OralDose Oral Dose of This compound Metabolism Extensive Metabolism (Demethylation, etc.) OralDose->Metabolism Absorption Parent Parent 5-MP (Very Low / Undetectable) Metabolism->Parent Leads to Metabolite Alpinetin (Metabolite) (Detectable Levels) Metabolism->Metabolite Primarily Forms

Caption: Workflow of 5-MP's low oral bioavailability due to extensive first-pass metabolism.

Diagram 2: Postulated Anti-Inflammatory Signaling Pathways Modulated by this compound

cluster_pathways Inhibition of Pro-Inflammatory Pathways MP This compound (and its metabolites) PI3K PI3K MP->PI3K Inhibits IKK IKK MP->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Inflammation Inflammatory Gene Expression (TNF-α, IL-1β, iNOS, COX-2) mTOR->Inflammation Promotes IkB IκBα IKK->IkB Phosphorylates & Inactivates NFkB NF-κB IkB->NFkB Releases NFkB->Inflammation Promotes

Caption: Postulated inhibition of PI3K/Akt/mTOR and NF-κB pathways by 5-MP.

References

Technical Support Center: Method Validation for 5-MethoxyPinocembroside Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-MethoxyPinocembroside. The information is designed to address specific issues that may be encountered during the experimental analysis of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using HPLC and LC-MS.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary Silanol Interactions: Residual silanol groups on the C18 column interacting with the analyte.[1] - Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and silanol groups.[1] - Column Overload: Injecting too high a concentration of the analyte. - Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.- Use an end-capped C18 column or a column with a base-deactivated stationary phase. - Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanol groups. For flavonoids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often effective. - Reduce the injection volume or dilute the sample. - Dissolve the sample in the initial mobile phase composition.
Poor Resolution/Overlapping Peaks - Inadequate Mobile Phase Composition: The solvent gradient may not be optimal for separating this compound from other components. - Column Degradation: Loss of stationary phase or contamination of the column.- Optimize the gradient profile, for instance, by using a shallower gradient. - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Flush the column with a strong solvent or replace it if necessary.
Inconsistent Retention Times - Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times. - Mobile Phase Preparation: Inconsistent preparation of the mobile phase from day to day. - Pump Issues: Air bubbles or faulty check valves in the HPLC pump.- Use a column oven to maintain a constant temperature. - Ensure accurate and consistent preparation of the mobile phase. Degas the mobile phase before use. - Purge the pump to remove air bubbles. If the problem persists, service the pump's check valves.
Ghost Peaks - Contamination: Impurities in the mobile phase, sample, or from the injector. - Carryover: Residual sample from a previous injection.- Use high-purity solvents and freshly prepared mobile phase. - Run a blank gradient to identify the source of contamination. - Implement a needle wash step in the autosampler method.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Poor Ionization/Low Signal Intensity - Inappropriate Ionization Mode: Using positive ion mode when negative ion mode is more sensitive for the analyte, or vice-versa. - Suboptimal Source Parameters: Incorrect settings for capillary voltage, gas flow, or temperature. - Ion Suppression: Co-eluting matrix components interfering with the ionization of the analyte.- Analyze this compound in both positive and negative ion modes to determine the optimal polarity. Flavonoids often ionize well in negative mode. - Optimize the ESI source parameters by infusing a standard solution of the analyte. - Improve sample preparation to remove interfering matrix components (e.g., using solid-phase extraction). - Adjust the chromatography to separate the analyte from the suppressing components.
In-source Fragmentation or Adduct Formation - High Source Temperature or Voltages: Can cause the analyte to fragment before mass analysis. - Presence of Salts: Sodium or potassium adducts can be formed, complicating the mass spectrum.- Reduce the fragmentor/cone voltage and source temperature. - Use volatile mobile phase additives like ammonium formate or acetate instead of non-volatile salts.
Mass Inaccuracy - Instrument Not Calibrated: The mass spectrometer requires regular calibration.- Calibrate the mass spectrometer using the manufacturer's recommended calibration solution.
Contamination - Carryover from Previous Injections: Highly abundant compounds from a previous run can contaminate subsequent analyses. - Contaminated Solvents or Vials: Impurities in the mobile phase or from sample vials.- Implement a thorough wash step between injections. - Use high-purity, LC-MS grade solvents and certified vials.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A1: A good starting point for the HPLC analysis of this compound would be a reversed-phase method. Based on methods for similar flavonoids, you could use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a gradient elution. A typical mobile phase would consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A starting gradient could be 10-90% B over 30 minutes with a flow rate of 1 mL/min. Detection is typically performed using a UV detector at the wavelength of maximum absorbance for this compound.

Q2: How do I determine the optimal UV detection wavelength for this compound?

A2: To determine the optimal UV detection wavelength, you should run a UV-Vis spectrum of a standard solution of this compound in the mobile phase solvent. Flavonoids typically have two major absorption bands. For pinocembrin, a related compound, the maximum absorption is observed around 290 nm. It is recommended to scan from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax) for your specific compound and conditions.

Q3: What are the key parameters to evaluate during method validation for a this compound analytical technique?

A3: According to ICH guidelines, the key parameters for method validation include:

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: My this compound standard seems to be degrading in solution. How can I improve its stability?

A4: Flavonoids can be susceptible to degradation, especially in solution. To improve stability:

  • Prepare fresh stock and working standard solutions daily.

  • Store solutions in a refrigerator or freezer when not in use.

  • Protect solutions from light by using amber vials or covering them with aluminum foil.

  • Consider the pH of the solvent, as some flavonoids are more stable at a particular pH.

Q5: Can I use a UV-Vis spectrophotometer for the quantification of this compound?

A5: Yes, UV-Vis spectrophotometry can be used for the quantification of this compound, especially in simpler sample matrices where there are no interfering substances that absorb at the same wavelength. You would need to develop a calibration curve using standards of known concentration and measure the absorbance of your samples at the λmax. However, for complex matrices like plant extracts or biological fluids, HPLC or LC-MS is recommended for better specificity and to avoid interference from other compounds.

Quantitative Data Summary

The following table summarizes typical method validation parameters for the analysis of flavonoids structurally related to this compound, such as pinocembrin and other methoxyflavones. These values can serve as a reference for what to expect during the validation of a method for this compound.

ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 100 µg/mL1 - 400 ng/mL
Correlation Coefficient (r²) > 0.999> 0.99
Accuracy (% Recovery) 98 - 102%98.18 - 100.54%
Precision (RSD%) < 2%< 5.25%
Limit of Detection (LOD) ~0.1 µg/mL~0.3 ng/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~1 ng/mL

Note: The values presented are indicative and may vary depending on the specific instrumentation, column, and experimental conditions.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound

This protocol is a general guideline and may require optimization.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (analytical grade).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B in 30 minutes, then hold at 90% B for 5 minutes, and return to 10% B for 5 minutes to re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: To be determined by UV-Vis scan (expecting around 290 nm).

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to cover the expected concentration range of the samples.

  • Sample Preparation:

    • The sample preparation will depend on the matrix. For plant extracts, a solid-liquid extraction followed by filtration through a 0.45 µm syringe filter is common. For biological fluids, protein precipitation or solid-phase extraction may be necessary.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Method Validation Procedure
  • Specificity: Inject a blank sample (matrix without the analyte) and a sample spiked with this compound to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare and inject at least five concentrations of the analyte. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²) of the linear regression.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels (low, medium, and high). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on two different days with different analysts or equipment if possible. Calculate the relative standard deviation (RSD) for the results.

  • LOD and LOQ: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) and observe the effect on the results.

Visualizations

MethodValidationWorkflow cluster_validation_params Validation Parameters start Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation Assessment method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation data_analysis Analyze & Document Results execute_validation->data_analysis params Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness execute_validation->params validation_report Prepare Validation Report data_analysis->validation_report method_implementation Implement Validated Method validation_report->method_implementation params->data_analysis

Caption: A logical workflow for analytical method validation.

HPLCLCMSAnalysisWorkflow cluster_detection Detectors sample_prep Sample Preparation (Extraction, Filtration) hplc_system HPLC System sample_prep->hplc_system lc_separation LC Separation (C18 Column) hplc_system->lc_separation detection Detection lc_separation->detection uv_detector UV-Vis Detector detection->uv_detector UV Data ms_detector Mass Spectrometer detection->ms_detector MS Data data_acquisition Data Acquisition & Processing quantification Quantification & Reporting data_acquisition->quantification uv_detector->data_acquisition ms_detector->data_acquisition

Caption: A typical workflow for HPLC/LC-MS analysis.

References

selecting appropriate controls for 5-MethoxyPinocembroside experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-MethoxyPinocembroside. The information is designed to help you select appropriate controls and design robust experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound is a flavonoid compound that has been isolated from plants such as Penthorum chinense Pursh and Moringa oleifera.[1][2] Like other flavonoids, it is being investigated for a variety of biological activities. The precise mechanism of action for this compound is not yet fully elucidated. However, based on studies of similar flavonoids, it may exert its effects by modulating key cellular signaling pathways, potentially through the inhibition of protein kinases. Flavonoids have been shown to target pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[3][4][5]

Q2: What are the essential controls to include in any experiment with this compound?

To ensure the validity of your experimental results, the following controls are essential:

  • Vehicle Control: This is the most critical control. It consists of the solvent used to dissolve the this compound (e.g., DMSO, ethanol) at the same final concentration used in the experimental treatments. This control accounts for any effects of the solvent on the cells or assay system.

  • Untreated Control (Negative Control): This sample consists of cells or the assay system in their basal state, without any treatment. It provides a baseline for comparison.

  • Positive Control: This will depend on the specific biological effect you are measuring. For example, if you are assessing anti-inflammatory effects, a known anti-inflammatory compound would be a suitable positive control. If you are studying kinase inhibition, a known inhibitor of the target kinase should be used.

Q3: How do I choose an appropriate vehicle and concentration for my experiments?

The choice of vehicle depends on the solubility of this compound. Dimethyl sulfoxide (DMSO) is a common solvent for flavonoids. It is crucial to determine the final concentration of the vehicle that is non-toxic to your cells. A vehicle toxicity test should be performed by treating cells with a range of vehicle concentrations and assessing cell viability. The final vehicle concentration in your experiments should be well below the toxic threshold.

Q4: What is the difference between this compound and its parent compound, Pinocembrin?

This compound is a methoxylated derivative of Pinocembrin. Pinocembrin (5,7-dihydroxyflavanone) is a flavonoid with a range of reported biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[6][7] The addition of a methoxy group can alter the compound's physicochemical properties, such as its lipophilicity and ability to interact with cellular targets, which may lead to differences in biological activity. When studying this compound, it can be informative to include Pinocembrin as a comparator compound to understand the role of the methoxy group.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal or unexpected effects in the vehicle control. The vehicle (e.g., DMSO) concentration may be too high and causing cellular stress or interfering with the assay.Perform a vehicle toxicity curve to determine the maximum non-toxic concentration. Ensure the final vehicle concentration is consistent across all wells.
Inconsistent or non-reproducible results. 1. Variability in cell culture conditions. 2. Inconsistent compound concentration. 3. Assay variability.1. Standardize cell seeding density, passage number, and growth conditions. 2. Prepare fresh stock solutions of this compound and ensure accurate dilution. 3. Include appropriate positive and negative controls on every plate to monitor assay performance.
No observable effect of this compound. 1. The concentration range tested is too low. 2. The incubation time is too short. 3. The compound may not be active in the chosen assay system.1. Perform a dose-response experiment with a wider range of concentrations. 2. Conduct a time-course experiment to determine the optimal incubation period. 3. Consider testing the compound in different cell lines or assay formats. Verify the compound's activity with a simple, direct assay if possible.
Observed effects may be due to off-target activity. Flavonoids can have multiple cellular targets.1. Include a structurally related but inactive compound as a negative control. 2. Use specific inhibitors of suspected off-target pathways to see if the observed effect is blocked. 3. Consider computational docking studies to predict potential off-targets.[3][8]

Experimental Protocols & Data Presentation

General Experimental Workflow for In Vitro Studies

The following diagram outlines a general workflow for investigating the cellular effects of this compound.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound stock solution in appropriate vehicle (e.g., DMSO) C Treat cells with a range of This compound concentrations A->C B Culture and seed cells at optimal density B->C E Perform specific cellular or biochemical assay (e.g., viability, kinase activity) C->E D Include Vehicle Control, Untreated Control, and Positive Control D->E F Measure and record data E->F G Normalize data to controls and perform statistical analysis F->G

A general workflow for in vitro experiments.
Hypothetical Signaling Pathway: PI3K/AKT/mTOR

Based on the known targets of other flavonoids, this compound could potentially inhibit the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates this hypothetical mechanism.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K Inhibition

Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

To investigate this, you would measure the phosphorylation status of key proteins in this pathway (e.g., p-AKT, p-mTOR) in the presence and absence of this compound.

Controls for Investigating PI3K/AKT/mTOR Pathway Inhibition:

Control TypeExamplePurpose
Vehicle Control DMSOTo account for any effects of the solvent.
Negative Control Untreated cellsTo establish a baseline of pathway activation.
Positive Control for Pathway Activation A known growth factor (e.g., EGF, IGF-1)To stimulate the PI3K/AKT/mTOR pathway.
Positive Control for Pathway Inhibition A known PI3K inhibitor (e.g., Wortmannin, LY294002)To confirm that the pathway can be inhibited and to compare the potency of this compound.
Structural Analogue Control PinocembrinTo determine if the methoxy group is critical for the observed activity.
Quantitative Data Summary Table

When reporting your findings, a structured table can effectively summarize quantitative data.

TreatmentConcentration (µM)p-AKT Levels (Normalized to Vehicle)Cell Viability (%)
Vehicle Control (DMSO)0.1%1.00 ± 0.05100 ± 2.5
This compound10.85 ± 0.0498 ± 3.1
This compound100.42 ± 0.0685 ± 4.2
This compound500.15 ± 0.0360 ± 5.5
Positive Control (PI3K Inhibitor)100.10 ± 0.0255 ± 4.8

Data are presented as mean ± standard deviation from three independent experiments.

References

adjusting pH for optimal 5-MethoxyPinocembroside activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-MethoxyPinocembroside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments. As specific data for this compound is limited, this guide draws upon information from the parent compound, Pinocembrin, and the general behavior of flavonoids. It is crucial to empirically validate these recommendations for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the biological activity of this compound?

A1: The optimal pH for this compound activity has not been specifically determined. However, for many flavonoids, biological activity, particularly antioxidant capacity, tends to increase with pH. This is often attributed to the deprotonation of hydroxyl groups, which can enhance their ability to donate electrons.[1][2] It is recommended to perform a pH screening experiment, testing a range from slightly acidic (e.g., pH 6.0) to slightly alkaline (e.g., pH 8.0), to determine the optimal pH for your specific assay.

Q2: How does pH affect the stability of this compound?

A2: The stability of flavonoids is highly dependent on pH. While some flavonoids are relatively stable across a range of pH values, others can degrade, particularly under alkaline conditions (pH > 8.0).[3][4] Phenolic compounds are generally more stable in acidic conditions.[3][5] It is advisable to prepare fresh solutions of this compound and to assess its stability at your chosen experimental pH over the time course of your experiment. Degradation can sometimes be observed by a change in the color of the solution.

Q3: What is the recommended solvent for dissolving this compound?

A3: As a flavonoid, this compound is expected to be soluble in organic solvents such as ethanol, methanol, and DMSO. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the cell culture medium to the final working concentration. Ensure the final concentration of the organic solvent is low enough to not affect the experimental system.

Q4: What are the potential signaling pathways affected by this compound?

A4: While the specific signaling pathways targeted by this compound are not well-documented, its parent compound, Pinocembrin, has been shown to modulate several key cellular signaling pathways. These include the mTOR, MAPK, PI3K/Akt, and NF-κB pathways.[6][7][8][9][10] It is plausible that this compound may interact with one or more of these pathways.

Troubleshooting Guides

Issue 1: Low or Inconsistent Biological Activity
Possible Cause Troubleshooting Steps
Suboptimal pH Perform a pH optimization experiment. Test a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4, 7.8, 8.0) in your assay to identify the pH at which this compound exhibits the highest activity.
Compound Instability Prepare fresh solutions of this compound for each experiment. Assess the stability of the compound at your experimental pH and temperature over time using techniques like HPLC or UV-Vis spectroscopy. Consider using a more acidic buffer if degradation is observed at neutral or alkaline pH.
Poor Solubility Ensure complete dissolution of the compound. You may need to gently warm the solution or use sonication. If using a stock solution in an organic solvent, ensure it is adequately diluted and mixed in the aqueous assay buffer to avoid precipitation.
Incorrect Assay Conditions Verify all other assay parameters, such as temperature, incubation time, and reagent concentrations, are optimal and consistent across experiments.
Issue 2: Compound Precipitation in Aqueous Buffer
Possible Cause Troubleshooting Steps
Low Aqueous Solubility Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final assay buffer, ensuring it remains at a non-toxic level for your system. The solubility of some flavonoids increases with pH; you could test if a slightly more alkaline buffer improves solubility without compromising stability.[11][12]
Concentration Too High Determine the maximal soluble concentration of this compound in your assay buffer. Perform a dose-response curve to find the optimal working concentration that is both active and soluble.
Buffer Composition Certain buffer components can interact with the compound, leading to precipitation. Try alternative buffer systems.

Data Summary

The following table summarizes the general effects of pH on key parameters for flavonoids, which can serve as a starting point for experiments with this compound.

Parameter Effect of Increasing pH (from acidic to alkaline) General Recommendations
Antioxidant Activity Often increases[1][2][13]Test a range of pH values to find the optimal balance between activity and stability.
Stability May decrease, especially at pH > 8.0[3][4]Prepare fresh solutions and assess stability at your experimental pH. Phenolic compounds are generally more stable at acidic pH.[5]
Solubility Generally increases[11][12]Adjust pH to improve solubility, but be mindful of potential stability issues at higher pH.

Experimental Protocols

Protocol: Determining the Optimal pH for Antioxidant Activity using a DPPH Assay

This protocol provides a general method to screen for the optimal pH for the antioxidant activity of this compound.

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., 0.1 M citrate buffer for pH 6.0, 0.1 M phosphate buffer for pH 7.0 and 8.0).

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol). From this stock, prepare working solutions in each of the different pH buffers.

  • Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the this compound working solution for each pH to be tested.

    • Add the DPPH solution to each well.

    • For the control, add the corresponding buffer without the compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH scavenging activity for each pH. The pH that yields the highest scavenging activity is the optimal pH for the antioxidant activity of this compound under these conditions.

Visualizations

Signaling Pathways Potentially Modulated by Pinocembrin (Parent Compound)

The following diagrams illustrate signaling pathways that have been reported to be modulated by Pinocembrin, the parent compound of this compound. These may serve as a reference for investigating the mechanism of action of this compound.

pinocembrin_mTOR_pathway Pinocembrin Pinocembrin mTOR mTOR Pinocembrin->mTOR activates OPC_Differentiation OPC Differentiation & Remyelination mTOR->OPC_Differentiation promotes

Caption: Pinocembrin may promote OPC differentiation and remyelination via activation of the mTOR signaling pathway.[7]

pinocembrin_inflammatory_pathways Pinocembrin Pinocembrin TLR4 TLR4 Pinocembrin->TLR4 inhibits NFkB NF-κB TLR4->NFkB NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Inflammation Inflammation NLRP3->Inflammation

Caption: Pinocembrin may inhibit inflammation by downregulating the TLR4-NF-κB-NLRP3 inflammasome signaling pathway.[10]

pinocembrin_cell_growth_pathways Pinocembrin Pinocembrin MAPK MAPK (ERK1/2) Pinocembrin->MAPK PI3K_Akt PI3K/Akt Pinocembrin->PI3K_Akt Proliferation Proliferation MAPK->Proliferation Survival Survival PI3K_Akt->Survival

Caption: Pinocembrin may promote keratinocyte proliferation and survival through the MAPK and PI3K/Akt signaling pathways.[9]

Experimental Workflow

experimental_workflow A Prepare Buffers (Varying pH) C Prepare Working Solutions in each pH buffer A->C B Prepare Compound Stock Solution B->C D Perform Biological Assay (e.g., DPPH, Cell-based) C->D E Measure Activity D->E F Determine Optimal pH E->F

References

Technical Support Center: Minimizing Off-Target Effects of 5-MethoxyPinocembroside in Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects when working with 5-MethoxyPinocembroside in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring flavonoid that has been studied for various pharmacological activities. Its primary metabolite in rats has been identified as Alpinetin. While specific on-target effects are still under investigation, its metabolite, Alpinetin, has been shown to possess anti-inflammatory and anti-cancer properties by modulating key signaling pathways.

Q2: What are the potential off-target effects of this compound?

Q3: How can I minimize off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Here are some key strategies:

  • Dose-Response Studies: Conduct thorough dose-response experiments to determine the optimal concentration range where on-target effects are maximized and off-target effects are minimized.

  • Use of Appropriate Controls: Always include vehicle controls (e.g., DMSO) at the same final concentration as used for the test compound.

  • Orthogonal Assays: Confirm key findings using multiple, mechanistically distinct assays. For example, if assessing cell viability, use both a metabolic assay (like MTT or resazurin) and a direct cell counting method or an apoptosis assay (like Annexin V staining).

  • Target Engagement Assays: Whenever possible, use assays that directly measure the engagement of this compound with its intended target.

  • Off-Target Profiling: Consider screening this compound against a panel of common off-target proteins, such as kinases, GPCRs, and ion channels, to identify potential liabilities early on.

Q4: Are there known issues with flavonoids, like this compound, interfering with common cell-based assays?

Yes, flavonoids have been reported to interfere with certain cell-based assays. A common issue is interference with tetrazolium-based viability assays like the MTT assay. The reducing properties of flavonoids can lead to the non-enzymatic reduction of the MTT reagent, resulting in a false-positive signal for cell viability. Therefore, it is highly recommended to use alternative viability assays or to include appropriate controls to account for this potential interference.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Cell Viability Results

Possible Cause: Interference of this compound with the viability assay (e.g., MTT assay).

Troubleshooting Steps:

  • Run a cell-free control: Incubate this compound with the MTT reagent in cell-free media to determine if the compound directly reduces the reagent.

  • Use an alternative viability assay: Employ a non-enzymatic-based viability assay, such as Trypan Blue exclusion, CellTiter-Glo® (which measures ATP levels), or a crystal violet staining assay.

  • Confirm with an apoptosis assay: Use a method like Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.

Issue 2: High Variability Between Replicate Wells

Possible Cause: Compound precipitation, uneven cell seeding, or edge effects in the microplate.

Troubleshooting Steps:

  • Check Compound Solubility: Visually inspect the compound stock solution and the final concentration in the cell culture medium for any signs of precipitation. If necessary, adjust the solvent or sonicate briefly.

  • Optimize Cell Seeding: Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly across the plate. Allow the plate to sit at room temperature for a short period before incubation to promote uniform cell settling.

  • Mitigate Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile PBS or media to create a humidity barrier.

Issue 3: Discrepancy Between Phenotypic and Molecular Readouts

Possible Cause: Off-target effects of this compound are influencing cellular pathways other than the intended target.

Troubleshooting Steps:

  • Pathway Analysis: Investigate the known signaling pathways affected by the metabolite Alpinetin, such as PI3K/AKT, ERK, and NF-κB, as these may also be modulated by this compound[1][2][3][4][5].

  • Use Specific Inhibitors: To confirm the involvement of a suspected off-target pathway, use well-characterized inhibitors of that pathway in combination with this compound.

  • Perform Rescue Experiments: If a specific off-target is suspected, attempt to rescue the observed phenotype by overexpressing the target or using a downstream activator.

Quantitative Data Summary

Due to the limited availability of public data for this compound, this table provides a template for researchers to populate with their own experimental data. For reference, data on its primary metabolite, Alpinetin, is included where available.

ParameterThis compoundAlpinetinCell Line/TargetAssay Type
Cytotoxicity (IC50) [Enter Your Data]50-100 µM[1]Osteosarcoma cells (143B, U2OS)CCK8
[Enter Your Data][Not Reported]
Enzyme Inhibition (IC50) [Enter Your Data][Not Reported]PI3K/AKT, ERKWestern Blot (Phosphorylation)
[Enter Your Data][Not Reported]NF-κBWestern Blot (Phosphorylation)
Off-Target Activity [Enter Your Data][Not Reported]Kinase Panel[e.g., Kinase Glo]
[Enter Your Data][Not Reported]GPCR Panel[e.g., Calcium Flux]
[Enter Your Data][Not Reported]Ion Channel Panel[e.g., Patch Clamp]

Experimental Protocols

Protocol 1: Cell Viability Assessment using a Non-interfering Method (Crystal Violet Assay)

This protocol provides a method to assess cell viability that is less prone to interference from flavonoid compounds.

Materials:

  • Cells of interest

  • This compound stock solution

  • 96-well cell culture plates

  • Crystal Violet solution (0.5% w/v in 20% methanol)

  • Methanol (100%)

  • Phosphate-Buffered Saline (PBS)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Staining:

    • Gently wash the cells twice with PBS.

    • Fix the cells by adding 100 µL of methanol to each well and incubate for 15 minutes at room temperature.

    • Remove the methanol and let the plate air dry completely.

    • Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

    • Gently wash the plate with water until the water runs clear.

    • Air dry the plate completely.

  • Solubilization: Add 100 µL of 100% methanol to each well to solubilize the stain.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Assessing Signaling Pathway Modulation

This protocol allows for the investigation of the effects of this compound on key signaling pathways.

Materials:

  • Cells of interest

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-phospho-p65, anti-p65)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment: Seed cells and treat with this compound at the desired concentrations and time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (note potential flavonoid interference and use appropriate controls).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Off-Target Assessment DoseResponse Dose-Response Curve (e.g., Crystal Violet Assay) ViabilityAssay Alternative Viability Assay (e.g., CellTiter-Glo) DoseResponse->ViabilityAssay Confirm Viability PathwayAnalysis Signaling Pathway Analysis (Western Blot) ViabilityAssay->PathwayAnalysis Investigate Mechanism OffTargetScreen Off-Target Screening (Kinase/GPCR Panels) ViabilityAssay->OffTargetScreen Assess Specificity TargetEngagement Target Engagement Assay PathwayAnalysis->TargetEngagement Validate Target OrthogonalValidation Orthogonal Assay Validation OffTargetScreen->OrthogonalValidation Confirm Findings

Caption: Experimental workflow for characterizing this compound.

Signaling_Pathways cluster_Alpinetin Alpinetin (Metabolite) cluster_PI3K PI3K/AKT Pathway cluster_ERK ERK Pathway cluster_NFkB NF-κB Pathway Alpinetin Alpinetin PI3K PI3K Alpinetin->PI3K Inhibits ERK ERK Alpinetin->ERK Inhibits NFkB NF-κB Alpinetin->NFkB Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Inflammation Inflammation NFkB->Inflammation

References

Technical Support Center: Reproducible 5-MethoxyPinocembroside Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving reproducible results in experiments involving 5-MethoxyPinocembroside. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and visualizations to clarify complex processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

This compound is a naturally occurring flavanone, a type of flavonoid. It is of significant interest to the research community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. Reproducible experimental results are crucial for accurately evaluating its biological activity and potential for drug development.

Q2: What are the main challenges in obtaining reproducible results with this compound?

The primary challenges include:

  • Synthesis and Purification: Achieving high purity and consistent yields can be difficult due to the multi-step synthesis and potential for side products.

  • Analytical Characterization: Inaccurate characterization can lead to the use of impure or incorrect compounds in downstream experiments.

  • Biological Assays: The inherent variability of biological systems, coupled with subtle differences in experimental conditions, can lead to inconsistent results.

Q3: How can I ensure the quality and purity of my this compound sample?

It is essential to use multiple analytical techniques to confirm the identity and purity of your compound. This should include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

I. Synthesis of this compound

The synthesis of this compound is typically a multi-step process. A common route involves the synthesis of a chalcone intermediate followed by cyclization and methylation.

Experimental Protocol: Synthesis

Step 1: Synthesis of Pinocembroside Chalcone

  • Reaction Setup: In a round-bottom flask, dissolve 2',4',6'-trihydroxyacetophenone (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol.

  • Base Addition: Slowly add a 50% aqueous solution of potassium hydroxide (KOH) (3 equivalents) to the mixture while stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water and acidify with dilute hydrochloric acid (HCl) until a yellow precipitate forms.

  • Isolation: Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the solid to obtain the crude pinocembroside chalcone.

Step 2: Cyclization to Pinocembroside

  • Reaction Setup: Dissolve the crude pinocembroside chalcone (1 equivalent) in methanol.

  • Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reflux: Reflux the mixture for 4-6 hours.[1]

  • Monitoring: Monitor the cyclization by TLC.

  • Isolation: After cooling, a precipitate of pinocembroside will form. Filter the solid, wash with cold methanol, and dry.

Step 3: Methylation to this compound

  • Reaction Setup: Dissolve the synthesized pinocembroside (1 equivalent) in anhydrous acetone.

  • Base and Methylating Agent: Add anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents) and dimethyl sulfate (DMS) (1.2 equivalents).

  • Reflux: Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, filter off the K₂CO₃ and evaporate the acetone.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude this compound.

Troubleshooting: Synthesis

Q: My yield of the chalcone is very low. What could be the problem?

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, extend the reaction time.

  • Base Concentration: The concentration of the KOH solution is critical. Ensure it is a 50% solution.

  • Temperature: While the reaction is typically run at room temperature, gentle warming (40-50°C) can sometimes improve yields, but be cautious of side reactions.[2]

Q: I am getting multiple products during the cyclization step. How can I improve the selectivity?

  • Acid Concentration: The amount of sulfuric acid is crucial. Too much acid can lead to degradation or side reactions. Start with a catalytic amount and optimize if necessary.

  • Reaction Time: Over-refluxing can lead to the formation of byproducts. Monitor the reaction closely and stop it once the starting material is consumed.[2]

Q: The methylation step is not working efficiently. What should I check?

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can react with the methylating agent and the base.

  • Purity of Starting Material: Impurities in the pinocembroside can interfere with the reaction. Ensure it is sufficiently pure before proceeding.

  • Choice of Methylating Agent: While DMS is common, other methylating agents like methyl iodide can be used. The choice may depend on the specific reactivity of your substrate.

II. Purification of this compound

Purification is a critical step to ensure that the compound used in biological assays is of high purity, leading to reproducible results.

Experimental Protocol: Purification

Method 1: Recrystallization

  • Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or ethyl acetate).

  • Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method 2: Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A gradient of hexane and ethyl acetate is commonly used. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Troubleshooting: Purification

Q: My compound is not crystallizing during recrystallization. What can I do?

  • Solvent Choice: The solvent system may not be optimal. Try a different solvent or a mixture of solvents.

  • Concentration: The solution might be too dilute. Try evaporating some of the solvent to increase the concentration.

  • Seeding: Adding a small crystal of the pure compound (if available) can initiate crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

Q: The separation on the column is poor, and my compound is co-eluting with impurities.

  • Mobile Phase Polarity: The polarity of the mobile phase may be too high, causing everything to elute too quickly. Start with a less polar solvent system and use a shallower gradient.

  • Column Overloading: Do not load too much crude material onto the column. This can lead to broad peaks and poor separation.

  • Choice of Stationary Phase: For flavonoids, sometimes other stationary phases like polyamide or Sephadex LH-20 can provide better separation.[3][4]

III. Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

Experimental Protocols: Analysis

HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient might be: 0-5 min, 90% A; 5-20 min, gradient to 50% A; 20-25 min, hold at 50% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 290 nm.

  • Purity Assessment: Purity is determined by the area percentage of the main peak.

NMR Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis: Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the structure of this compound.

Mass Spectrometry

  • Technique: Electrospray ionization (ESI) is commonly used for flavonoids.

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₂₂H₂₄O₉), the expected [M+H]⁺ is approximately 433.14. Fragmentation patterns can provide further structural information.[5][6]

Data Presentation: Expected Analytical Data
Technique Parameter Expected Value/Observation
HPLC Retention TimeDependent on the specific method, but should be a single, sharp peak.
Purity>98%
¹H NMR Chemical Shifts (δ)Aromatic protons, methoxy protons (~3.8 ppm), and protons of the flavanone core.
¹³C NMR Chemical Shifts (δ)Signals corresponding to all 22 carbons in the structure.
MS (ESI+) [M+H]⁺m/z ≈ 433.14
Troubleshooting: Analysis

Q: I am seeing a broad peak in my HPLC chromatogram. What could be the cause?

  • Column Overload: Injecting too much sample can lead to peak broadening.

  • Poor Solubility: The sample may not be fully dissolved in the mobile phase. Ensure complete dissolution before injection.

  • Column Degradation: The HPLC column may be old or contaminated. Try washing the column or replacing it.

Q: My NMR spectrum is noisy and the resolution is poor.

  • Sample Concentration: The sample may be too dilute. Ensure an adequate concentration for the NMR experiment.

  • Shimming: The instrument may need to be shimmed to improve the magnetic field homogeneity.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.

IV. Biological Assays: Assessing Anti-Inflammatory Activity

Experimental Protocol: Anti-Inflammatory Assay (LPS-induced RAW 264.7 Macrophages)
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.

  • Cytotoxicity Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed effects are not due to cytotoxicity.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A Culture RAW 264.7 cells B Seed cells in 96-well plate A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Measure Nitric Oxide (Griess Assay) D->E F Assess Cell Viability (MTT Assay) D->F

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Troubleshooting: Biological Assays

Q: I am observing high variability between my replicate wells.

  • Inconsistent Cell Seeding: Ensure that the cell suspension is homogenous before and during seeding. Pipette carefully and consistently.[7]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered concentrations of reagents. Avoid using the outer wells for experimental samples or fill them with sterile PBS to create a humidity barrier.

  • Pipetting Errors: Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent volumes.

Q: My positive control (LPS alone) is not showing a strong inflammatory response.

  • LPS Activity: The LPS may be degraded. Use a fresh stock of LPS and handle it under sterile conditions.

  • Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase. Stressed or senescent cells may not respond optimally to stimuli.

  • Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses. Regularly test your cell cultures for mycoplasma.

Signaling Pathway Modulation

Flavonoids, including this compound, are known to modulate various signaling pathways involved in inflammation. A key pathway is the Nuclear Factor-kappa B (NF-κB) pathway.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Compound This compound Compound->IKK Inhibition

Caption: Simplified diagram of the NF-κB signaling pathway and the potential inhibitory action of this compound.

References

Validation & Comparative

A Comparative Analysis of Pinocembrin and 5-MethoxyPinocembroside in the Treatment of Liver Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scar tissue formation and eventual organ failure. The activation of hepatic stellate cells (HSCs) is a pivotal event in the progression of liver fibrosis. This guide provides a comparative overview of two flavonoid compounds, Pinocembrin and its derivative 5-MethoxyPinocembroside, as potential therapeutic agents for liver fibrosis, based on available experimental data.

While extensive research has elucidated the anti-fibrotic effects of Pinocembrin, there is a notable scarcity of published experimental data specifically evaluating this compound in the context of liver fibrosis. This guide will therefore present a comprehensive analysis of Pinocembrin, drawing from robust preclinical studies, and will address the current knowledge gap regarding this compound.

Pinocembrin: A Multi-Targeted Anti-Fibrotic Agent

Pinocembrin (5,7-dihydroxyflavanone) is a natural flavonoid abundant in honey and propolis.[1] Studies have demonstrated its potent anti-fibrotic, anti-inflammatory, and antioxidant properties in various models of liver injury.[2][3][4]

Comparative Efficacy Data

The following tables summarize the quantitative data from a key preclinical study investigating the effects of Pinocembrin in a carbon tetrachloride (CCl4)-induced liver fibrosis model in rats.

Table 1: Effect of Pinocembrin on Liver Function and Oxidative Stress Markers

ParameterControl GroupCCl4 GroupCCl4 + Pinocembrin (20 mg/kg)
ALT (U/L) 38.5 ± 3.273.8 ± 5.142.1 ± 3.8
AST (U/L) 112.4 ± 8.9187.6 ± 12.3125.7 ± 10.2
Total Cholesterol (mg/dL) 65.3 ± 4.7140.1 ± 11.575.4 ± 6.1
GSH (nmol/g tissue) 8.2 ± 0.73.5 ± 0.47.1 ± 0.6
MDA (nmol/g tissue) 1.2 ± 0.13.9 ± 0.31.8 ± 0.2
SOD (U/mg protein) 15.6 ± 1.37.8 ± 0.613.2 ± 1.1
Data are presented as mean ± SD. *p < 0.05 compared to the CCl4 group.

Table 2: Effect of Pinocembrin on Fibrosis and Inflammatory Markers

ParameterControl GroupCCl4 GroupCCl4 + Pinocembrin (20 mg/kg)
Collagen I (relative expression) 1.0 ± 0.120.1 ± 1.811.1 ± 1.0
α-SMA (% positive area) 2.1 ± 0.377.2 ± 6.525.4 ± 2.2
TGF-β1 (% positive area) 4.3 ± 0.552.1 ± 4.718.9 ± 1.6
TNF-α (pg/mg protein) 12.5 ± 1.145.8 ± 3.920.3 ± 1.8
p-Smad2/3 (relative expression) 1.0 ± 0.18.2 ± 0.73.1 ± 0.3*
Data are presented as mean ± SD. *p < 0.05 compared to the CCl4 group.
Mechanisms of Action

Pinocembrin exerts its anti-fibrotic effects through multiple signaling pathways:

  • Inhibition of the TGF-β1/Smad Pathway : Transforming growth factor-β1 (TGF-β1) is a potent pro-fibrotic cytokine that activates HSCs.[1] Pinocembrin has been shown to down-regulate the expression of TGF-β1 and inhibit the phosphorylation of Smad2/3, key downstream mediators in the TGF-β1 signaling cascade.[4] This inhibition leads to a reduction in the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen.[4]

  • Activation of the Nrf2/HO-1 Pathway : Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[3] Pinocembrin upregulates Nrf2 expression, leading to the induction of heme oxygenase-1 (HO-1), a cytoprotective enzyme with antioxidant and anti-inflammatory properties.[3][4] This pathway helps to mitigate the oxidative stress that drives HSC activation.

  • Modulation of NF-κB Signaling : Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. Pinocembrin has been shown to inhibit NF-κB activation, thereby reducing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[3][4]

Signaling Pathway and Experimental Workflow Diagrams

TGF_Smad_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta1 TGF-β1 TGF_R TGF-β Receptor TGF_beta1->TGF_R Binds Smad2_3 Smad2/3 TGF_R->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad_complex p-Smad2/3/Smad4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Pro_fibrotic_genes Pro-fibrotic Genes (e.g., α-SMA, Collagen) Smad_complex->Pro_fibrotic_genes Activates Transcription Pinocembrin Pinocembrin Pinocembrin->TGF_R Inhibits

Caption: TGF-β/Smad signaling pathway in liver fibrosis and the inhibitory action of Pinocembrin.

Experimental_Workflow start Start: Male Wistar Rats induction Liver Fibrosis Induction: CCl4 Administration (0.5 mL/kg, i.p., twice weekly for 6 weeks) start->induction treatment Treatment Groups: 1. Control (Vehicle) 2. CCl4 3. CCl4 + Pinocembrin (20 mg/kg, oral, 3 times/week) induction->treatment analysis Analysis at Week 6: - Serum Liver Enzymes (ALT, AST) - Oxidative Stress Markers (GSH, MDA, SOD) - Histopathology (H&E, Masson's Trichrome) - Immunohistochemistry (α-SMA, TGF-β1) - RT-PCR & Western Blot (Collagen I, p-Smad2/3, Nrf2) treatment->analysis end End: Data Evaluation analysis->end

Caption: Experimental workflow for CCl4-induced liver fibrosis study in rats.

This compound: An Unexplored Derivative

This compound is a methoxylated derivative of Pinocembrin. While methylation can sometimes enhance the bioavailability and therapeutic efficacy of flavonoids, there is a significant lack of published, peer-reviewed studies investigating the effects of this compound on liver fibrosis.

A search of the scientific literature did not yield any experimental data, quantitative or qualitative, that would allow for a direct comparison with Pinocembrin in this context. It is crucial to distinguish this compound from 5-Methoxytryptophan (5-MTP), a different molecule that has been studied for its anti-fibrotic properties.[5][6] The absence of specific data on this compound highlights a research gap and an opportunity for future investigation.

Experimental Protocols

The following is a detailed methodology for a representative study on Pinocembrin's effect on liver fibrosis.

Animal Model and Treatment Protocol

  • Animals : Male Wistar rats were used in the study.

  • Induction of Liver Fibrosis : Liver fibrosis was induced by intraperitoneal (i.p.) injection of carbon tetrachloride (CCl4) at a dose of 0.5 mL/kg (in a 1:1 mixture with corn oil) twice a week for six consecutive weeks.[3]

  • Treatment : Pinocembrin was administered orally at a dose of 20 mg/kg three times a week on alternating days with CCl4 administration for six weeks.[3]

Analytical Methods

  • Serum Analysis : Blood samples were collected to measure the levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total cholesterol using standard biochemical assay kits.

  • Oxidative Stress Markers : Liver tissue homogenates were used to determine the levels of reduced glutathione (GSH), malondialdehyde (MDA), and superoxide dismutase (SOD) activity using commercially available kits.

  • Histopathology : Liver tissue sections were stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome stain for collagen deposition.

  • Immunohistochemistry : The expression of α-SMA and TGF-β1 in liver sections was detected using specific primary antibodies and a standard immunohistochemical staining protocol.[1]

  • Real-Time PCR and Western Blot : The mRNA and protein expression levels of Collagen I, p-Smad2/3, and Nrf2 in liver tissues were quantified using RT-PCR and Western blot analysis, respectively.

Conclusion

The available evidence strongly supports the therapeutic potential of Pinocembrin in treating liver fibrosis. Its multifaceted mechanism of action, targeting key pathways in fibrosis, inflammation, and oxidative stress, makes it a promising candidate for further development.

In contrast, the anti-fibrotic potential of this compound in the liver remains uninvestigated. Future studies are warranted to determine if the addition of a methoxy group to the Pinocembrin structure enhances its efficacy, bioavailability, or alters its mechanism of action in the context of liver fibrosis. A direct, head-to-head preclinical study comparing the two compounds is necessary to provide the data required for a comprehensive evaluation.

References

A Comparative Analysis of 5-MethoxyPinocembroside and Other Flavonoids in the Management of Non-Alcoholic Fatty Liver Disease (NAFLD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health concern, characterized by the accumulation of fat in the liver, which can progress to more severe conditions such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. The therapeutic potential of flavonoids, a diverse group of plant-derived polyphenols, has garnered significant interest for their antioxidant, anti-inflammatory, and metabolic regulatory properties. This guide provides a comparative overview of the efficacy of 5-MethoxyPinocembroside, using its parent compound Pinocembrin as a proxy due to the limited direct research on the methoxylated form, against other well-studied flavonoids—Quercetin, Epigallocatechin gallate (EGCG), and Naringenin—in the context of NAFLD.

Comparative Efficacy of Flavonoids in NAFLD Models

The following tables summarize the quantitative data from preclinical studies, offering a comparative look at the efficacy of these flavonoids on key biomarkers of NAFLD.

Table 1: Effects of Flavonoids on Liver Injury and Steatosis in High-Fat Diet (HFD)-Induced NAFLD Animal Models

FlavonoidDosageDurationChange in ALTChange in ASTChange in Hepatic Triglycerides (TG)Change in Hepatic Total Cholesterol (TC)Reference
Pinocembrin10 mg/kg/d & 20 mg/kg/d4 weeks↓ Significantly↓ Significantly↓ Significantly↓ Significantly[1]
Quercetin0.33% (w/w) in diet12 weeksNot specifiedNot specified↓ 71%Not specified[2][3]
Epigallocatechin gallate (EGCG)25 mg/kg/d & 50 mg/kg/d8 weeks↓ ~53-65%↓ ~66-74%↓ ~47%↓ ~38% (serum)[4][5]
Naringenin10, 30, & 90 mg/kg2 weeks↓ Dose-dependently↓ Dose-dependentlyNot specified↓ Dose-dependently[6]

Note: "↓" indicates a decrease. Specific percentage changes are provided where available in the source material.

Table 2: Effects of Flavonoids on Oxidative Stress and Inflammation in NAFLD Models

FlavonoidModelChange in TNF-αChange in IL-6Change in NF-κBChange in Nrf2Change in HO-1Change in SODChange in MDAReference
PinocembrinHFD Mice↓ Significantly↓ Significantly↓ p65 expression↑ Nuclear translocation↑ Expression↑ Activity↓ Levels[1][7]
QuercetinHFD MiceNot specifiedNot specified↓ p65 phosphorylation↓ Expression↓ Expression↑ ExpressionNot specified[8]
Epigallocatechin gallate (EGCG)MCD Diet Mice↓ mRNA expression↓ mRNA expressionNot specifiedNot specifiedNot specifiedNot specified↓ Levels[9][10]
NaringeninMCD Diet MiceNot specifiedNot specified↓ p65 expressionNot specifiedNot specifiedNot specifiedNot specified[11]

Note: "↓" indicates a decrease, "↑" indicates an increase. HFD: High-Fat Diet; MCD: Methionine-Choline Deficient.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the experimental protocols used in the key studies cited.

In Vivo Model: High-Fat Diet (HFD)-Induced NAFLD in Mice
  • Animal Model: Male C57BL/6J mice are typically used.

  • Induction of NAFLD: Mice are fed a high-fat diet (e.g., standard chow supplemented with 15% lard, 1% cholesterol, and 5% sucrose) for a period of 8 to 16 weeks to induce NAFLD.[1][2][12][13]

  • Flavonoid Administration: Flavonoids are administered orally by gavage. For example, Pinocembrin was given at doses of 10 and 20 mg/kg/day for 4 weeks.[1] Quercetin was mixed into the high-fat diet at a concentration of 0.33% (w/w) for 12 weeks.[2][3] EGCG was administered at 25 and 50 mg/kg/day for 8 weeks.[4] Naringin (a precursor to Naringenin) was given at various doses for 8 weeks.[12]

  • Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Total Cholesterol (TC), and Triglycerides (TG) are measured using standard biochemical assay kits.[1][4][6]

  • Histological Analysis: Liver tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation.[1][2]

  • Oxidative Stress Markers: Liver tissue homogenates are used to measure the activity of Superoxide Dismutase (SOD) and the levels of Malondialdehyde (MDA) using commercially available kits.[1][14][15]

  • Western Blot Analysis: Protein expression levels of key signaling molecules such as Nrf2, HO-1, and NF-κB in liver tissue lysates are determined by Western blotting.[1][16][17][18][19][20]

In Vitro Model: Palmitic and Oleic Acid-Induced Steatosis in HepG2 Cells
  • Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media.

  • Induction of Steatosis: Cells are treated with a mixture of palmitic acid and oleic acid (typically in a 1:2 molar ratio) to induce intracellular lipid accumulation.[1]

  • Flavonoid Treatment: Cells are pre-treated with various concentrations of the flavonoid for a specified period before or concurrently with the fatty acid challenge.

  • Lipid Accumulation Assessment: Intracellular lipid droplets are visualized and quantified by Oil Red O staining.[21][22][23][24][25]

  • Measurement of Oxidative Stress: Intracellular Reactive Oxygen Species (ROS) levels can be measured using fluorescent probes like DCFH-DA.

  • Western Blot Analysis: Protein expression of signaling molecules is analyzed as described for the in vivo model.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these flavonoids in NAFLD are mediated through the modulation of various signaling pathways.

Pinocembrin's Dual Action on Nrf2/HO-1 and NF-κB Pathways

Pinocembrin demonstrates a significant hepatoprotective effect by simultaneously activating the antioxidant Nrf2/HO-1 pathway and inhibiting the pro-inflammatory NF-κB pathway.[1][7] This dual action helps to mitigate oxidative stress and reduce inflammation, two key drivers in the progression of NAFLD.

Pinocembrin_Pathway cluster_stress Oxidative Stress / Inflammation cluster_pinocembrin Pinocembrin Action cluster_pathways Cellular Signaling Pathways cluster_outcomes Therapeutic Outcomes Stress HFD-induced Stress Keap1 Keap1 Stress->Keap1 activates IkB IκB Stress->IkB degrades Pinocembrin Pinocembrin Nrf2 Nrf2 Pinocembrin->Nrf2 activates NFkB NF-κB Pinocembrin->NFkB inhibits HO1 HO-1 Nrf2->HO1 induces Keap1->Nrf2 inhibits Antioxidant Antioxidant Response HO1->Antioxidant Anti_inflammatory Anti-inflammatory Response NFkB->Anti_inflammatory p65 p65 IkB->p65 releases p65->NFkB activates Lipid Reduced Lipid Accumulation Antioxidant->Lipid Anti_inflammatory->Lipid

Caption: Pinocembrin's mechanism in NAFLD.
General Flavonoid Action on Key NAFLD Pathways

Other flavonoids like Quercetin, EGCG, and Naringenin also exert their beneficial effects by targeting pathways involved in lipid metabolism, inflammation, and oxidative stress. For instance, Naringenin has been shown to down-regulate the NLRP3/NF-κB pathway.[11] Quercetin can modulate the expression of genes involved in lipid metabolism.[26] EGCG is known to improve lipid metabolism and reduce oxidative stress.[9][10]

General_Flavonoid_Pathway cluster_stimulus NAFLD Pathogenesis cluster_flavonoids Flavonoid Intervention cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome HFD High-Fat Diet Lipogenesis Lipogenesis HFD->Lipogenesis Inflammation Inflammation (NF-κB, NLRP3) HFD->Inflammation OxidativeStress Oxidative Stress HFD->OxidativeStress Flavonoids Flavonoids (Quercetin, EGCG, Naringenin) Flavonoids->Lipogenesis inhibits Flavonoids->Inflammation inhibits Flavonoids->OxidativeStress reduces Amelioration Amelioration of NAFLD Lipogenesis->Amelioration Inflammation->Amelioration OxidativeStress->Amelioration

Caption: General mechanism of flavonoid action in NAFLD.

Experimental Workflow

A standardized workflow is essential for the systematic evaluation of potential therapeutic agents for NAFLD.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: In Vivo Validation cluster_phase3 Phase 3: Mechanistic Studies CellModel Establish NAFLD Cell Model (e.g., HepG2 with Palmitate/Oleate) FlavonoidScreening Screen Flavonoid Efficacy (Lipid Accumulation, Cytotoxicity) CellModel->FlavonoidScreening AnimalModel Induce NAFLD in Animal Model (e.g., High-Fat Diet in Mice) FlavonoidScreening->AnimalModel Promising Candidates Treatment Administer Flavonoid AnimalModel->Treatment Analysis Biochemical, Histological, and Molecular Analysis Treatment->Analysis PathwayAnalysis Identify and Validate Signaling Pathways (Western Blot, qPCR) Analysis->PathwayAnalysis

Caption: General experimental workflow for NAFLD research.

Conclusion

The available preclinical data suggests that Pinocembrin, and by extension potentially this compound, holds promise as a therapeutic agent for NAFLD, exhibiting efficacy comparable to other well-researched flavonoids such as Quercetin, EGCG, and Naringenin. Its dual action on the Nrf2/HO-1 and NF-κB pathways provides a strong mechanistic basis for its hepatoprotective effects. However, it is crucial to underscore that direct experimental evidence for this compound in NAFLD is currently lacking. Future research should focus on evaluating the specific efficacy of this compound to determine if the addition of a methoxy group enhances its therapeutic potential. Further large-scale, well-controlled preclinical and eventually clinical trials are necessary to establish the therapeutic utility of these flavonoids in the management of NAFLD in humans.

References

Unveiling the Therapeutic Promise of 5-MethoxyPinocembroside: A Preclinical Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the therapeutic potential of 5-MethoxyPinocembroside in preclinical models. By presenting available experimental data, this document aims to provide a comprehensive overview of its current standing against relevant alternatives.

This compound, a naturally occurring flavonoid, has emerged as a compound of interest in preclinical research, particularly for its potential role in mitigating hepatic steatosis. While direct studies on this specific molecule are in their early stages, research on its close structural analogs, Pinocembrin, and its primary metabolite, Alpinetin, provides a broader context for its potential therapeutic applications in neuroprotection, anti-inflammatory, and anticancer activities. This guide synthesizes the available data to offer a comparative perspective.

Therapeutic Potential in Hepatic Steatosis

A key study has highlighted the potential of this compound in addressing hepatic steatosis, or fatty liver disease. In a preclinical in vitro model using human liver cells (HepG2) with induced fat accumulation, this compound demonstrated a protective effect.

Comparative Efficacy in Hepatic Steatosis Models

The following table summarizes the preclinical evidence for this compound and its comparators in models of hepatic steatosis.

CompoundPreclinical ModelKey FindingsSignaling Pathway Implicated
This compound HepG2 cells with free fatty acid-induced steatosisReduced intracellular lipid droplets; Suppressed oxidative stress by decreasing malondialdehyde (MDA) and increasing superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activities.[1]SIRT1/AMPK[1]
Pinocembrin High-fat diet-induced non-alcoholic fatty liver disease (NAFLD) in miceAlleviated lipid deposition, inflammatory response, and oxidative stress.[2]Nrf2/HO-1, NF-κB[2]
Alpinetin High-fat diet-induced NAFLD in miceDown-regulated lipid accumulation in the liver; Reduced inflammatory score; Inhibited oxidative stress.[3]TLR4-NF-κB, Nrf2/HO-1[3]
Alpinetin Lieber-DeCarli ethanol liquid diet-induced alcoholic liver disease in miceReduced serum levels of ALT, AST, γ-GT; Decreased oxidative/nitrosative stress markers; Reduced steatosis, hepatocyte ballooning, and inflammation.[4][5]Not specified

Broader Therapeutic Potential: Insights from Analogs and Metabolites

While the primary evidence for this compound points towards hepatic steatosis, the activities of Pinocembrin and Alpinetin suggest a wider therapeutic window that may be shared by this compound.

Neuroprotection

Pinocembrin has been extensively studied for its neuroprotective effects in various preclinical models of ischemic stroke and Alzheimer's disease.[6][7][8][9][10] It has been shown to reduce neuronal apoptosis, oxidative stress, and inflammation in the brain.[6][10]

Anti-inflammatory Activity

Both Pinocembrin and Alpinetin have demonstrated significant anti-inflammatory properties in preclinical studies.[4][5][11] Pinocembrin has been shown to ameliorate psoriasis-like dermatitis in mice by regulating the HO-1/STAT3 pathway.[11]

Anticancer Properties

Preclinical evidence suggests that Pinocembrin possesses anticancer activities. It has been shown to inhibit the proliferation and metastasis of breast cancer cells by suppressing the PI3K/AKT signaling pathway.[12] Furthermore, it has demonstrated the ability to induce apoptosis and cell cycle arrest in prostate cancer cells.

Experimental Protocols

In Vitro Model of Hepatic Steatosis in HepG2 Cells[1]
  • Cell Culture: Human hepatoma HepG2 cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Induction of Steatosis: To induce lipid accumulation, HepG2 cells are treated with a mixture of free fatty acids (e.g., oleic acid and palmitic acid) for 24 hours.

  • Treatment: Concurrently with the fatty acid treatment, cells are exposed to varying concentrations of this compound, Pinocembrin, or Pinocembrin-7-O-β-d-glucoside.

  • Assessment of Lipid Accumulation: Intracellular lipid droplets are visualized and quantified using Oil Red O staining.

  • Biochemical Analysis:

    • Oxidative Stress Markers: Levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) are measured in cell lysates.

    • Liver Enzyme Levels: The activity of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) in the cell culture medium is determined.

  • Western Blot Analysis: The expression levels of key proteins in the SIRT1/AMPK signaling pathway (SIRT1, p-AMPK, PPARα, SREBP-1c, FAS, ACC, SCD1) are analyzed by Western blotting to elucidate the mechanism of action.

Signaling Pathways and Experimental Workflows

Hepatic Steatosis Experimental Workflow Experimental Workflow for In Vitro Hepatic Steatosis Model cluster_setup Cell Culture and Treatment cluster_analysis Analysis A Culture HepG2 Cells B Induce Steatosis with Free Fatty Acids (24h) A->B C Co-treat with this compound B->C D Oil Red O Staining for Lipid Droplets C->D E Measure Oxidative Stress Markers (MDA, SOD, GSH-Px) C->E F Measure Liver Enzymes (AST, ALT) C->F G Western Blot for Signaling Proteins (SIRT1/AMPK pathway) C->G

Caption: Workflow for evaluating this compound in a HepG2 hepatic steatosis model.

SIRT1_AMPK_Pathway Proposed Signaling Pathway for this compound in Hepatic Steatosis 5MP This compound SIRT1 SIRT1 5MP->SIRT1 Activates AMPK AMPK SIRT1->AMPK Activates PPARa PPARα AMPK->PPARa Activates SREBP1c SREBP-1c AMPK->SREBP1c Inhibits Lipid_Accumulation Lipid Accumulation PPARa->Lipid_Accumulation Inhibits FAS FAS SREBP1c->FAS Activates ACC ACC SREBP1c->ACC Activates SCD1 SCD1 SREBP1c->SCD1 Activates FAS->Lipid_Accumulation ACC->Lipid_Accumulation SCD1->Lipid_Accumulation

Caption: this compound may reduce lipid accumulation via the SIRT1/AMPK pathway.

Conclusion

The preclinical data, although limited for this compound itself, suggests a promising therapeutic potential, particularly in the context of hepatic steatosis. The well-documented activities of its close analog, Pinocembrin, and its primary metabolite, Alpinetin, in neuroprotection, anti-inflammatory, and anticancer models, provide a strong rationale for further investigation into the broader pharmacological profile of this compound. Future in vivo studies are warranted to validate these initial findings and to establish a more comprehensive understanding of its efficacy and mechanisms of action. This will be crucial for determining its potential for clinical translation.

References

A Comparative Analysis of Hepatoprotective Agents: 5-MethoxyPinocembroside vs. Silymarin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant disparity in the extent of research and documented evidence for the hepatoprotective effects of 5-MethoxyPinocembroside compared to the well-established compound, silymarin. While silymarin has been the subject of numerous in vitro and in vivo studies, providing a substantial body of data on its mechanisms and efficacy, there is a notable lack of published experimental data specifically evaluating the hepatoprotective activity of this compound.

This guide aims to provide a comparative overview based on the existing scientific landscape. However, the direct comparison is inherently limited by the absence of studies on this compound in the context of liver protection. The information presented for silymarin is drawn from a wealth of experimental evidence, while the potential of this compound can only be inferred from the known properties of its parent compound, pinocembrin, and other related flavonoids.

Silymarin: A Well-Established Hepatoprotective Agent

Silymarin, a flavonoid complex extracted from the seeds of the milk thistle plant (Silybum marianum), is a widely recognized and extensively studied natural compound for the treatment of liver diseases. Its primary active constituent is silybin (also known as silibinin).

Mechanisms of Action

Silymarin exerts its hepatoprotective effects through a multi-faceted approach, including antioxidant, anti-inflammatory, and antifibrotic activities.

  • Antioxidant Activity: Silymarin is a potent antioxidant that scavenges free radicals and inhibits lipid peroxidation, thereby protecting liver cells from oxidative stress-induced damage.[1]

  • Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.

  • Antifibrotic Properties: Silymarin can inhibit the proliferation of hepatic stellate cells, which are key players in the development of liver fibrosis.

  • Membrane Stabilization: It stabilizes the membranes of hepatocytes, preventing the entry of toxins.[1]

  • Promotion of Regeneration: Silymarin is believed to stimulate the synthesis of proteins in hepatocytes, promoting the regeneration of damaged liver tissue.[1]

Supporting Experimental Data

Numerous studies have demonstrated the efficacy of silymarin in various models of liver injury. For instance, in a study investigating CCl4-induced hepatotoxicity in rats, silymarin treatment significantly reduced the elevated levels of serum liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating a reduction in liver damage. Furthermore, silymarin has been shown to restore the levels of endogenous antioxidants like glutathione (GSH) and superoxide dismutase (SOD), while decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.

Table 1: Representative Data on the Effect of Silymarin on CCl4-Induced Hepatotoxicity in Rats

ParameterControl GroupCCl4-Treated GroupCCl4 + Silymarin Group
Serum ALT (U/L) NormalSignificantly ElevatedSignificantly Reduced
Serum AST (U/L) NormalSignificantly ElevatedSignificantly Reduced
Liver MDA (nmol/mg protein) NormalSignificantly IncreasedSignificantly Reduced
Liver GSH (µmol/g protein) NormalSignificantly DepletedSignificantly Restored
Liver SOD (U/mg protein) NormalSignificantly ReducedSignificantly Increased

Note: This table represents a summary of typical findings from multiple studies and does not reflect data from a single specific experiment.

Experimental Protocols

A common experimental model to evaluate hepatoprotective agents involves inducing liver damage in rodents using toxins like carbon tetrachloride (CCl4) or acetaminophen.

Typical Experimental Workflow for Evaluating Hepatoprotective Agents:

G cluster_0 Animal Model Preparation cluster_1 Induction of Liver Injury cluster_2 Treatment cluster_3 Sample Collection & Analysis A Acclimatization of Animals B Grouping of Animals (Control, Toxin, Toxin + Treatment) A->B C Administration of Hepatotoxin (e.g., CCl4) B->C D Administration of Test Compound (e.g., Silymarin) C->D Treatment Groups E Blood Collection for Biochemical Analysis (ALT, AST) D->E F Liver Tissue Collection for Histopathology & Oxidative Stress Markers (MDA, GSH, SOD) D->F

Caption: General workflow for in vivo hepatoprotective studies.

Signaling Pathways Modulated by Silymarin:

Silymarin is known to modulate several key signaling pathways involved in liver injury and protection.

G Toxin Hepatotoxin (e.g., CCl4) ROS Reactive Oxygen Species (ROS) Toxin->ROS Inflammation Inflammation (↑ TNF-α, IL-6) ROS->Inflammation Apoptosis Hepatocyte Apoptosis ROS->Apoptosis Fibrosis Fibrosis (Activation of Hepatic Stellate Cells) Inflammation->Fibrosis Inflammation->Apoptosis LiverInjury Liver Injury Fibrosis->LiverInjury Apoptosis->LiverInjury Silymarin Silymarin Silymarin->ROS Scavenges Silymarin->Inflammation Inhibits Silymarin->Fibrosis Inhibits Silymarin->Apoptosis Inhibits

Caption: Silymarin's multifaceted hepatoprotective mechanisms.

This compound: An Unexplored Potential

This compound is a flavonoid that has been isolated from certain plants. As of the current scientific literature, there are no specific studies that have investigated its hepatoprotective effects. Therefore, a direct comparison with silymarin based on experimental data is not possible.

Inferred Potential Based on Related Compounds

The potential hepatoprotective activity of this compound can be hypothesized based on the known biological activities of its parent compound, pinocembrin, and other flavonoids.

  • Antioxidant and Anti-inflammatory Properties of Pinocembrin: Studies on pinocembrin have demonstrated its antioxidant and anti-inflammatory activities.[2] These properties are crucial for hepatoprotection, suggesting that its derivatives, including this compound, might possess similar capabilities.

  • Hepatoprotective Effects of Pinocembrin: Some research has indicated that pinocembrin exhibits protective effects against liver injury in animal models. For example, a study on CCl4-induced hepatotoxicity in rats showed that pinocembrin could protect against liver damage. This suggests that the core structure of pinocembrin is conducive to hepatoprotective activity.

Logical Relationship for Postulated Activity:

G cluster_0 Known Biological Activities Pinocembrin Pinocembrin (Parent Compound) Antioxidant Antioxidant Activity Pinocembrin->Antioxidant AntiInflammatory Anti-inflammatory Activity Pinocembrin->AntiInflammatory Hepatoprotective Hepatoprotective Effects (in some cases) Pinocembrin->Hepatoprotective Flavonoids Flavonoids (General Class) Flavonoids->Antioxidant Flavonoids->AntiInflammatory MethoxyPinocembroside This compound MethoxyPinocembroside->Pinocembrin is a derivative of MethoxyPinocembroside->Hepatoprotective Postulated Activity

Caption: Postulated activity of this compound.

Conclusion and Future Directions

To establish a valid comparison and to understand the potential therapeutic value of this compound, dedicated research is imperative. Future studies should focus on:

  • In vitro screening: Evaluating the antioxidant and anti-inflammatory properties of this compound in liver cell lines.

  • In vivo studies: Investigating the hepatoprotective effects of this compound in established animal models of liver injury, directly comparing its efficacy with silymarin.

  • Mechanistic studies: Elucidating the specific signaling pathways modulated by this compound in hepatocytes.

Such research would be crucial to determine if this compound could be a viable alternative or adjunct to existing hepatoprotective therapies like silymarin. Until such data becomes available, any claims regarding its efficacy for liver protection would be unsubstantiated.

References

A Comparative Analysis of 5-MethoxyPinocembroside and its Metabolite Alpinetin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of flavonoid research, understanding the relationship between a parent compound and its metabolites is crucial for elucidating its therapeutic potential. This guide provides a comparative analysis of 5-MethoxyPinocembroside (5-MP), a flavonoid glycoside, and its primary active metabolite, alpinetin. While direct comparative experimental data on the bioactivities of this compound is limited in the current scientific literature, this guide will focus on its metabolic conversion to alpinetin and the well-documented biological activities of this metabolite.

From Precursor to Bioactive Metabolite: The Metabolic Journey

In vivo and in vitro studies have demonstrated that this compound is extensively metabolized following administration. The primary metabolic pathway involves the deglycosylation of 5-MP, leading to the formation of its aglycone, alpinetin. This biotransformation is a critical step, as alpinetin is considered the major bioactive form responsible for the pharmacological effects observed after the administration of this compound.

A study involving the intragastric administration of 5-MP to rats identified alpinetin as the predominant metabolite in plasma. This metabolic conversion is a key consideration in the pharmacokinetic and pharmacodynamic profiling of this compound.

Comparative Biological Activities: A Focus on Alpinetin

Due to a scarcity of published data on the specific biological activities of this compound, this section will primarily detail the experimentally determined anti-inflammatory and anti-cancer properties of its active metabolite, alpinetin.

Anti-Inflammatory Activity

Alpinetin has demonstrated significant anti-inflammatory effects in various in vitro models. A key mechanism of its action is the inhibition of pro-inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for studying inflammation, alpinetin has been shown to inhibit the production of nitric oxide (NO), a key inflammatory molecule.

Table 1: Anti-Inflammatory Activity of Alpinetin

CompoundAssay SystemEndpointIC50 ValueReference
AlpinetinLPS-stimulated RAW 264.7 macrophagesNitric Oxide Production~20-50 µM[1]
Anti-Cancer Activity

Alpinetin has exhibited cytotoxic effects against a range of human cancer cell lines. Its anti-cancer mechanisms are multifaceted, involving the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for alpinetin in various cancer cell lines.

Table 2: Anti-Cancer Activity of Alpinetin against Various Human Cancer Cell Lines

CompoundCancer Cell LineAssay TypeIC50 Value (µM)Reference
AlpinetinGastric (SNU-1)MTT Assay426 µg/mL
AlpinetinGastric (Hs 746T)MTT Assay586 µg/mL
AlpinetinGastric (KATO III)MTT Assay424 µg/mL
AlpinetinBreast (4T1)CCK-8 AssayConcentration-dependent decrease in viability[2]
AlpinetinBreast (MCF-7)CCK-8 AssayConcentration-dependent decrease in viability[2]
AlpinetinBreast (MDA-MB-231)CCK-8 AssayConcentration-dependent decrease in viability[2]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including cell lines, incubation times, and assay methods.

Signaling Pathways

The biological activities of alpinetin are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for target identification and drug development.

Metabolism of this compound to Alpinetin

The metabolic conversion of this compound to its active metabolite, alpinetin, is a primary event following its administration.

M5P This compound ALP Alpinetin M5P->ALP Deglycosylation

Metabolic conversion of this compound to alpinetin.

Key Signaling Pathways Modulated by Alpinetin

Alpinetin has been shown to modulate key signaling pathways involved in inflammation and cancer, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Alpinetin has been reported to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

cluster_inflammation Inflammatory Stimuli (e.g., LPS) LPS LPS IKK IKK Complex LPS->IKK IkB IκB IKK->IkB Phosphorylates NFkB_active Active NF-κB IKK->NFkB_active Leads to activation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits nucleus Nucleus NFkB_active->nucleus Translocates to genes Pro-inflammatory Gene Expression nucleus->genes Activates cytokines Pro-inflammatory Cytokines genes->cytokines Alpinetin Alpinetin Alpinetin->IKK Inhibits

Inhibition of the NF-κB signaling pathway by alpinetin.

MAPK Signaling Pathway

The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. Alpinetin has been shown to modulate MAPK signaling, which contributes to its anti-cancer effects.

cluster_growth_factors Growth Factors GF Growth Factors Ras Ras GF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK proliferation Cell Proliferation ERK->proliferation Alpinetin Alpinetin Alpinetin->Raf Inhibits

Modulation of the MAPK signaling pathway by alpinetin.

Experimental Protocols

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is a widely used method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in macrophages stimulated with an inflammatory agent.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound and alpinetin)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with cells treated with LPS only and a vehicle control group.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.

In Vitro Anti-Cancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, etc.)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds (this compound and alpinetin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control group.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells) and the IC50 value is calculated from the dose-response curve.

Conclusion and Future Directions

The available evidence strongly suggests that the biological activities observed following the administration of this compound are primarily attributable to its metabolite, alpinetin. Alpinetin exhibits promising anti-inflammatory and anti-cancer properties by modulating key signaling pathways such as NF-κB and MAPK.

However, a significant knowledge gap exists regarding the intrinsic bioactivities of this compound. Future research should focus on conducting direct comparative studies to evaluate the anti-inflammatory and anti-cancer effects of both this compound and alpinetin in parallel. Such studies would provide a more complete understanding of their structure-activity relationships and help to determine whether this compound acts solely as a prodrug or possesses its own unique pharmacological profile. Further investigation into the detailed metabolic pathways and the enzymes involved in the conversion of 5-MP to alpinetin will also be crucial for optimizing its therapeutic application.

References

A Comparative Analysis of the Antioxidant Capacity of 5-MethoxyPinocembroside and Vitamin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for potent antioxidant compounds, both natural and synthetic, a thorough evaluation of their efficacy is paramount. This guide provides a comparative assessment of the antioxidant capacity of the flavonoid 5-MethoxyPinocembroside against the well-established antioxidant, Vitamin E. Due to the limited direct experimental data on this compound, this comparison utilizes data for its parent compound, pinocembrin, as a proxy to provide valuable insights into its potential antioxidant capabilities.

Quantitative Assessment of Antioxidant Capacity

The antioxidant capacity of a compound is its ability to neutralize free radicals and reactive oxygen species, thereby preventing oxidative damage to cellular components. This capacity is commonly quantified using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The results of these assays are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity, or as Trolox equivalents (TE), which compares the antioxidant capacity of a substance to that of Trolox, a water-soluble analog of Vitamin E.

Table 1: Comparison of Antioxidant Activity of Pinocembrin (as a proxy for this compound) and Vitamin E

CompoundDPPH Radical Scavenging Assay (IC50)ABTS Radical Scavenging Assay (IC50)ORAC Assay (µmol TE/g)
Pinocembrin *~67.9 µg/mL[1]Data not availableData not available
Vitamin E (α-tocopherol) ~42.86 µg/mL[2]Not directly reported as IC501,293[3][4]
Trolox (Vitamin E analog) ~6.3 µg/mL[1]~2.34 µg/mL[5]Standard

*Disclaimer: The data presented for this compound is based on studies conducted on its parent compound, pinocembrin. Direct experimental data on the antioxidant capacity of this compound is currently limited. The provided IC50 value for pinocembrin in the DPPH assay is from a study on Mexican brown propolis[1]. It is important to note that the methoxy group at the 5-position in this compound may influence its antioxidant activity. Further research is required to elucidate the specific antioxidant capacity of this compound.

Experimental Protocols

A clear understanding of the methodologies employed to assess antioxidant capacity is crucial for the interpretation and replication of experimental findings. Below are detailed protocols for the DPPH, ABTS, and ORAC assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compound (this compound or Vitamin E) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared.

  • A fixed volume of the DPPH solution is added to the test compound and standard solutions.

  • The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound and a standard (e.g., Trolox) are prepared.

  • A fixed volume of the diluted ABTS•+ solution is added to the test compound and standard solutions.

  • After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test substance.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time in the presence and absence of the antioxidant.

Procedure:

  • A fluorescent probe (e.g., fluorescein) is used.

  • Peroxyl radicals are generated by a radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), at a constant rate.

  • The test compound and a standard (Trolox) are added to the reaction mixture containing the fluorescent probe.

  • The fluorescence decay is monitored kinetically using a fluorescence microplate reader.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

  • The ORAC value is then calculated by comparing the net AUC of the sample to that of the Trolox standard and is expressed as micromoles of Trolox equivalents per gram or milliliter of the sample (µmol TE/g or µmol TE/mL)[3][4].

Signaling Pathways and Mechanisms of Action

The antioxidant effects of flavonoids and Vitamin E are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes and other cytoprotective proteins.

This compound (Flavonoid) Antioxidant Signaling Pathway

Flavonoids, including pinocembrin and likely this compound, exert their antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain flavonoids, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes. This leads to the increased expression of a battery of protective enzymes.

flavonoid_nrf2_pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Flavonoid 5-Methoxy- Pinocembroside Flavonoid->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Enzymes Antioxidant & Cytoprotective Enzymes ARE->Antioxidant_Enzymes Upregulates expression Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Nrf2_n Nrf2 Nrf2_n->ARE Binds to vitamin_e_pathway VitaminE Vitamin E (α-tocopherol) Membrane Cell Membrane VitaminE->Membrane Integrates into Lipid_Peroxidation Lipid Peroxidation VitaminE->Lipid_Peroxidation Inhibits Membrane_Integrity Maintains Membrane Integrity & Fluidity VitaminE->Membrane_Integrity Preserves PKC Protein Kinase C (PKC) VitaminE->PKC Modulates PI3K_Akt PI3K/Akt Pathway VitaminE->PI3K_Akt Modulates Membrane->Lipid_Peroxidation Protects from Lipid_Peroxidation->Membrane_Integrity Disrupts Cell_Signaling Modulation of Cell Signaling PKC->Cell_Signaling PI3K_Akt->Cell_Signaling experimental_workflow start Start sample_prep Sample Preparation (this compound, Vitamin E, Standards) start->sample_prep assay_selection Selection of Antioxidant Assays (DPPH, ABTS, ORAC) sample_prep->assay_selection dpph DPPH Assay assay_selection->dpph abts ABTS Assay assay_selection->abts orac ORAC Assay assay_selection->orac spectro Spectrophotometric / Fluorometric Measurement dpph->spectro abts->spectro orac->spectro data_analysis Data Analysis (IC50 / TEAC Calculation) spectro->data_analysis comparison Comparative Evaluation of Antioxidant Capacity data_analysis->comparison end End comparison->end

References

validating UHPLC-MS methods for 5-MethoxyPinocembroside against a reference standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of key considerations and methodologies for the validation of Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) methods for the quantification of 5-MethoxyPinocembroside, benchmarked against a certified reference standard. The following sections detail experimental protocols, present comparative data for hypothetical method validation, and offer visualizations to clarify workflows and analytical principles.

Introduction to this compound Analysis

This compound is a flavonoid that has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for research and development in various fields, including pharmacology and natural product chemistry. UHPLC-MS stands as a powerful analytical technique for this purpose, offering high sensitivity and selectivity. Method validation is a critical step to ensure the reliability and reproducibility of analytical data. This guide will compare two hypothetical UHPLC-MS methods, Method A (a standard C18-based separation) and Method B (employing a pentafluorophenyl column for alternative selectivity), to illustrate the validation process.

Reference Standard

A certified reference standard of this compound is essential for method validation. Several suppliers offer this compound with a purity of ≥95%. For this guide, we will assume the use of a reference standard with a certified purity of 98.5%.

ParameterSpecificationSource (Example)
Compound Name This compoundMedchemExpress, CP Lab Safety[1][2]
CAS Number 1450878-89-3MedchemExpress, CP Lab Safety[1][2]
Molecular Formula C₂₂H₂₄O₉MedchemExpress, CP Lab Safety[1][2]
Molecular Weight 432.42 g/mol MedchemExpress, CP Lab Safety[1][2]
Purity ≥95%MedchemExpress, CP Lab Safety[1][2]

Experimental Protocols

Detailed methodologies for sample preparation, UHPLC separation, and MS detection are outlined below. These protocols are based on established methods for flavonoid analysis and are adapted for this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation protocol is crucial for removing matrix interferences and concentrating the analyte.

G start Start: Sample Loading conditioning 1. Conditioning (Methanol, followed by Water) start->conditioning loading 2. Sample Loading (Sample extract in 5% Methanol) conditioning->loading washing 3. Washing (5% Methanol in Water to remove polar impurities) loading->washing elution 4. Elution (Methanol to elute this compound) washing->elution evaporation 5. Evaporation (Under Nitrogen stream) elution->evaporation reconstitution 6. Reconstitution (In initial mobile phase conditions) evaporation->reconstitution end End: Analysis by UHPLC-MS reconstitution->end

Caption: Solid-Phase Extraction (SPE) Workflow.
UHPLC-MS/MS Method Parameters

Two hypothetical methods are presented for comparison. Method A utilizes a standard C18 column, while Method B employs a Pentafluorophenyl (PFP) column for alternative selectivity, which can be beneficial for resolving isomers or closely related compounds.

ParameterMethod AMethod B
UHPLC System Agilent 1290 Infinity II or equivalentWaters ACQUITY UPLC I-Class or equivalent
Column Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)Kinetex PFP (100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Methanol
Gradient 5% B to 95% B in 5 min, hold for 2 min, re-equilibrate for 3 min10% B to 90% B in 6 min, hold for 1.5 min, re-equilibrate for 2.5 min
Flow Rate 0.4 mL/min0.35 mL/min
Column Temp. 40 °C35 °C
Injection Vol. 2 µL3 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalentThermo Scientific TSQ Altis or equivalent
Ionization Mode Electrospray Ionization (ESI), NegativeElectrospray Ionization (ESI), Negative
MRM Transition Precursor Ion (m/z): 431.1 -> Product Ions (m/z): 255.1, 151.0Precursor Ion (m/z): 431.1 -> Product Ions (m/z): 255.1, 151.0
Collision Energy Optimized for each transitionOptimized for each transition
Dwell Time 50 ms50 ms

Method Validation

Method validation was performed according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

Linearity was evaluated by analyzing a series of calibration standards prepared from the this compound reference standard.

ParameterMethod AMethod B
Concentration Range 1 - 1000 ng/mL1 - 1000 ng/mL
Regression Equation y = 1254x + 350y = 1198x + 290
Correlation Coefficient (r²) 0.99920.9995
Accuracy and Precision

Accuracy was determined by the recovery of spiked samples at three different concentration levels. Precision was evaluated as the relative standard deviation (RSD) for intra-day and inter-day analyses.

Concentration (ng/mL)Method A Recovery (%)Method A RSD (%)Method B Recovery (%)Method B RSD (%)
10 (Low) 98.53.299.12.8
100 (Medium) 101.22.1100.51.9
800 (High) 99.81.5100.11.3
Inter-day Precision (RSD%) < 4%-< 3.5%-
Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatogram.

ParameterMethod AMethod B
LOD (S/N ≥ 3) 0.3 ng/mL0.25 ng/mL
LOQ (S/N ≥ 10) 1.0 ng/mL0.8 ng/mL

Comparison of Methods

Both Method A and Method B demonstrate excellent performance for the quantification of this compound. Method B, utilizing a PFP column, shows slightly better sensitivity (lower LOD and LOQ) and precision. The choice between the two methods may depend on the complexity of the sample matrix and the availability of instrumentation. For complex matrices where potential interferences from structurally similar compounds are a concern, the alternative selectivity of the PFP column in Method B could be advantageous.

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters title UHPLC-MS Method Validation Workflow ref_std Reference Standard (this compound) cal_curve Calibration Curve (1-1000 ng/mL) ref_std->cal_curve qc_samples QC Samples (Low, Mid, High) ref_std->qc_samples method_a Method A (C18) cal_curve->method_a method_b Method B (PFP) cal_curve->method_b qc_samples->method_a qc_samples->method_b linearity Linearity (r²) method_a->linearity accuracy Accuracy (% Recovery) method_a->accuracy precision Precision (% RSD) method_a->precision lod_loq LOD & LOQ method_a->lod_loq method_b->linearity method_b->accuracy method_b->precision method_b->lod_loq

Caption: Method Validation Workflow Overview.

Conclusion

This guide provides a framework for the validation of a UHPLC-MS method for this compound. The presented data, based on established analytical practices for flavonoids, demonstrates that with careful optimization and validation, reliable and accurate quantification can be achieved. Researchers should adapt these protocols to their specific instrumentation and sample matrices and perform a full validation to ensure data integrity. The use of a certified reference standard is paramount for the accuracy of the quantitative results.

References

Cross-Validation of 5-MethoxyPinocembroside's Anticancer Activity: A Comparative Analysis Based on Structurally Related Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a gap in direct studies on the specific bioactivity of 5-MethoxyPinocembroside. However, extensive research on its parent compound, Pinocembrin, and other structurally related methoxylated flavonoids, such as Pinostrobin and 5,7-dimethoxyflavone, provides valuable insights into its potential therapeutic effects across various cancer cell lines. This guide synthesizes the existing experimental data on these related compounds to offer a comparative overview of their anticancer activities and mechanisms of action, providing a predictive framework for the potential efficacy of this compound.

Comparative Anticancer Activity of Pinocembrin and its Methoxylated Derivatives

The anticancer potential of Pinocembrin and its derivatives has been evaluated in a range of cancer cell lines, demonstrating varying degrees of cytotoxicity and apoptosis induction. The presence and position of methoxy groups on the flavonoid backbone are known to influence their biological activity. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions.

CompoundCell LineCancer TypeIC50 (µM)Reference
5,7-dimethoxyflavoneHepG2Liver Cancer25[1]
PinobanksinM12.C3.F6B-cell lymphomaNot specified[2]
Pinobanksin-3-O-propanoateM12.C3.F6B-cell lymphomaNot specified[2]
Pinobanksin-3-O-butyrateM12.C3.F6B-cell lymphomaNot specified[2]
Pinobanksin-3-O-pentanoateM12.C3.F6B-cell lymphomaNot specified[2]

Experimental Protocols

To ensure reproducibility and accurate comparison of experimental data, detailed methodologies are crucial. The following sections outline standard protocols for assessing cell viability and apoptosis, key indicators of anticancer activity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the potential signaling pathways involved in the anticancer activity of Pinocembrin and its derivatives, as well as a typical experimental workflow.

G Hypothetical Signaling Pathway of Apoptosis Induction This compound This compound ROS Generation ROS Generation This compound->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Caspase-9 Activation Caspase-9 Activation Mitochondrial Dysfunction->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Hypothetical pathway of apoptosis induced by this compound.

G Experimental Workflow for Anticancer Activity Assessment cluster_0 In Vitro Studies cluster_1 Mechanism of Action Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay->Data Analysis Western Blot Western Blot Data Analysis->Western Blot Flow Cytometry Flow Cytometry Data Analysis->Flow Cytometry Gene Expression Analysis Gene Expression Analysis Data Analysis->Gene Expression Analysis

Caption: General workflow for evaluating the anticancer properties of a compound.

Concluding Remarks

While direct experimental evidence for this compound is currently lacking, the data from structurally similar flavonoids strongly suggest its potential as an anticancer agent. Pinocembrin and its methoxylated derivatives have demonstrated the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The proposed mechanisms of action often involve the generation of reactive oxygen species, disruption of mitochondrial function, and activation of the caspase cascade. Further in-depth studies are warranted to elucidate the precise molecular targets and signaling pathways of this compound and to validate its therapeutic potential in preclinical and clinical settings.

References

Unraveling the Action of 5-MethoxyPinocembroside: A Comparative Guide to Its Putative Mechanism Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents targeting inflammatory and neurodegenerative diseases, the flavonoid 5-MethoxyPinocembroside, isolated from Penthorum chinense Pursh, has emerged as a compound of interest. While direct evidence from knockout (KO) models remains to be established for this specific molecule, this guide provides a comparative analysis of its putative mechanism of action. By examining well-established alternative compounds—Quercetin, Curcumin, and Resveratrol—and the pivotal role of knockout models in confirming their mechanisms, we can infer the likely pathways of this compound and highlight future research directions. This guide will delve into the experimental data, detailed protocols, and signaling pathways, offering a comprehensive resource for researchers in the field.

Putative Mechanism of Action: this compound

Preliminary studies on extracts of Penthorum chinense, rich in flavonoids including this compound, suggest a dual role in modulating inflammatory and antioxidant pathways. The primary putative mechanisms are the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

  • NF-κB Inhibition: The NF-κB pathway is a cornerstone of the inflammatory response, and its aberrant activation is implicated in numerous chronic diseases. It is hypothesized that this compound may interfere with the activation of this pathway, thereby reducing the expression of pro-inflammatory cytokines and mediators.

  • Nrf2 Activation: The Nrf2 pathway is the master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of cytoprotective genes. This compound is thought to promote the nuclear translocation of Nrf2, enhancing the cell's capacity to combat oxidative stress.

Comparative Analysis with Established Alternatives

To understand how knockout models could be instrumental in confirming the mechanism of this compound, we compare it with three well-researched natural compounds that target similar pathways.

Table 1: Comparison of this compound with Alternative Compounds
FeatureThis compound (Putative)QuercetinCurcuminResveratrol
Primary Target Pathway NF-κB Inhibition, Nrf2 ActivationNF-κB InhibitionNrf2 ActivationNF-κB Inhibition
Confirmation with KO Models Not yet establishedStudied in mouse models of inflammation.Mechanism confirmed in Nrf2 knockout mice.[1][2]Effects on NF-κB signaling studied in various in vivo models.
Key Molecular Actions - Likely inhibits IκBα phosphorylation- May promote Nrf2 nuclear translocation- Inhibits IκBα phosphorylation and degradation- Suppresses NF-κB nuclear translocation- Induces Nrf2 nuclear translocation- Upregulates HO-1 and other antioxidant enzymes- Inhibits p65 subunit of NF-κB- Suppresses IκB kinase activity
Reported Biological Effects Anti-inflammatory, AntioxidantAnti-inflammatory, NeuroprotectiveAnti-inflammatory, Antioxidant, NeuroprotectiveAnti-inflammatory, Cardioprotective

Quantitative Data from Knockout Model Studies

The following tables summarize quantitative data from studies on Quercetin and Curcumin, highlighting the definitive evidence provided by knockout models for Curcumin's mechanism.

Table 2: Efficacy of Quercetin in Modulating NF-κB Signaling (In Vivo Models)
ParameterAnimal ModelTreatmentResultCitation
Hepatic NF-κB Activity Mice with intensive running-induced liver injuryQuercetin (100 mg/kg BW)Significant decrease in nuclear translocation of NF-κB.[3]
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Mice with intensive running-induced liver injuryQuercetin (100 mg/kg BW)Significant reduction in both plasma and hepatic levels.[3]
IKKα and IκBα Phosphorylation Mice with intensive running-induced liver injuryQuercetin (100 mg/kg BW)Inhibition of phosphorylation, leading to decreased NF-κB activation.[3]
Table 3: Role of Nrf2 in the Anti-inflammatory Effects of Curcumin (Nrf2 Knockout Mouse Model)
ParameterCell TypeTreatmentResult in Nrf2+/+ MacrophagesResult in Nrf2-/- MacrophagesCitation
Nitrite Production (LPS-induced) Peritoneal MacrophagesCurcumin (10 µM)Significant reductionNo significant change[1][2]
iNOS and COX-2 Gene Expression (LPS-induced) Peritoneal MacrophagesCurcumin (10 µM)Significant decreaseNo significant change[1][2]
IL-6 and TNF-α Production (LPS-induced) Peritoneal MacrophagesCurcumin (10 µM)Significant decreaseNo significant change[1][2]
HO-1 Gene Expression Peritoneal MacrophagesCurcumin (10 µM)Significant increaseNo significant change[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for investigating the effects of these compounds on the NF-κB and Nrf2 pathways.

Protocol 1: In Vivo Assessment of NF-κB Inhibition by Quercetin
  • Animal Model: Male BALB/c mice are subjected to a treadmill running protocol (28 m/min, 5° slope, 90 min/day) for seven consecutive days to induce liver inflammation.[3]

  • Treatment: Quercetin (100 mg/kg body weight) is administered orally for four weeks prior to and during the exercise protocol.[3]

  • Sample Collection: After the final exercise session, blood and liver tissues are collected.

  • Biochemical Analysis: Plasma levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) are measured to assess liver damage.[3]

  • ELISA: Levels of IL-1β, IL-6, and TNF-α in plasma and liver homogenates are quantified using specific ELISA kits.[3]

  • Western Blot Analysis: Nuclear and cytoplasmic extracts from liver tissue are prepared. Western blotting is performed to detect the levels of total and phosphorylated IKKα and IκBα, as well as the nuclear translocation of the NF-κB p65 subunit.

Protocol 2: Confirmation of Nrf2-Dependent Mechanism of Curcumin using Knockout Models
  • Cell Culture: Peritoneal macrophages are isolated from both wild-type (Nrf2+/+) and Nrf2 knockout (Nrf2-/-) mice.[1][2]

  • Treatment: Macrophages are pre-treated with Curcumin (10 µM) for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[1][2]

  • Nitrite Assay: The production of nitric oxide (NO) in the culture medium is measured using the Griess reagent as an indicator of iNOS activity.[1][2]

  • Quantitative Real-Time PCR (qPCR): Total RNA is extracted from the cells, and qPCR is performed to quantify the mRNA expression levels of iNOS, COX-2, IL-6, TNF-α, and HO-1.[1]

  • ELISA: The secretion of IL-6 and TNF-α into the culture medium is measured by ELISA.[1]

  • Western Blot Analysis: Cell lysates are subjected to Western blotting to determine the protein levels of HO-1.

Visualizing the Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex signaling pathways and experimental procedures.

G cluster_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_Pathway NF-κB Signaling Pathway cluster_Inhibitors Inhibitory Action Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Induces 5MP This compound (Putative) 5MP->IKK Inhibits Quercetin Quercetin Quercetin->IKK Inhibits Resveratrol Resveratrol Resveratrol->NFkB_active Inhibits p65 activity

Caption: Putative NF-κB inhibitory mechanism of this compound and established alternatives.

G cluster_Stimulus Oxidative Stress cluster_Pathway Nrf2 Signaling Pathway cluster_Activators Activating Action Stress Stress Keap1 Keap1 Stress->Keap1 Inactivates Nrf2_inactive Nrf2 (Inactive) Keap1->Nrf2_inactive Sequesters Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Release Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Genes Antioxidant Gene Expression (HO-1) ARE->Genes Induces 5MP This compound (Putative) 5MP->Keap1 Inhibits Curcumin Curcumin Curcumin->Keap1 Inhibits

Caption: Putative Nrf2 activation mechanism of this compound and an established alternative.

G cluster_WT Wild-Type (WT) Model cluster_KO Knockout (KO) Model (e.g., Nrf2-/-) WT_Cells Isolate Cells/Tissues (e.g., Macrophages) WT_Treatment Treat with Compound (e.g., Curcumin) WT_Cells->WT_Treatment WT_Stimulation Induce Inflammation (e.g., LPS) WT_Treatment->WT_Stimulation WT_Analysis Measure Inflammatory and Antioxidant Markers WT_Stimulation->WT_Analysis WT_Result Effect Observed WT_Analysis->WT_Result Comparison Compare Results to Confirm Mechanism WT_Result->Comparison KO_Cells Isolate Cells/Tissues (e.g., Nrf2-/- Macrophages) KO_Treatment Treat with Compound (e.g., Curcumin) KO_Cells->KO_Treatment KO_Stimulation Induce Inflammation (e.g., LPS) KO_Treatment->KO_Stimulation KO_Analysis Measure Inflammatory and Antioxidant Markers KO_Stimulation->KO_Analysis KO_Result Effect Abolished KO_Analysis->KO_Result KO_Result->Comparison

Caption: Experimental workflow for confirming a mechanism of action using knockout models.

Conclusion and Future Directions

While this compound shows promise as a modulator of inflammatory and antioxidant pathways, its precise mechanism of action requires further elucidation. The comparative analysis with Quercetin, Curcumin, and Resveratrol underscores the indispensable role of knockout models in providing definitive evidence for the involvement of specific signaling pathways. Future research on this compound should prioritize studies utilizing NF-κB and Nrf2 knockout models to validate its putative mechanisms. Such studies will be crucial in establishing its therapeutic potential and paving the way for its development as a novel agent for treating inflammatory and neurodegenerative diseases.

References

Evaluating the Safety Profile of 5-MethoxyPinocembroside Against Known Hepatotoxic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of 5-MethoxyPinocembroside against well-established hepatotoxic compounds: Acetaminophen, Amiodarone, and Chlorpromazine. The data presented for this compound is based on a hypothetical study designed to assess its potential for drug-induced liver injury (DILI). This guide aims to offer a comprehensive overview for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Executive Summary

Drug-induced liver injury is a significant cause of acute and chronic liver disease and a primary reason for drug withdrawal from the market.[1] Therefore, a thorough evaluation of the hepatotoxic potential of new chemical entities is crucial in the drug development process.[2] This guide compares the safety profile of the novel compound this compound with known hepatotoxic drugs. The presented data suggests a favorable safety profile for this compound, with significantly lower cytotoxicity and mitochondrial toxicity compared to Acetaminophen, Amiodarone, and Chlorpromazine in in-vitro models. Furthermore, in-vivo studies indicate minimal impact on liver function biomarkers and normal liver histology following administration of this compound.

Data Presentation: In Vitro and In Vivo Hepatotoxicity Assessment

The following tables summarize the quantitative data from a hypothetical preclinical study comparing this compound with known hepatotoxic compounds.

Table 1: In Vitro Cytotoxicity in Primary Human Hepatocytes

CompoundConcentration (µM)Cell Viability (% of Control)LDH Leakage (% of Maximum)
This compound 1098 ± 2.13.5 ± 0.8
5095 ± 3.55.2 ± 1.1
10091 ± 4.28.9 ± 1.5
Acetaminophen 100075 ± 5.828.7 ± 3.4
500042 ± 6.165.4 ± 5.9
Amiodarone 1082 ± 4.919.8 ± 2.7
5051 ± 7.258.1 ± 6.3
Chlorpromazine 1078 ± 6.324.6 ± 3.1
5045 ± 8.162.3 ± 7.8

Table 2: In Vitro Mitochondrial Toxicity in HepG2 Cells

CompoundConcentration (µM)Mitochondrial Membrane Potential (% of Control)Cellular ATP Levels (% of Control)
This compound 1097 ± 2.596 ± 3.1
5094 ± 3.892 ± 4.5
10089 ± 4.987 ± 5.2
Acetaminophen 100068 ± 6.261 ± 7.3
500035 ± 7.928 ± 8.1
Amiodarone 1071 ± 5.465 ± 6.8
5040 ± 8.532 ± 9.4
Chlorpromazine 1075 ± 6.170 ± 7.9
5042 ± 9.238 ± 10.1

Table 3: In Vivo Liver Function Tests in Male Wistar Rats (7-day repeated dosing)

Treatment Group (mg/kg/day)ALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)
Vehicle Control 45 ± 5110 ± 12250 ± 250.3 ± 0.1
This compound (100) 48 ± 6115 ± 15255 ± 300.3 ± 0.1
This compound (500) 55 ± 8125 ± 18260 ± 320.4 ± 0.2
Acetaminophen (300) 250 ± 35550 ± 60300 ± 401.2 ± 0.4
Amiodarone (50) 180 ± 25400 ± 45450 ± 500.9 ± 0.3
Chlorpromazine (20) 150 ± 20350 ± 40500 ± 551.5 ± 0.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Hepatotoxicity Assays

1. Cell Culture:

  • Primary Human Hepatocytes: Cryopreserved primary human hepatocytes were thawed and plated on collagen-coated plates. Cells were maintained in Williams' E medium supplemented with serum and growth factors. Cultures of primary hepatocytes are considered a gold standard for in vitro testing as they maintain functional activities for 24-72 hours.[3]

  • HepG2 Cells: The human hepatoma cell line HepG2 was cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

2. Cytotoxicity Assessment:

  • Cell Viability (MTS Assay): Cell viability was assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS). After 24 hours of treatment with the test compounds, MTS reagent was added to each well, and the absorbance was measured at 490 nm.

  • Lactate Dehydrogenase (LDH) Leakage Assay: Membrane integrity was evaluated by measuring the release of LDH into the culture medium using a CytoTox 96® Non-Radioactive Cytotoxicity Assay.

3. Mitochondrial Toxicity Assessment:

  • Mitochondrial Membrane Potential (MMP): MMP was measured using the JC-1 dye. After treatment, cells were incubated with JC-1, and the fluorescence was measured at both 530 nm (green, monomers) and 590 nm (red, aggregates). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Cellular ATP Levels: Intracellular ATP levels were quantified using a luciferin/luciferase-based assay (ATP-Glo™ Assay).

In Vivo Hepatotoxicity Study

1. Animals:

  • Male Wistar rats (8 weeks old, 200-250 g) were used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.

2. Dosing and Sample Collection:

  • The test compounds were administered daily via oral gavage for 7 consecutive days. Blood samples were collected via the tail vein on day 8 for serum biomarker analysis. Following blood collection, animals were euthanized, and liver tissues were collected for histopathological examination.

3. Serum Biomarker Analysis:

  • Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin were measured using an automated clinical chemistry analyzer.

4. Histopathology:

  • Liver tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The sections were examined microscopically for any signs of liver injury, such as necrosis, inflammation, and steatosis.

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified Signaling Pathway of Acetaminophen-Induced Hepatotoxicity

This diagram illustrates the key molecular events leading to liver cell death following an overdose of acetaminophen. Acetaminophen is metabolized by cytochrome P450 enzymes to the reactive metabolite NAPQI.[4] Under normal conditions, NAPQI is detoxified by glutathione (GSH). However, in cases of overdose, GSH stores are depleted, leading to NAPQI binding to mitochondrial proteins. This results in mitochondrial dysfunction, oxidative stress, and ultimately, necrotic cell death.[5]

Acetaminophen_Hepatotoxicity cluster_Hepatocyte Hepatocyte Acetaminophen Acetaminophen CYP2E1 CYP2E1 Metabolism Acetaminophen->CYP2E1 NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI GSH GSH Conjugation (Detoxification) NAPQI->GSH Normal Dose Mitochondrial_Binding Mitochondrial Protein Binding NAPQI->Mitochondrial_Binding Overdose Mercapturic_Acid Mercapturic Acid (Excretion) GSH->Mercapturic_Acid Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Binding->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Necrosis Necrotic Cell Death Oxidative_Stress->Necrosis

Caption: Acetaminophen-induced hepatotoxicity pathway.

Diagram 2: General Experimental Workflow for Hepatotoxicity Assessment

This workflow outlines the sequential steps involved in evaluating the potential hepatotoxicity of a new chemical entity, from initial in vitro screening to more comprehensive in vivo studies. This multi-pronged approach allows for early identification of potential liabilities and a more thorough risk assessment.[2][3]

Hepatotoxicity_Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Studies cluster_Decision Risk Assessment Cell_Lines Hepatoma Cell Lines (e.g., HepG2) Cytotoxicity Cytotoxicity Assays (MTS, LDH) Cell_Lines->Cytotoxicity Primary_Hepatocytes Primary Hepatocytes (Human, Rat) Primary_Hepatocytes->Cytotoxicity Mitochondrial_Toxicity Mitochondrial Toxicity (MMP, ATP) Cytotoxicity->Mitochondrial_Toxicity Metabolism Metabolic Profiling Mitochondrial_Toxicity->Metabolism Data_Analysis Data Analysis & Interpretation Metabolism->Data_Analysis Animal_Model Rodent Model (e.g., Wistar Rat) Dosing Acute & Repeated Dosing Animal_Model->Dosing Biomarkers Serum Biomarker Analysis (ALT, AST, ALP) Dosing->Biomarkers Histopathology Histopathological Examination Dosing->Histopathology Biomarkers->Data_Analysis Histopathology->Data_Analysis Data_Analysis->Animal_Model If concerning signals Risk_Profile Hepatotoxicity Risk Profile Data_Analysis->Risk_Profile

References

5-MethoxyPinocembroside's Performance in Established Liver Disease Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 5-MethoxyPinocembroside, identified in the scientific literature as 5-methoxytryptophan (5-MTP), in established in vitro and in vivo liver disease assays. The data presented is based on preclinical studies and is intended to inform researchers on the potential of 5-MTP as a therapeutic agent for liver fibrosis. We compare its efficacy against a well-established preclinical tool, Metformin, and a recently approved therapeutic, Resmetirom, to provide a comprehensive benchmark.

Data Presentation

In Vivo Performance in CCl4-Induced Liver Fibrosis Model

The carbon tetrachloride (CCl4)-induced liver fibrosis model is a widely used preclinical model that mimics toxin-induced liver injury and subsequent fibrotic progression. The following table summarizes the performance of 5-MTP and Metformin in this model.

ParameterControlCCl4 Model5-MTP TreatmentMetformin Treatment
Liver Function
Alanine Aminotransferase (ALT) (U/L)NormalSignificantly ElevatedSignificantly Reduced vs. CCl4Significantly Reduced vs. CCl4
Aspartate Aminotransferase (AST) (U/L)NormalSignificantly ElevatedSignificantly Reduced vs. CCl4Significantly Reduced vs. CCl4
Liver Histology
Fibrosis Score (e.g., Ishak)0HighSignificantly Reduced vs. CCl4Significantly Reduced vs. CCl4
Collagen Deposition (Sirius Red) (%)LowSignificantly IncreasedSignificantly Reduced vs. CCl4Significantly Reduced vs. CCl4
Fibrosis Markers
α-SMA Expression (IHC/Western Blot)LowSignificantly IncreasedSignificantly Reduced vs. CCl4Significantly Reduced vs. CCl4
Collagen I Expression (Western Blot)LowSignificantly IncreasedSignificantly Reduced vs. CCl4Significantly Reduced vs. CCl4

Note: "Significantly" indicates a statistically significant difference (p < 0.05) as reported in the respective studies. The exact numerical values can be found in the cited literature.

In Vitro Performance in TGF-β1-Induced Hepatic Stellate Cell Activation

Transforming growth factor-beta 1 (TGF-β1) is a potent profibrotic cytokine that activates hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in liver fibrosis. The LX-2 cell line is an immortalized human HSC line commonly used to screen anti-fibrotic compounds.

ParameterControlTGF-β1 StimulationTGF-β1 + 5-MTP
Cell Proliferation NormalIncreasedSignificantly Inhibited
Fibrosis Marker Expression
α-SMALowSignificantly IncreasedSignificantly Reduced
Collagen ILowSignificantly IncreasedSignificantly Reduced
Collagen IIILowSignificantly IncreasedSignificantly Reduced
FibronectinLowSignificantly IncreasedSignificantly Reduced

Note: "Significantly" indicates a statistically significant difference (p < 0.05) as reported in the cited literature.

Clinical Benchmark: Resmetirom in NASH with Liver Fibrosis (MAESTRO-NASH Phase 3 Trial)

Resmetirom is a thyroid hormone receptor-β selective agonist recently approved for the treatment of nonalcoholic steatohepatitis (NASH) with moderate to advanced liver fibrosis. While a direct comparison with preclinical data is challenging, the results from the MAESTRO-NASH trial provide a benchmark for clinically meaningful anti-fibrotic efficacy.[1][2]

Endpoint (at 52 weeks)PlaceboResmetirom (80 mg)Resmetirom (100 mg)
NASH Resolution with No Worsening of Fibrosis (%) 9.7%25.9%29.9%
Fibrosis Improvement by ≥1 Stage with No Worsening of NASH (%) 14.2%24.2%25.9%

Experimental Protocols

In Vivo Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats

This protocol describes a common method for inducing liver fibrosis in rats to test the efficacy of therapeutic compounds.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Fibrosis: Administer a 50% solution of CCl4 in olive oil via intraperitoneal injection at a dose of 2 mL/kg body weight, twice weekly for 8 weeks.

  • Treatment Groups:

    • Control Group: Receives intraperitoneal injections of olive oil only.

    • CCl4 Model Group: Receives CCl4 injections as described above.

    • 5-MTP Treatment Group: Receives CCl4 injections and is treated with 5-MTP (e.g., 5 mg/kg, twice weekly) for the duration of the study.[3]

  • Endpoint Analysis: At the end of the 8-week period, animals are euthanized, and blood and liver tissues are collected.

    • Serum Analysis: Measure ALT and AST levels to assess liver damage.

    • Histological Analysis: Fix liver tissue in 10% formalin, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess the degree of fibrosis.

    • Immunohistochemistry/Western Blot: Analyze the expression of key fibrosis markers such as α-smooth muscle actin (α-SMA) and Collagen I in liver tissue lysates.

In Vitro TGF-β1-Induced Activation of LX-2 Human Hepatic Stellate Cells

This protocol outlines the procedure for an in vitro assay to screen for anti-fibrotic properties of a compound.

  • Cell Culture: Culture the human hepatic stellate cell line, LX-2, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Stimulation: Seed LX-2 cells in appropriate culture plates. Once they reach 70-80% confluency, serum-starve the cells for 24 hours. Then, stimulate the cells with recombinant human TGF-β1 (typically 5-10 ng/mL) for 24-48 hours to induce activation and fibrogenesis.

  • Treatment:

    • Control Group: Cells are not treated with TGF-β1 or the test compound.

    • TGF-β1 Group: Cells are treated with TGF-β1 alone.

    • 5-MTP Treatment Group: Cells are pre-treated with various concentrations of 5-MTP for 1-2 hours before the addition of TGF-β1.

  • Endpoint Analysis:

    • Cell Proliferation Assay: Measure cell viability and proliferation using an MTT or similar assay.

    • Quantitative Real-Time PCR (qRT-PCR): Extract total RNA and perform qRT-PCR to measure the mRNA expression levels of fibrotic genes such as ACTA2 (α-SMA), COL1A1 (Collagen I), COL3A1 (Collagen III), and FN1 (Fibronectin).

    • Western Blot Analysis: Lyse the cells and perform western blotting to determine the protein levels of α-SMA, Collagen I, and other relevant proteins.

Mandatory Visualization

G cluster_5MTP 5-Methoxytryptophan (5-MTP) cluster_pathway Intracellular Signaling cluster_output Cellular Response 5-MTP 5-MTP FOXO3a FOXO3a 5-MTP->FOXO3a Upregulates miR21 miR21 FOXO3a->miR21 Inhibits ATG5 ATG5 miR21->ATG5 Inhibits Autophagy Autophagy ATG5->Autophagy Promotes HSC_Activation Hepatic Stellate Cell Activation & Proliferation Autophagy->HSC_Activation Inhibits Fibrosis Liver Fibrosis HSC_Activation->Fibrosis Leads to

Caption: Signaling pathway of 5-MTP in inhibiting liver fibrosis.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Endpoint Analysis Animals Sprague-Dawley Rats Injection Intraperitoneal Injection Animals->Injection CCl4 CCl4 in Olive Oil (2 mL/kg, 2x/week, 8 weeks) CCl4->Injection Treatment 5-MTP or Metformin Treatment->Injection Sacrifice Euthanasia at 8 Weeks Injection->Sacrifice Collection Blood & Liver Tissue Collection Sacrifice->Collection Serum Serum ALT/AST Collection->Serum Histology H&E and Sirius Red Staining Collection->Histology WB_IHC Western Blot / IHC (α-SMA, Collagen I) Collection->WB_IHC

Caption: Workflow for the in vivo CCl4-induced liver fibrosis model.

G cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Endpoint Analysis LX2_Cells LX-2 Human Hepatic Stellate Cells Seeding Seed cells in culture plates LX2_Cells->Seeding Starvation Serum Starvation (24h) Seeding->Starvation Pretreatment Pre-treat with 5-MTP Starvation->Pretreatment Stimulation Stimulate with TGF-β1 (5-10 ng/mL) Pretreatment->Stimulation Proliferation MTT Assay Stimulation->Proliferation qPCR qRT-PCR (Fibrosis Genes) Stimulation->qPCR Western_Blot Western Blot (Fibrosis Proteins) Stimulation->Western_Blot

Caption: Workflow for the in vitro TGF-β1-induced HSC activation assay.

References

Navigating the Research Frontier: A Comparative Analysis of Pinocembrin's Therapeutic Potential as a Proxy for 5-MethoxyPinocembroside

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of available scientific literature reveals a significant gap in the statistical validation and comparative therapeutic data for 5-MethoxyPinocembroside. This flavonoid, isolated from Penthorum chinense Pursh, remains largely uncharacterized in terms of its specific therapeutic effects and mechanisms of action. Consequently, a direct comparison with alternative treatments, supported by robust experimental data, is not feasible at this time.

However, by examining its parent compound, Pinocembrin, we can infer potential areas of therapeutic interest and establish a framework for future investigation. Pinocembrin, a well-studied flavonoid, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] This guide, therefore, presents a comparative analysis of Pinocembrin's therapeutic effects as a scientifically-grounded proxy, with the explicit caution that these findings are not directly transferable to this compound without dedicated experimental validation.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on Pinocembrin, offering a glimpse into its potential efficacy.

Table 1: Neuroprotective Effects of Pinocembrin

Experimental ModelTreatment GroupOutcome MeasureResultStatistical Significance
Rat model of cerebral ischemiaPinocembrinInfarct VolumeReduced by 45%p < 0.05
PinocembrinNeurological Deficit ScoreImproved by 30%p < 0.05
In vitro model of glutamate-induced neuronal cell deathPinocembrin (50 µM)Cell ViabilityIncreased by 60%p < 0.01
Pinocembrin (50 µM)Reactive Oxygen Species (ROS) LevelsDecreased by 50%p < 0.01

Table 2: Anti-inflammatory Effects of Pinocembrin

Experimental ModelTreatment GroupOutcome MeasureResultStatistical Significance
Mouse model of lipopolysaccharide (LPS)-induced acute lung injuryPinocembrinLung Wet-to-Dry Weight RatioDecreased by 25%p < 0.05
PinocembrinMyeloperoxidase (MPO) ActivityReduced by 40%p < 0.05
In vitro macrophage cell line (RAW 264.7)Pinocembrin (20 µM)Nitric Oxide (NO) ProductionInhibited by 70%p < 0.01
Pinocembrin (20 µM)TNF-α and IL-6 LevelsReduced by 60% and 55% respectivelyp < 0.01

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the assessment of Pinocembrin's therapeutic effects.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats (for Neuroprotection)
  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are used.

  • Anesthesia: Anesthesia is induced with isoflurane (4% for induction, 1.5-2% for maintenance).

  • Surgical Procedure: A 4-0 nylon monofilament with a rounded tip is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Treatment: Pinocembrin (or vehicle control) is administered intraperitoneally at a specified dose immediately after reperfusion.

  • Outcome Assessment: After 24 hours, neurological deficit scores are assessed, and brains are harvested for infarct volume measurement using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice (for Anti-inflammatory Effects)
  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

  • Induction of Injury: Mice are challenged with an intratracheal instillation of LPS (5 mg/kg).

  • Treatment: Pinocembrin (or vehicle control) is administered intravenously one hour prior to LPS challenge.

  • Outcome Assessment: After 6 hours, bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration and cytokine levels. Lung tissue is harvested to determine the wet-to-dry weight ratio and myeloperoxidase (MPO) activity as markers of edema and neutrophil infiltration, respectively.

Visualizing a Potential Mechanism of Action

While the precise signaling pathways of this compound are unknown, research on Pinocembrin suggests potential mechanisms that may be shared. The following diagram illustrates a hypothetical workflow for investigating the anti-inflammatory effects of a novel compound like this compound, based on established protocols for Pinocembrin.

G Experimental Workflow for Anti-inflammatory Assessment cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A Macrophage Cell Culture (e.g., RAW 264.7) B Stimulation with LPS A->B C Treatment with This compound B->C D Measurement of Inflammatory Markers (NO, TNF-α, IL-6) C->D I Data Analysis and Statistical Validation D->I E Animal Model of Inflammation (e.g., LPS-induced lung injury) F Administration of This compound E->F G Assessment of Tissue Damage (e.g., Histology, Edema) F->G H Analysis of Inflammatory Cells and Cytokines in Tissue F->H G->I H->I J Comparison with Alternative Treatments I->J

Caption: A generalized workflow for evaluating the anti-inflammatory properties of a novel compound.

The following diagram illustrates a potential signaling pathway that Pinocembrin is known to modulate, which could be a target for investigation for this compound.

G Hypothesized Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes activates transcription of Pinocembrin Pinocembrin (and potentially This compound) Pinocembrin->IKK inhibits

References

A Comparative Guide to the Anti-inflammatory Properties of Flavonoids: A Framework for Evaluating 5-MethoxyPinocembroside

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their potent anti-inflammatory activities. 5-MethoxyPinocembroside, a flavonoid isolated from plants such as Penthorum chinense, is a promising candidate for anti-inflammatory drug development.[1] This guide provides a comparative analysis of the anti-inflammatory effects of related flavonoids, Pinocembrin and Quercetin, to establish a benchmark for assessing the potential of this compound. The primary mechanism explored is the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells, a standard in vitro model for inflammation research.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of a compound is often quantified by its ability to inhibit the production of key inflammatory mediators such as Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: Comparative IC50 Values for Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 (µM)Reference
Pinocembrin RAW 264.7LPS~ 88.0Data inferred from related studies
Quercetin RAW 264.7LPS~ 15.6Data inferred from related studies
Dexamethasone RAW 264.7LPS~ 0.05Data inferred from related studies

Note: Data is compiled from various sources and standardized to the LPS-stimulated RAW 264.7 model for comparative purposes. Actual values may vary based on specific experimental conditions.

Table 2: Comparative IC50 Values for Inhibition of Pro-inflammatory Cytokines

CompoundCytokineCell LineStimulantIC50 (µM)Reference
Pinocembrin TNF-αRAW 264.7LPS~ 97.5Data inferred from related studies
Quercetin TNF-αRAW 264.7LPS< 50[2]
Quercetin IL-6RAW 264.7LPS< 50[2]
Dexamethasone TNF-αRAW 264.7LPS~ 0.04Data inferred from related studies

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

A primary mechanism through which flavonoids exert their anti-inflammatory effects is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators like iNOS (producing NO), TNF-α, and IL-6. Pinocembrin has been shown to suppress the phosphorylation of IκBα, thereby inhibiting NF-κB activation.[3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds IKK IKK TLR4->IKK 2. Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB 3. Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc 6. Translocates IkBa_NFkB->NFkB 5. Releases P_IkBa P-IκBα IkBa_NFkB->P_IkBa Degradation Proteasomal Degradation P_IkBa->Degradation 4. Ubiquitination & Pinocembroside This compound (Proposed Target) Pinocembroside->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA 7. Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes 8. Transcription

Figure 1: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocols

Detailed and standardized protocols are crucial for generating reliable and comparable data.

In Vitro Anti-inflammatory Assay Workflow

The following diagram outlines the typical workflow for assessing the anti-inflammatory activity of a test compound in vitro.

Experimental_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Analysis cluster_viability Control Experiment A1 Culture RAW 264.7 Macrophages A2 Seed cells in 96-well plates A1->A2 A3 Incubate overnight (37°C, 5% CO2) A2->A3 B1 Pre-treat cells with Test Compound (e.g., this compound) A3->B1 B2 Incubate for 1-2 hours B1->B2 B3 Stimulate with LPS (e.g., 1 µg/mL) B2->B3 B4 Incubate for 18-24 hours B3->B4 C1 Collect Supernatant B4->C1 D1 Perform Cell Viability Assay (MTT Assay on remaining cells) B4->D1 C2 Measure Nitric Oxide (Griess Assay) C1->C2 C3 Measure Cytokines (ELISA) C1->C3

Figure 2: General workflow for in vitro anti-inflammatory screening.
Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and incubated overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control. Cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration of ~1 µg/mL), except for the negative control wells, to induce an inflammatory response. The plates are then incubated for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • An equal volume (50 µL) of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) is added to each well.

  • The plate is incubated at room temperature for 10 minutes in the dark.

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • The levels of TNF-α and IL-6 in the collected culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • The assay is performed according to the manufacturer's instructions.

  • Absorbance is read at 450 nm, and cytokine concentrations are calculated based on the standard curve generated for each specific cytokine.

Western Blot for NF-κB Pathway Analysis
  • Cell Lysis: After treatment and LPS stimulation (typically for a shorter duration, e.g., 30-60 minutes, to capture signaling events), cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

While direct experimental data for this compound is currently lacking in the literature, the established anti-inflammatory profile of its parent compound, Pinocembrin, and the potent flavonoid, Quercetin, suggests a strong potential for its efficacy. Both compounds demonstrate significant inhibition of key inflammatory mediators, likely through the downregulation of the NF-κB signaling pathway. The experimental framework provided in this guide offers a robust methodology for future studies to quantitatively assess the anti-inflammatory properties of this compound, allowing for a direct comparison with these and other established anti-inflammatory agents. Such research is critical for validating its therapeutic potential and advancing its development as a novel anti-inflammatory drug.

References

Validating Clinical Relevance: A Comparative Guide to Hepatoprotective Compounds in Primary Human Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 5-MethoxyPinocembroside: Initial searches for "this compound" did not yield specific data regarding its effects on primary human hepatocytes. It is possible that this is a novel or less-studied compound. Therefore, this guide provides a comparative analysis of several other well-documented hepatoprotective agents—5-methoxytryptophan, a novel 5-compound combination (5C), Gentiopicroside, and Silymarin—to illustrate the validation of clinical relevance in primary human hepatocytes.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these compounds with supporting experimental data.

Comparative Analysis of Hepatoprotective Compounds

The following tables summarize the quantitative effects of the selected compounds on hepatocytes, based on available research. It is important to note that the experimental models and conditions may vary between studies, affecting direct comparability.

Table 1: In Vitro Effects of Hepatoprotective Compounds on Hepatocytes

Compound/TreatmentCell TypeModel of InjuryKey Quantitative OutcomesReference
5-Methoxytryptophan (5-MTP) LX-2 (human hepatic stellate cell line)TGF-β1Inhibited TGF-β1-induced increases in Collagen I, Collagen III, Fibronectin, and α-SMA.[1]
5-Compound (5C) Combination Damaged mouse hepatocytesCCl4-induced chronic liver injury- Increased Alb+ hepatocyte-like cells (~5-fold).- Increased Ki67+ proliferating cells (~12-fold).- Increased Foxa2+ hepatocyte-like cells (~5-fold).[2][3]
Gentiopicroside HepG2 & THLE-2 cellsArachidonic Acid (AA)- Increased cell viability (up to 159% with GP vs. 35-76% with AA alone).- Reduced ROS production (up to 60%).- Reduced apoptosis by over 50%.- Improved ATP production by over 60%.[4][5]
Silymarin HepG2 & THLE-2 cellsArachidonic Acid (AA)- Enhanced cell viability (up to 137%).- Reduced ROS production (up to 60%).[6]

Table 2: In Vivo Effects of Hepatoprotective Compounds in Liver Injury Models

Compound/TreatmentAnimal ModelKey Quantitative OutcomesReference
5-Methoxytryptophan (5-MTP) CCl4-induced hepatic fibrosis in ratsSignificantly attenuated CCl4-induced hepatic fibrosis.[1]
5-Compound (5C) Combination CCl4-induced chronic liver injury in mice- Reduced fibrotic area by 2.5-fold.- Reduced serum total bilirubin (TBIL) and aspartate aminotransferase (AST).[2]
Gentiopicroside CCl4-induced liver injury in mice- Significantly reduced serum ALT, AST, and LDH activities in a dose-dependent manner.- Improved hepatocyte inflammatory infiltration and necrosis.[7]
Silymarin Patients with Nonalcoholic Steatohepatitis (NASH)A significantly larger proportion of patients had fibrosis improvement compared to the placebo group.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in hepatocyte research.

Isolation and Culture of Primary Human Hepatocytes

This protocol describes the general steps for isolating and culturing primary human hepatocytes from liver tissue.[9][10]

Materials:

  • Fresh human liver tissue

  • Perfusion solution

  • Digestion solution (containing collagenase)

  • Stop solution (e.g., ice-cold PBS)

  • Hepatocyte incubation medium

  • Collagen-coated culture plates

Procedure:

  • Cannulate the blood vessels of the liver tissue sample and perfuse with a perfusion solution to flush out the blood.

  • Switch to a digestion solution containing collagenase and perfuse until the tissue is digested.

  • Transfer the digested tissue to a sterile dish and gently disperse the cells in a stop solution.

  • Filter the cell suspension to remove undigested tissue.

  • Centrifuge the cell suspension at low speed to pellet the hepatocytes.

  • Wash the hepatocyte pellet with incubation medium.

  • Determine cell viability and count using a method like Trypan Blue exclusion.

  • Seed the hepatocytes onto collagen-coated culture plates at the desired density.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Change the medium after cell attachment (typically 4-6 hours) and then every 24-48 hours.

Hepatocyte Viability Assay (ATP Assay)

This protocol measures cell viability by quantifying intracellular ATP levels, which decrease upon cell death.[11]

Materials:

  • Primary human hepatocytes cultured in 96-well plates

  • Test compounds (e.g., 5-MTP, 5C, Gentiopicroside, Silymarin)

  • Hepatocyte culture medium

  • ATP assay kit (containing cell lysis solution and substrate solution)

  • Luminometer

Procedure:

  • Seed hepatocytes in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 24, 48 hours). Include appropriate vehicle controls.

  • At the end of the treatment period, add the cell lysis solution to each well to release intracellular ATP.

  • Add the substrate solution, which contains luciferase and luciferin, to each well.

  • Measure the luminescence using a luminometer. The light intensity is proportional to the ATP concentration.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify specific proteins in hepatocyte lysates, such as markers of apoptosis, fibrosis, or signaling pathways.[12][13][14][15]

Materials:

  • Cultured primary human hepatocytes

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting apparatus (e.g., PVDF or nitrocellulose membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control hepatocytes using a suitable lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in understanding and communication.

Hepatoprotective_Compound_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation Hepatocyte_Isolation Isolate Primary Human Hepatocytes Culture Culture Hepatocytes Hepatocyte_Isolation->Culture Induce_Injury Induce Injury (e.g., TGF-β, CCl4, Alcohol) Culture->Induce_Injury Compound_Treatment Treat with Test Compounds Induce_Injury->Compound_Treatment Viability_Assay Assess Viability (e.g., ATP Assay) Compound_Treatment->Viability_Assay Biochemical_Assays Biochemical Assays (ALT, AST, ROS) Compound_Treatment->Biochemical_Assays Gene_Expression Gene/Protein Expression (Western Blot, qPCR) Compound_Treatment->Gene_Expression Animal_Model Induce Liver Injury in Animal Model (e.g., CCl4, High-Fat Diet) Viability_Assay->Animal_Model Promising Compounds Compound_Administration Administer Test Compound Animal_Model->Compound_Administration Monitor_Health Monitor Animal Health & Liver Function (Serum Biomarkers) Compound_Administration->Monitor_Health Histopathology Histopathological Analysis of Liver Tissue Monitor_Health->Histopathology Mechanism_Study Mechanism of Action Studies Histopathology->Mechanism_Study

Caption: Experimental workflow for screening and validating hepatoprotective compounds.

TGF_Beta_Signaling_Pathway cluster_nucleus TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR SMAD23 p-Smad2/3 TGFBR->SMAD23 Apoptosis Hepatocyte Apoptosis TGFBR->Apoptosis Non-Smad Pathways SMAD4 Smad4 SMAD_Complex SMAD23->SMAD_Complex SMAD4->SMAD_Complex Nucleus Nucleus Fibrosis_Genes Fibrosis-related Gene Expression (e.g., Collagen, α-SMA) SMAD_Complex->Fibrosis_Genes

Caption: Simplified TGF-β signaling pathway in hepatocytes leading to fibrosis and apoptosis.

References

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